2,6-Diaminopurine arabinoside
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941537 | |
| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-89-9, 34079-68-0 | |
| Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sra-DAP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34079-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Microbial Synthesis of 2,6-Diaminopurine Arabinoside: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-diaminopurine arabinoside (DAPA) is a synthetic purine nucleoside analog with significant potential in antiviral and anticancer therapies. As a prodrug of arabinosylguanine (ara-G), it offers a promising avenue for the targeted delivery of therapeutic agents. Traditional chemical synthesis of DAPA is often complex, involving multiple steps and the use of hazardous reagents. Microbial synthesis, particularly through whole-cell biocatalysis, presents a more sustainable and efficient alternative. This technical guide provides a comprehensive overview of the microbial synthesis of DAPA, focusing on the core process of transglycosylation. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key enzymatic pathways and experimental workflows to aid researchers in the development and optimization of DAPA production.
Introduction
This compound is a purine analog that can be converted in vivo to arabinosylguanine (ara-G) by adenosine deaminase. Ara-G is a potent antiviral and antineoplastic agent. The microbial synthesis of DAPA primarily relies on the enzymatic process of transglycosylation, where a glycosyl group is transferred from a donor nucleoside to a purine base acceptor. This reaction is efficiently catalyzed by nucleoside phosphorylases present in various microorganisms. Whole-cell biocatalysis, utilizing microorganisms such as Enterobacter aerogenes and Enterobacter gergoviae, has emerged as a cost-effective and environmentally friendly method for DAPA production.[1] This guide will delve into the practical aspects of this microbial synthesis, providing the necessary information for its successful implementation in a laboratory setting.
The Core of Microbial Synthesis: Transglycosylation
The enzymatic synthesis of this compound is achieved through a transglycosylation reaction. This process involves the transfer of an arabinose moiety from a donor molecule to the N9 position of 2,6-diaminopurine. The reaction is typically catalyzed by two key enzymes working in concert: a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP).
The overall reaction can be summarized as follows:
Arabinose Donor (e.g., Uracil Arabinoside) + 2,6-Diaminopurine ⇌ this compound + Pyrimidine Base (e.g., Uracil)
This enzymatic cascade is central to the whole-cell biocatalytic approach, where the microorganism provides the necessary enzymatic machinery.
Signaling Pathway and Enzymatic Mechanism
The transglycosylation process for DAPA synthesis is a key part of the nucleoside salvage pathway in microorganisms. This pathway allows the cell to recycle nucleobases and reuse them for nucleotide synthesis. The diagram below illustrates the two-step enzymatic reaction that forms the basis of microbial DAPA production.
Quantitative Data Presentation
The efficiency of microbial DAPA synthesis can vary depending on the microorganism, substrates, and reaction conditions. The following tables summarize key quantitative data from published studies to provide a basis for comparison and optimization.
Table 1: Performance of Different Microorganisms in DAPA Synthesis
| Microorganism | Arabinose Donor | Acceptor | Yield (%) | Time (h) | Reference |
| Enterobacter gergoviae | Uracil Arabinoside | 2,6-Diaminopurine | 72 | 48 | [1] |
| Enterobacter aerogenes | Uracil Arabinoside | 2,6-Diaminopurine | High (not specified) | - | [2] |
| Immobilized Citrobacter koseri | Uracil Arabinoside | 2,6-Diaminopurine | 77 | 24 | [1] |
Table 2: Influence of Experimental Conditions on DAPA Synthesis
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 60°C | Optimal for Enterobacter species | [2] |
| pH | ~7.0 | Generally optimal for nucleoside phosphorylases | [3] |
| Substrate Ratio (Donor:Acceptor) | Excess donor | Can drive the reaction towards product formation | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the microbial synthesis of DAPA.
Experimental Workflow
The overall process for microbial DAPA synthesis can be broken down into three main stages: cultivation of the biocatalyst, the transglycosylation reaction, and finally, product analysis and purification.
Protocol 1: Cultivation of Enterobacter aerogenes ATCC 13048
This protocol describes the cultivation of Enterobacter aerogenes to generate the whole-cell biocatalyst.
Materials:
-
Enterobacter aerogenes ATCC 13048 strain
-
Tryptic Soy Broth (TSB) or other suitable nutrient medium
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare sterile Tryptic Soy Broth according to the manufacturer's instructions.
-
Inoculate a sterile flask containing TSB with a single colony of E. aerogenes from a fresh agar plate.
-
Incubate the culture at 30-37°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase.[5]
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
Protocol 2: Whole-Cell Transglycosylation Reaction
This protocol details the enzymatic synthesis of DAPA using harvested E. aerogenes cells.
Materials:
-
Harvested E. aerogenes cells
-
Uracil arabinoside (arabinose donor)
-
2,6-diaminopurine (acceptor base)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Reaction vessel (e.g., temperature-controlled shaker)
Procedure:
-
Harvest the E. aerogenes cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).
-
Prepare the reaction mixture in the reaction vessel containing:
-
Phosphate buffer (pH 7.0)
-
Uracil arabinoside (e.g., 10-50 mM)
-
2,6-diaminopurine (e.g., 5-20 mM)
-
-
Add the resuspended cell suspension to the reaction mixture to initiate the reaction.
-
Incubate the reaction at 60°C with gentle agitation for 24-48 hours.[2]
-
Periodically take samples from the reaction mixture for analysis. Stop the enzymatic reaction in the samples by heat treatment (e.g., boiling for 5 minutes) or by adding an organic solvent (e.g., methanol).
Protocol 3: Quantitative Analysis by HPLC
This protocol outlines the analysis of DAPA production using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol/water gradient)
-
DAPA standard for calibration
-
Reaction samples (with the reaction stopped)
Procedure:
-
Centrifuge the reaction samples to remove cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Elute the compounds using a suitable gradient of methanol in water.
-
Monitor the absorbance at a specific wavelength (e.g., 260 nm).
-
Identify and quantify DAPA by comparing the retention time and peak area with that of a DAPA standard. A typical HPLC method for purine nucleosides involves a C18 column with a gradient elution of methanol in an aqueous buffer like triethylammonium acetate.[6]
Protocol 4: Purification of this compound
This protocol provides a general approach for the purification of DAPA from the reaction mixture.
Materials:
-
Reaction mixture supernatant
-
Chromatography column (e.g., silica gel, ion-exchange, or reverse-phase)
-
Elution solvents
Procedure:
-
After the reaction is complete, centrifuge the mixture to remove the microbial cells.
-
The resulting supernatant contains DAPA, unreacted substrates, and byproducts.
-
Load the supernatant onto a suitable chromatography column. The choice of column will depend on the scale and desired purity.
-
Silica gel chromatography: Can be used for initial purification, eluting with a gradient of methanol in chloroform or dichloromethane.
-
Ion-exchange chromatography: Can be effective for separating the charged DAPA from neutral or differently charged species.
-
Reverse-phase chromatography: Can provide high-purity DAPA, using a water/methanol or water/acetonitrile gradient.
-
-
Collect fractions and analyze them by HPLC to identify those containing pure DAPA.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Conclusion
Microbial synthesis of this compound via whole-cell transglycosylation offers a promising and sustainable alternative to chemical synthesis. By leveraging the enzymatic machinery of microorganisms like Enterobacter aerogenes, DAPA can be produced efficiently. This guide provides a foundational framework for researchers to develop and optimize this biocatalytic process. Further improvements in yield and productivity can be achieved through strain improvement, enzyme engineering, and optimization of fermentation and reaction conditions. The detailed protocols and compiled data herein serve as a valuable resource for advancing the microbial production of this important therapeutic agent.
References
- 1. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final Screening Assessment for Enterobacter aerogenes strain ATCC 13048 - Canada.ca [canada.ca]
- 3. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconversion of glycerol to ethanol by a mutant Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chemical Synthesis of 2,6-Diaminopurine Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (DAP) nucleosides are a critical class of molecules in biomedical research and drug development. Their structural similarity to natural purine nucleosides allows them to function as antiviral and anticancer agents.[1] DAP nucleosides, such as 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR), are potent inhibitors of viral replication, including HIV and HBV. Furthermore, they serve as valuable synthetic intermediates for the production of other modified nucleosides, like guanosine derivatives, and are incorporated into oligonucleotides for various therapeutic and diagnostic applications.[2] This guide provides a comprehensive overview of the primary chemical synthesis strategies for 2,6-diaminopurine nucleosides, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways to aid researchers in this field.
Core Synthetic Strategies
The synthesis of 2,6-diaminopurine nucleosides primarily revolves around three main approaches:
-
Direct Glycosylation: This classical approach involves the coupling of a protected purine base with a protected sugar derivative.
-
Enzymatic and Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes, this method often involves transglycosylation reactions where a sugar moiety is transferred from a donor nucleoside to the 2,6-diaminopurine base.[1]
-
Postsynthetic Modification: This strategy involves the synthesis of a precursor nucleoside, often a halogenated purine nucleoside, followed by chemical modification to introduce the desired amino groups.[3]
Direct Glycosylation of 2,6-Diaminopurine
Direct glycosylation remains a fundamental method for forming the crucial N-glycosidic bond. A common strategy involves the silylation of the purine base to enhance its solubility and reactivity, followed by coupling with a protected sugar halide.
Representative Experimental Protocol: Synthesis of 2,6-Diaminopurine-2'-deoxyriboside
This protocol is adapted from the work of Arico, Calhoun, and McLaughlin (2010).[4][5]
Step 1: Protection of 2,6-Diaminopurine The 2,6-diaminopurine base is first protected to ensure regioselective glycosylation at the N9 position. This can be achieved by reacting 2,6-diaminopurine with an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), in an aprotic solvent like acetonitrile.
Step 2: Glycosylation The protected sugar, for instance, 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is then added to the solution of the silylated 2,6-diaminopurine. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), at low temperatures.
Step 3: Deprotection Following the glycosylation reaction, the protecting groups on both the sugar and the purine base are removed. This is commonly achieved by treatment with a basic solution, such as methanolic ammonia.
Table 1: Comparison of Direct Glycosylation Methods for 2'-Deoxy-2,6-diaminopurine Nucleoside Synthesis
| Method | Purine Derivative | Sugar Derivative | Coupling Conditions | Yield (%) | Reference |
| Sodium Salt Method | 2,6-bis(tetramethylsuccinimide) derivative of DAP | 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | Sodium salt formation followed by coupling | Good | [4] |
| Silyl-Hilbert-Johnson | Persilylated 2,6-diaminopurine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranose | TMSOTf, CH3CN, rt | Moderate to Good | General Method |
Logical Workflow for Direct Glycosylation
Caption: Workflow for the direct glycosylation of 2,6-diaminopurine.
Enzymatic Synthesis via Transglycosylation
Enzymatic methods offer high regioselectivity and stereoselectivity, often proceeding under mild reaction conditions. Transglycosylation, catalyzed by nucleoside phosphorylases or whole bacterial cells, is a prominent enzymatic approach for synthesizing 2,6-diaminopurine nucleosides.[1]
Representative Experimental Protocol: Microbial Transglycosylation for DAP Nucleoside Synthesis
This protocol is based on the work of Médici et al. (2006).
Step 1: Biocatalyst Preparation Whole cells of a suitable microorganism (e.g., Escherichia coli) are cultivated and harvested by centrifugation. The cell pellet is then washed and resuspended in a buffer solution.
Step 2: Transglycosylation Reaction The reaction mixture typically contains 2,6-diaminopurine, a sugar donor (e.g., thymidine for deoxyribosides or uridine for ribosides), the biocatalyst (whole cells), and a suitable buffer. The reaction is incubated at a controlled temperature (e.g., 37-60 °C) with gentle agitation.
Step 3: Product Isolation and Purification The reaction is monitored by HPLC. Once the maximum yield is achieved, the cells are removed by centrifugation, and the supernatant containing the product is purified, typically by column chromatography.
Table 2: Yields of Enzymatic Transglycosylation for DAP Nucleoside Synthesis
| Product | Sugar Donor | Biocatalyst | Yield (%) | Reference |
| 2,6-diaminopurine-2'-deoxyriboside (DAPdR) | Thymidine | E. coli DAD | 40.2 | [1] |
| 2,6-diaminopurine-2'-deoxyriboside (DAPdR) | Thymidine | E. coli TDA | 51.8 | [1] |
| 2,6-diaminopurine riboside (DAPR) | Uridine | E. coli TDU | 88.2 | [1] |
| 2,6-diaminopurine riboside (DAPR) | Uridine | E. coli DUD | 58.0 | [1] |
Signaling Pathway for Enzymatic Transglycosylation
Caption: Enzymatic synthesis of DAP nucleosides via transglycosylation.
Postsynthetic Modification Strategies
Postsynthetic modification provides a versatile route to 2,6-diaminopurine nucleosides, particularly for complex analogs. A common approach starts with a more readily available purine nucleoside, which is then chemically transformed into the desired DAP derivative.
Representative Experimental Protocol: Synthesis from 2-Fluoro-6-amino-adenosine
This innovative method, reported by Kumar et al. (2022), allows for the introduction of the 2-amino group at a late stage, which is particularly useful for oligonucleotide synthesis.[2][3]
Step 1: Synthesis of 2-Fluoro-6-aminopurine Nucleoside The synthesis starts with a 2,6-diaminopurine nucleoside, which undergoes a diazotization reaction in the presence of HF-pyridine to selectively replace the 2-amino group with fluorine.
Step 2: Incorporation into Oligonucleotides (if applicable) The resulting 2-fluoro-6-aminopurine nucleoside can be converted into a phosphoramidite building block and incorporated into an oligonucleotide chain using standard solid-phase synthesis.
Step 3: Ammonolysis The final conversion to the 2,6-diaminopurine nucleoside is achieved by treatment with aqueous ammonia, which displaces the fluorine atom at the 2-position via nucleophilic aromatic substitution.
Table 3: Postsynthetic Conversion of 2-Fluoro-6-aminopurine to 2,6-Diaminopurine Nucleosides
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Fluoro-6-aminopurine-2'-deoxyriboside | Aqueous NH3 | 60 °C, 5 h | 2,6-Diaminopurine-2'-deoxyriboside | Quantitative | [2][3] |
| 2-Fluoro-6-aminopurine riboside | Aqueous NH3 | 60 °C, 5 h | 2,6-Diaminopurine riboside | Quantitative | [2][3] |
Experimental Workflow for Postsynthetic Modification
Caption: Postsynthetic modification route to DAP-containing oligonucleotides.
Conclusion
The synthesis of 2,6-diaminopurine nucleosides can be achieved through several effective strategies, each with its own advantages. Direct glycosylation offers a classical and versatile approach, while enzymatic transglycosylation provides high selectivity and mild reaction conditions. Postsynthetic modification, particularly the 2-fluoro-adenosine strategy, is a powerful tool for the efficient incorporation of DAP into oligonucleotides. The choice of synthetic route will depend on the specific target molecule, desired scale, and available resources. This guide provides the foundational knowledge and practical details to empower researchers in the synthesis and application of these vital biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
2,6-Diaminopurine Arabinoside as a Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine arabinoside (DAP-ara) is a purine nucleoside analog that holds significant promise as a prodrug for the targeted delivery of the cytotoxic agent arabinosylguanine (ara-G). This technical guide provides an in-depth overview of the core principles underlying the use of DAP-ara as a prodrug, including its mechanism of action, metabolic activation, and the subsequent induction of apoptosis. Due to the limited availability of specific quantitative data for this compound, this guide will leverage data from the closely related and clinically approved prodrug, nelarabine, to provide a representative understanding of the compound's expected behavior. Nelarabine is the 6-methoxy derivative of 2-aminopurine arabinoside and serves as an excellent surrogate for elucidating the pharmacology of ara-G prodrugs.
The primary therapeutic rationale for using DAP-ara is its selective cytotoxicity towards T-lymphocytes, making it a compelling candidate for the treatment of T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL)[1][2].
Core Concepts
Mechanism of Action
The central mechanism of DAP-ara as a prodrug involves a two-step enzymatic conversion to its active form, arabinosylguanine triphosphate (ara-GTP). This process is initiated by the deamination of DAP-ara, followed by intracellular phosphorylation.
-
Enzymatic Deamination: DAP-ara is a substrate for the ubiquitous enzyme adenosine deaminase (ADA), which catalyzes the removal of the amino group at the 6-position of the purine ring, converting DAP-ara into arabinosylguanine (ara-G).
-
Intracellular Phosphorylation: Following its formation, ara-G is transported into cells and undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion of ara-G to ara-G monophosphate (ara-GMP), primarily catalyzed by deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases lead to the formation of the active cytotoxic metabolite, ara-GTP[2][3].
-
Inhibition of DNA Synthesis and Induction of Apoptosis: Ara-GTP acts as a fraudulent nucleotide, competing with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating DNA strand during the S-phase of the cell cycle. The incorporation of ara-GTP into DNA leads to chain termination, inhibition of DNA synthesis, and the induction of apoptosis[4]. The selective toxicity towards T-cells is attributed to their higher efficiency in accumulating ara-GTP[5].
Signaling Pathways and Logical Relationships
The metabolic activation of DAP-ara and the subsequent induction of apoptosis can be visualized as a series of interconnected pathways.
Following the incorporation of ara-GTP into DNA, a DNA damage response is initiated, leading to apoptosis.
Quantitative Data
The following tables summarize key quantitative data for nelarabine and its active metabolite, ara-G, which serve as a proxy for the expected performance of DAP-ara.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ara-G | CEM | T-ALL | ~10-50 | [6][7] |
| ara-G | MOLT-4 | T-ALL | Not Specified | [5] |
| Nelarabine | Various | T-cell malignancies | Not Specified | [2] |
Table 2: Pharmacokinetic Parameters of Nelarabine and ara-G in Humans
| Parameter | Nelarabine | ara-G | Population | Reference |
| Half-life (t½) | 14.1 - 18 min | 2.1 - 3.2 h | Pediatric & Adult | [3][8] |
| Clearance (CL) | 138 - 259 L/h/m² | 9.5 - 11.3 L/h/m² | Pediatric & Adult | [1][3] |
| Volume of Distribution (Vd) | 115 L/m² | 44.8 L/m² | Adult | [3] |
| Maximum Concentration (Cmax) | 5.0 ± 3.0 µg/mL | 31.4 ± 5.6 µg/mL | Adult (1,500 mg/m² dose) | [1] |
| Area Under the Curve (AUC) | 4.4 ± 2.2 µg/mL/h | 162 ± 49 µg/mL/h | Adult (1,500 mg/m² dose) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of DAP-ara as a prodrug.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DAP-ara against a T-cell leukemia cell line (e.g., CCRF-CEM or MOLT-4).
Materials:
-
T-cell leukemia cell line (e.g., CCRF-CEM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
DAP-ara stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of DAP-ara in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Adenosine Deaminase (ADA) Enzyme Kinetics Assay
This spectrophotometric assay measures the rate of conversion of DAP-ara to ara-G by ADA.
Materials:
-
Purified adenosine deaminase
-
DAP-ara substrate solutions of varying concentrations
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a UV-transparent plate or cuvette, prepare a reaction mixture containing phosphate buffer and ADA enzyme at a fixed concentration.
-
Initiate Reaction: Add the DAP-ara substrate to initiate the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at a wavelength where DAP-ara and ara-G have different extinction coefficients (to be determined empirically, typically around 265 nm for adenosine deamination).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Repeat for each substrate concentration.
-
Determine Kinetic Parameters: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
HPLC Quantification of ara-GTP in Cells
This method allows for the quantification of the active metabolite, ara-GTP, in cell extracts.
Materials:
-
T-cell leukemia cells treated with DAP-ara
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Anion-exchange HPLC column
-
HPLC system with a UV detector
-
ara-GTP standard
Procedure:
-
Cell Lysis and Extraction:
-
Harvest and wash the DAP-ara-treated cells.
-
Lyse the cells by adding a known volume of cold PCA (e.g., 0.4 M).
-
Centrifuge to pellet the precipitate.
-
-
Neutralization: Neutralize the supernatant containing the nucleotides with KOH.
-
HPLC Analysis:
-
Inject the neutralized extract onto an anion-exchange HPLC column.
-
Elute the nucleotides using a gradient of a suitable buffer (e.g., ammonium phosphate).
-
Monitor the eluent at 254 nm.
-
-
Quantification: Identify the ara-GTP peak by comparing its retention time to that of the standard. Quantify the amount of ara-GTP by integrating the peak area and comparing it to a standard curve.
In Vivo Efficacy in a T-cell Leukemia Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of DAP-ara in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
T-cell leukemia cell line (e.g., CCRF-CEM)
-
DAP-ara formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ T-cell leukemia cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer DAP-ara and vehicle control according to the desired dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound represents a promising prodrug strategy for the targeted therapy of T-cell malignancies. Its mechanism of action, leveraging enzymatic conversion to the active cytotoxic agent ara-GTP, offers a clear rationale for its selective anti-leukemic activity. While specific quantitative data for DAP-ara is still emerging, the extensive information available for the related prodrug nelarabine provides a robust framework for its preclinical and clinical development. The experimental protocols detailed in this guide offer a comprehensive approach to further characterize the efficacy and pharmacological profile of this promising therapeutic candidate. Future research should focus on obtaining specific data for DAP-ara to fully elucidate its potential in a clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Arabinosylguanine-induced apoptosis of T-lymphoblastic cells: incorporation into DNA is a necessary step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nelarabine in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-6-methoxypurine arabinoside: an agent for T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of nelarabine and 9-beta-D-arabinofuranosyl guanine in pediatric and adult patients during a phase I study of nelarabine for the treatment of refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2,6-Diaminopurine Dioxolane (Amdoxovir)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 2,6-diaminopurine dioxolane (DAPD), also known as Amdoxovir. It details the metabolic activation, molecular target, and cellular pharmacology of this nucleoside reverse transcriptase inhibitor. The guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.
Core Mechanism of Action
2,6-diaminopurine dioxolane (DAPD) is a synthetic purine nucleoside analog that was developed as a potential antiviral agent against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV).[1] It is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.
The primary mechanism of action of DAPD is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[2] DAPD itself is not the active inhibitor. It is designed as a more water-soluble and bioavailable precursor to the active compound, (-)-β-D-dioxolane guanine (DXG).[3]
The activation process involves two main steps:
-
Deamination: Following administration, DAPD is recognized as a substrate by the ubiquitous cellular enzyme adenosine deaminase (ADA). ADA catalyzes the hydrolytic removal of the amino group at the 6-position of the purine ring, converting DAPD into DXG.[2]
-
Phosphorylation: DXG subsequently undergoes three sequential phosphorylation steps, catalyzed by cellular kinases, to form its 5'-monophosphate (DXG-MP), 5'-diphosphate (DXG-DP), and finally the active 5'-triphosphate (DXG-TP) metabolite.[3][4] In studies conducted on CEM cells and peripheral blood mononuclear cells (PBMCs), only the 5'-triphosphate of DXG (DXG-TP) was detected, indicating efficient conversion to the active form.[2]
The active metabolite, DXG-TP, acts as a potent alternative substrate inhibitor of HIV-1 RT.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand. Once incorporated, DXG-TP causes chain termination due to the absence of a 3'-hydroxyl group on its dioxolane ring, which is necessary for the formation of the next phosphodiester bond. This effectively halts the process of reverse transcription.[4]
Studies have shown that DXG-TP is a weak inhibitor of human DNA polymerases α and β, but it does exhibit some inhibitory activity against the large subunit of human DNA polymerase γ, the mitochondrial DNA polymerase.[2] However, at therapeutic concentrations, DXG demonstrated minimal to no mitochondrial toxicity in HepG2 cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacology of 2,6-diaminopurine dioxolane and its metabolites.
Table 1: Enzyme Kinetics
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| Calf Adenosine Deaminase | DAPD | Km | 15 ± 0.7 µM | [2][4] |
| Calf Adenosine Deaminase | DAPD | kcat | 540-fold slower than adenosine | [2][4] |
| Human DNA Polymerase γ | DXG-TP | Ki | 4.3 ± 0.4 µM | [2][4] |
| Human DNA Polymerase α | DXG-TP | Weak Inhibitor | - | [2][4] |
| Human DNA Polymerase β | DXG-TP | Weak Inhibitor | - | [2][4] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| DAPD | HIV-1 (LAI) | MT2 | 1.8 ± 0.9 | >100 | [3] |
| DAPD | HIV-1 (LAI) | PBMCs | 4.0 ± 2.2 | >500 | [5] |
| DXG | HIV-1 (LAI) | MT2 | 0.05 ± 0.03 | >100 | [3] |
| DXG | HIV-1 (LAI) | PBMCs | 0.25 ± 0.17 | >500 | [5] |
Table 3: Pharmacokinetics
| Species | Administration | Compound | Half-life (t1/2) | Total Clearance | Volume of Distribution (Vdss) | Oral Bioavailability | Reference |
| Rat | IV | DAPD | 0.37 ± 0.11 hr | - | - | - | [1] |
| Rat | IV | DXG | 0.44 ± 0.14 hr | 4.28 ± 0.99 L/hr/kg | 2.30 L/kg | - | [1] |
| Monkey | IV | DAPD | 0.8 ± 0.4 hr (urine) | - | - | ~30% | [1] |
| Monkey | IV | DXG | 2.3 hr | 0.72 L/hr/kg | 1.19 L/kg | - | [1] |
| Woodchuck | IV | DAPD | 6.7 ± 4.3 h | 0.33 ± 0.14 L/h/kg | 1.76 ± 0.65 L/kg | 3.7-8.2% | |
| Woodchuck | IV | DXG | 17.6 ± 14.5 h | - | - | - |
Visualizations
Signaling and Metabolic Pathways
Experimental and Logical Workflows
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of 2,6-diaminopurine dioxolane.[3][4]
Antiviral Activity Assay in MT2 Cells
This protocol determines the 50% effective concentration (EC50) of a compound against HIV-1 in a human T-cell line.
-
Cell Preparation: Culture MT2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 20 µg/mL gentamicin.
-
Virus Infection: Infect MT2 cells with the LAI strain of HIV-1 at a multiplicity of infection (MOI) of 0.01 for 2 to 4 hours at 37°C.
-
Compound Dilution: Prepare fivefold serial dilutions of DAPD or DXG in complete medium in a 96-well cell culture plate.
-
Assay Setup: Seed the infected cells at a density of 3 x 104 cells per well into the 96-well plate containing the compound dilutions. Include virus-infected, compound-free wells (virus control) and uninfected, compound-free wells (cell control).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Endpoint Measurement: Assess cell viability using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) reduction assay. Add MTT solution to each well and incubate for 2 hours. Solubilize the resulting formazan crystals with 10% Triton X-100 in acidified isopropanol.
-
Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to controls and determine the EC50 (concentration protecting 50% of cells from virus-induced cytopathic effect) and CC50 (concentration reducing 50% of cell viability) values.
Adenosine Deaminase (ADA) Enzyme Kinetics
This assay determines the kinetic parameters of DAPD conversion to DXG by ADA.
-
Reagents: Purified calf thymus ADA, 0.1 M Tris-HCl buffer (pH 7.5), DAPD stock solution.
-
Reaction Setup: Prepare reaction mixtures in a quartz cuvette containing Tris-HCl buffer and varying concentrations of DAPD.
-
Enzyme Addition: Initiate the reaction by adding a known amount of ADA to the cuvette.
-
Measurement: Monitor the decrease in absorbance at 283 nm (the λmax for DAPD) over time using a spectrophotometer. The conversion to DXG (λmax = 270 nm) results in a measurable change in absorbance.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) by fitting the velocity data to the Michaelis-Menten equation using non-linear regression analysis.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the inhibitory activity of the active triphosphate metabolite against the target enzyme.
-
Reagents: Recombinant HIV-1 RT, template/primer (e.g., poly(rA)-oligo(dT)), reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), dNTPs, [3H]dTTP, and the inhibitor (DXG-TP).
-
Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, dNTPs (including [3H]dTTP), and varying concentrations of DXG-TP.
-
Enzyme Addition: Initiate the polymerization reaction by adding HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized radiolabeled DNA.
-
Quantification: Collect the precipitate on glass fiber filters, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of RT activity for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%).
Mitochondrial Toxicity Assay in HepG2 Cells
This protocol assesses the potential for a compound to cause mitochondrial dysfunction.
-
Cell Culture: Culture human hepatoblastoma (HepG2) cells in a suitable medium.
-
Compound Exposure: Incubate HepG2 cells (e.g., 2.5 x 104 cells per well in a 12-well plate) with various concentrations of the test compound (e.g., 0, 0.1, 1, 10, 25, 50 µM of DAPD or DXG) for an extended period (e.g., 14 days).
-
Endpoint Measurements:
-
Cell Growth: Determine cell counts at regular intervals using a hemocytometer to assess cytotoxicity.
-
Lactic Acid Production: Collect the culture medium at the end of the incubation period and measure the concentration of lactic acid using a commercially available kit. Increased lactate levels can indicate a shift to anaerobic glycolysis due to mitochondrial impairment.
-
Mitochondrial DNA (mtDNA) Synthesis: Isolate total DNA from the cells. Perform slot blot analysis using a probe specific for a mitochondrial gene (to measure mtDNA) and a probe for a nuclear gene (as a loading control). Quantify the relative amounts of mtDNA to assess effects on mitochondrial replication.
-
-
Data Analysis: Compare the results from compound-treated cells to untreated control cells to identify any adverse effects on mitochondrial function.[3][4]
References
- 1. AIDS Research and Human Retroviruses - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Six-month survival of critically ill patients with HIV-related disease and tuberculosis: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PrimoVeNde [librarysearch.library.utoronto.ca]
An In-Depth Technical Guide to the Biochemical Properties of Purine Arabinosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties of key purine arabinosides: Vidarabine (Ara-A), Cladribine (2-CdA), Fludarabine (F-ara-A), and Nelarabine (ara-G). This document details their mechanisms of action, quantitative biochemical data, experimental protocols, and the signaling pathways they modulate, with a focus on their roles as antiviral and antineoplastic agents.
Executive Summary
Purine arabinosides are a class of nucleoside analogs characterized by an arabinose sugar moiety instead of the natural ribose or deoxyribose. This structural modification is key to their biological activity, enabling them to act as antimetabolites that interfere with nucleic acid synthesis and repair. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which can inhibit key enzymes such as DNA polymerase and ribonucleotide reductase, and can also be incorporated into DNA, leading to chain termination and induction of apoptosis. This guide offers a detailed exploration of these mechanisms, supported by quantitative data and experimental methodologies to aid researchers in their study and development of these important therapeutic agents.
Comparative Biochemical Properties
The therapeutic efficacy and cellular toxicity of purine arabinosides are dictated by their unique biochemical and pharmacokinetic profiles. The following tables summarize key quantitative data for Vidarabine, Cladribine, Fludarabine, and Nelarabine.
Table 1: Comparative Cytotoxicity of Purine Arabinosides in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | IC50/EC50 (µM) | Source |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33 | [1] |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | [2] | |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | [2] | |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | [2] | |
| NALM-6 | B-cell Leukemia | 0.749 | [2] | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.027 | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | [2] | |
| THP-1 | Acute Monocytic Leukemia | 0.045 | [2] | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.16 (median) | [2] | |
| Nelarabine | T-ALL Cell Lines (sensitive) | T-cell Acute Lymphoblastic Leukemia | ~0.1-1 | [3] |
| Vidarabine | L1210 | Murine Leukemia | Not specified |
Table 2: Inhibition of Key Enzymes by Purine Arabinoside Triphosphates
| Compound (Active Form) | Target Enzyme | Inhibition Constant (Ki) / IC50 | Cell/System | Source |
| Fludarabine Triphosphate (F-ara-ATP) | DNA Polymerase α | Km app = 0.053 µM | Human DNA Polymerase α | [4] |
| DNA Primase | Ki = 6.1 µM, IC50 = 2.3 µM | CCRF-CEM cells | [5][6] | |
| Ribonucleotide Reductase | Potent Inhibitor | - | [7] | |
| Cladribine Triphosphate (Cd-ATP) | Ribonucleotide Reductase | Potent Inhibitor | - | [8] |
| Vidarabine Triphosphate (ara-ATP) | DNA Polymerase | Competitive inhibitor vs dATP | Viral and Cellular | [9][10] |
| Ribonucleotide Reductase (diphosphate form) | Inhibitor | - | [9] |
Table 3: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Vidarabine (Ara-A) | Cladribine | Fludarabine | Nelarabine |
| Bioavailability (Oral) | Poor | 37-51%[11] | ~55% | - |
| Elimination Half-life | ~1 hour (parent), 3 hours (metabolite)[9][12] | 5.7 - 19.7 hours[11] | ~20 hours (metabolite)[13] | 18 min (parent), 3.5 hours (ara-G) |
| Volume of Distribution (Vd) | - | 54 - 357 L/m²[11] | - | 404 L/m² (parent), 42 L/m² (ara-G) |
| Protein Binding | 24-38%[9] | 20%[14] | 19-29%[10] | - |
| Primary Route of Elimination | Renal (as metabolite)[9] | Renal (21-35% unchanged)[11] | Renal (~40% of metabolite)[10] | Renal (metabolite) |
Mechanism of Action
The biological effects of purine arabinosides are contingent on their intracellular activation and subsequent interference with critical cellular processes.
Cellular Uptake and Activation
Purine arabinosides are transported into cells via nucleoside transporters, primarily the human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs). Once inside the cell, they are phosphorylated by deoxycytidine kinase (dCK) to their monophosphate form, which is the rate-limiting step in their activation. Subsequent phosphorylations by other kinases yield the active triphosphate metabolite (e.g., F-ara-ATP, Cd-ATP, ara-GTP, ara-ATP). The efficiency of activation is a key determinant of their cytotoxicity and is often higher in lymphoid cells due to a high ratio of dCK to 5'-nucleotidase (an inactivating enzyme).
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 8. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 9. Vidarabine - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2,6-Diaminopurine Arabinoside: An In-Depth Technical Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine arabinoside (DAP) is a synthetic purine nucleoside analog that has garnered significant interest within the antiviral research community. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, making it a promising candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of DAP, including its antiviral activity, mechanism of action, experimental protocols for its evaluation, and its synthesis. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antiviral agents.
Antiviral Activity of this compound and its Derivatives
The antiviral spectrum of 2,6-diaminopurine derivatives is broad, demonstrating activity against a range of DNA and RNA viruses. The tables below summarize the quantitative data on the in vitro efficacy and cytotoxicity of these compounds against various viral pathogens.
| Compound | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) | Human Immunodeficiency Virus (HIV) | - | - | Potent Inhibitor | - | - | [1] |
| β-LPA (a 2,6-diaminopurine analog) | Hepatitis B Virus (HBV) | HepG2.2.15 | - | 0.01 | 50 | 5000 | [2] |
| (-)-β-D-2,6-diaminopurine dioxolane (DAPD) | Hepatitis B Virus (HBV) (Wild-Type) | - | No cross-resistance with lamivudine resistance mutations | - | - | - | [3] |
| Compound 6i (a 2,6-diaminopurine derivative) | Dengue Virus (DENV) | Huh7 | 0.5 - 5.3 | - | >100 | 77 | [4] |
| Compound 6i | Zika Virus (ZIKV) | Huh7 | 0.5 - 5.3 | - | >100 | 182 | [4] |
| Compound 6i | West Nile Virus (WNV) | - | 0.5 - 5.3 | - | - | - | [4] |
| Compound 6i | Influenza A Virus | - | 0.5 - 5.3 | - | - | - | [4] |
| Compound 6i | SARS-CoV-2 | Calu-3 | 0.5 | - | >120 | 240 | [4] |
| 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) | Human Cytomegalovirus (HCMV) | HEL | - | 11 | - | - | [5] |
| 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) | Human Immunodeficiency Virus (HIV) | - | - | Potent Inhibitor | - | - | [5] |
Note: This table is a compilation of data from various sources and experimental conditions may vary.
Mechanism of Action
The primary antiviral mechanism of many nucleoside analogs, including derivatives of 2,6-diaminopurine, involves the inhibition of viral polymerases.[4] As a purine analog, DAP can be intracellularly phosphorylated to its triphosphate form. This active metabolite can then act as a competitive inhibitor of the natural nucleotide triphosphate, or it can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the cessation of viral replication.
Figure 1: Proposed mechanism of antiviral action for this compound.
Recent studies on 2,6-diaminopurine derivatives suggest a multi-target approach that may also involve the modulation of host cell signaling pathways. For instance, a derivative has been shown to moderately inhibit host kinases such as Src, Abl, and PI3Kα.[6] The inhibition of these kinases, which are often exploited by viruses for their own replication, presents an additional or alternative mechanism of antiviral activity.
Figure 2: Potential host-cell signaling pathways targeted by 2,6-diaminopurine derivatives.
Experimental Protocols
A systematic evaluation of antiviral compounds requires a series of well-defined in vitro assays. The following are detailed protocols for key experiments used to characterize the antiviral properties of this compound and its derivatives.
Figure 3: General experimental workflow for antiviral drug screening.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Host cell line appropriate for the virus of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DAP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of DAP in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the DAP dilutions to the respective wells. Include a "no drug" cell control.
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.
Plaque Reduction Assay
This is a standard assay to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
This compound (DAP) serial dilutions
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Wash the cell monolayers twice with sterile PBS.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
After the adsorption period, aspirate the virus inoculum.
-
Add the overlay medium containing different concentrations of DAP (or no drug for the virus control).
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Aspirate the overlay medium and fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) as the concentration of DAP that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 24-well or 48-well plates
-
Virus stock
-
This compound (DAP) serial dilutions
-
Complete cell culture medium
Procedure:
-
Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI). Incubate for 1-2 hours at 37°C.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add culture medium containing serial dilutions of DAP to the respective wells. Include a virus-only control.
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Harvest the cell culture supernatants, which contain the progeny virus.
-
Determine the virus titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
The results are expressed as the percentage of inhibition of viral yield at each compound concentration relative to the untreated virus control. The EC50 (50% effective concentration) is then calculated.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including chemical and enzymatic approaches. A common chemical synthesis involves the glycosylation of a protected 2,6-diaminopurine base with a protected arabinose derivative.
A Generalized Chemical Synthesis Protocol:
-
Protection of 2,6-diaminopurine: The amino groups of 2,6-diaminopurine are protected, for example, by acylation, to prevent side reactions during glycosylation.
-
Preparation of the Glycosyl Donor: An arabinose derivative with a suitable leaving group at the anomeric carbon (C1) is prepared. The hydroxyl groups of the arabinose are typically protected with groups like acetyl or benzoyl.
-
Glycosylation: The protected 2,6-diaminopurine is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) to form the nucleoside bond. This reaction often yields a mixture of α and β anomers.
-
Deprotection: The protecting groups on the purine base and the arabinose sugar are removed under appropriate conditions (e.g., treatment with ammonia in methanol for acetyl groups) to yield this compound.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Note: This is a generalized outline. Specific reaction conditions, solvents, and purification methods will vary depending on the chosen synthetic route.
Conclusion
This compound and its derivatives represent a promising class of compounds for antiviral drug discovery. Their broad-spectrum activity and multifaceted mechanism of action, potentially targeting both viral enzymes and host cell kinases, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these molecules in the ongoing fight against viral diseases. Further research is warranted to elucidate the precise molecular interactions and to optimize the pharmacological properties of this important class of nucleoside analogs.
References
- 1. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine P1 receptor-dependent immunostimulatory effects of antiviral acyclic analogues of adenine and 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF receptor kinase inhibitors exhibit broad antiviral activity by targeting Src family kinases – Department of Biology | ETH Zurich [biol.ethz.ch]
- 6. Influenza A viruses and PI3K: Are there time, place and manner restrictions? - PMC [pmc.ncbi.nlm.nih.gov]
2,6-diaminopurine as a corrector of UGA nonsense mutations
An In-depth Technical Guide: 2,6-Diaminopurine (DAP) as a Corrector of UGA Nonsense Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, account for approximately 10-15% of all inherited genetic disorders.[1][2][3][4] These mutations lead to the production of truncated, nonfunctional proteins, often degraded by the nonsense-mediated mRNA decay (NMD) pathway. A promising therapeutic strategy, known as translational readthrough, aims to encourage the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein. This guide focuses on 2,6-diaminopurine (DAP), a small molecule identified as a highly potent and specific corrector of UGA nonsense mutations.[1][2][5] DAP demonstrates significant therapeutic potential due to its high efficiency, low toxicity, and favorable pharmacokinetic profile.[1][2][4][6][7]
Mechanism of Action
2,6-diaminopurine's ability to induce readthrough of UGA codons stems from a highly specific molecular interaction. Unlike many other readthrough agents that interact directly with the ribosome, DAP's mechanism is centered on the modification of a specific transfer RNA (tRNA).
The primary target of DAP is FTSJ1, a tRNA-specific 2′-O-methyltransferase.[1][2][3][4] This enzyme is responsible for the 2'-O-methylation of cytosine at position 34 (the wobble position) in the anticodon loop of tRNATrp, the tRNA that carries the amino acid tryptophan. This modification is crucial for preventing tRNATrp from recognizing the UGA stop codon.
DAP acts by interfering with the activity of FTSJ1.[1][2][3][4] This inhibition prevents the proper modification of tRNATrp. The resulting unmodified, or hypomodified, tRNATrp becomes a "near-cognate" tRNA that can now recognize and bind to the UGA premature stop codon within the ribosome's A site.[8][9] This binding outcompetes the translation release factors (eRF1/eRF3), leading to the insertion of a tryptophan residue at the site of the UGA mutation and the continuation of translation to produce a full-length protein.[3][8][10]
This mechanism confers high specificity to DAP, making it an exclusive corrector for UGA codons.[1][4] Furthermore, because the original codon for tryptophan is UGG, DAP is particularly effective in correcting nonsense mutations where a tryptophan codon has been mutated to a UGA stop codon (e.g., W1282X in the CFTR gene).[3][9]
Caption: Mechanism of 2,6-diaminopurine (DAP) action.
Quantitative Data Summary
The efficacy of DAP has been quantified across various experimental systems, from reporter gene assays to animal models.
Table 1: In Vitro Readthrough Efficiency (Reporter Assays)
| Cell Line | Reporter Construct | DAP Conc. | Readthrough Efficiency (%) | Comparator (G418) | Reference |
| HeLa | Fluc-int-UGA | 25 µM | ~12% | ~4% (at 200 µg/mL) | [1] |
| HeLa | Fluc-int-UAA | 25 µM | Weak/Negligible | - | [1] |
| HeLa | Fluc-int-UAG | 25 µM | Negligible | - | [1] |
| HEK293FT | Fluc-int-UGA | 25 µM | Exclusive Trp Incorporation | - | [10] |
Table 2: Efficacy in Cell & Organoid Models with Endogenous Mutations
| Model System | Gene (Mutation) | DAP Treatment | Outcome | Comparator (G418) | Reference |
| Calu-6 Cells | TP53 (R196X, UGA) | 25 µM | Increased p53 protein levels | Less efficient | [1][8] |
| CF Patient Cells | CFTR (W1282X, UGA) | 10 µM | Restored CFTR channel function | Less efficient | [7] |
| CF Patient Organoids | CFTR (W1282X, UGA) | 10 µM | Dose-dependent restoration of function (FIS assay) | Less efficient | [3] |
| 16HBE14o- Cells | CFTR (W1282X, UGA) | 10 µM | Restored CFTR channel function | Not restored in G542X/R553X | [3] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Study Type | DAP Administration | Key Findings | Reference |
| Nude Mice | Calu-6 Xenograft | - | Decreased tumor growth | [1][2][5] |
| CFTR-NS Mouse | Pharmacokinetics | Oral gavage | Stable in plasma, distributed to all tissues including brain | [3][6][7] |
| CFTR-NS Mouse | Efficacy | 1 mg/day (oral) | Corrected Cftr nonsense mutation, restored protein expression in lung/intestine | [9] |
| Pregnant CFTR Mouse | Efficacy | Oral to mother | DAP crossed placental barrier, restored CFTR function in fetus | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate DAP.
Luciferase Reporter Assay for Readthrough Quantification
This assay provides a quantitative measure of a compound's ability to induce readthrough of a specific PTC.
-
Plasmid Construct: A firefly luciferase (Fluc) expression vector is engineered to contain a PTC (e.g., UGA, UAA, or UAG) at a specific position (e.g., codon 109). An intron is often included upstream of the PTC to ensure the mRNA undergoes splicing, making it a more physiologically relevant substrate for NMD and translation.[1] A wild-type version of the construct is used as a positive control, and an empty vector as a negative control.
-
Cell Culture and Transfection: HeLa or HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected with the reporter plasmids using a standard transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing DAP at various concentrations (e.g., 1-50 µM), a positive control (e.g., G418 at 200 µg/mL), or a vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer and a commercial luciferase assay kit.
-
Data Analysis: Readthrough efficiency is calculated as the ratio of luciferase activity from the PTC-containing construct to the activity from the wild-type construct, expressed as a percentage.
Caption: Workflow for a luciferase-based readthrough assay.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This functional assay assesses the restoration of CFTR channel activity in a 3D cell culture model that closely mimics in vivo physiology.[7]
-
Organoid Culture: Intestinal crypts are isolated from patient biopsies or mouse models and cultured in Matrigel with specific growth factors to form 3D organoids.
-
Compound Treatment: Mature organoids are treated with DAP, G418, or DMSO for a specified period (e.g., 48-72 hours) to allow for readthrough and protein expression.
-
Swelling Induction: Organoids are incubated with forskolin (an adenylyl cyclase activator) and often a phosphodiesterase inhibitor like IBMX.[7] This increases intracellular cAMP levels, which in turn activates functional CFTR channels.
-
Imaging and Quantification: Activation of CFTR leads to chloride and fluid secretion into the organoid lumen, causing them to swell. Time-lapse microscopy is used to capture images of the organoids before and after forskolin stimulation. The change in the cross-sectional area of the organoids is measured using image analysis software.
-
Data Analysis: The extent of swelling is directly proportional to CFTR function. Results are typically normalized to the swelling observed in wild-type organoids.
In Vivo Xenograft Tumor Model
This protocol evaluates the efficacy of DAP on a human tumor with an endogenous nonsense mutation in a living animal.
-
Cell Preparation and Implantation: Calu-6 human lung cancer cells, which have a UGA nonsense mutation in the TP53 tumor suppressor gene, are cultured.[1] A specific number of cells (e.g., 5 x 106) are suspended in a solution like PBS/Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups. The treatment group receives daily administration of DAP (e.g., via oral gavage), while the control group receives the vehicle.[9]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.
-
Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for p53 protein). The primary outcome is the difference in tumor growth rate and final tumor volume between the treated and control groups.[1]
Logical Pathway and Therapeutic Rationale
The therapeutic strategy of using DAP is based on a clear, logical progression from the genetic defect to the functional correction.
Caption: Logical flow from UGA mutation to DAP-mediated correction.
Conclusion and Future Directions
2,6-diaminopurine has emerged as a compelling candidate for the treatment of genetic disorders caused by UGA nonsense mutations.[1][2] Its specific mechanism of action, which involves the inhibition of FTSJ1-mediated tRNATrp modification, leads to highly efficient and selective readthrough of UGA codons.[1][2][3][4] Extensive preclinical data from in vitro, in vivo, and patient-derived organoid models have demonstrated its ability to restore the function of key proteins like CFTR and p53 with minimal toxicity.[1][3][7]
Future work should focus on:
-
Clinical Trials: Given its strong preclinical profile and low toxicity, DAP is a strong candidate for progression into clinical trials for diseases like cystic fibrosis and certain cancers with relevant UGA mutations.[3]
-
Derivative Development: Structure-activity relationship studies could lead to the development of DAP derivatives with enhanced potency, bioavailability, or modified pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of DAP with inhibitors of the nonsense-mediated mRNA decay (NMD) pathway could further enhance the levels of restored full-length protein.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
The Metabolic Gauntlet: Transforming 2,6-Diaminopurine into a Potent Anti-Tumor Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the metabolic activation of 2,6-diaminopurine (DAP), a purine analog with significant antitumor potential. The core of its therapeutic efficacy lies in its intracellular conversion to cytotoxic ribonucleotides, a process orchestrated by key enzymes of the purine salvage pathway. This document provides a comprehensive overview of the metabolic cascade, the mechanism of action, and detailed protocols for the essential assays used to evaluate its anti-cancer properties. Quantitative data on its cytotoxicity and metabolic effects are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying molecular and cellular processes.
Introduction
2,6-diaminopurine (DAP) is a synthetic purine analog that has demonstrated notable efficacy against various cancer cell lines, particularly leukemias.[1] Its journey from a relatively inert prodrug to a potent cytotoxic agent is a compelling example of targeted metabolic activation within cancer cells. Unlike many conventional chemotherapeutics, the antitumor activity of DAP is contingent on its recognition and processing by specific intracellular enzymes, leading to the formation of fraudulent nucleotides that disrupt critical cellular processes. This guide will explore the intricacies of this metabolic activation, providing researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of DAP and its derivatives.
The Metabolic Activation Pathway of 2,6-Diaminopurine
The conversion of 2,6-diaminopurine into its active, cytotoxic form is a multi-step process primarily reliant on the purine salvage pathway. The two key enzymes involved in this bioactivation are Adenine Phosphoribosyltransferase (APRT) and Purine Nucleoside Phosphorylase (PNP) .
Role of Adenine Phosphoribosyltransferase (APRT)
The primary and most direct route of DAP activation is catalyzed by APRT. This enzyme, which normally salvages adenine by converting it to adenosine monophosphate (AMP), recognizes DAP as a substrate. APRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to DAP, forming 2,6-diaminopurine ribonucleoside monophosphate (DAP-RMP).
Subsequent phosphorylation events, mediated by cellular kinases, convert DAP-RMP into its di- and triphosphate forms (DAP-RDP and DAP-RTP). It is the accumulation of these ribonucleoside triphosphates that is central to the cytotoxic effects of DAP.
Role of Purine Nucleoside Phosphorylase (PNP)
An alternative, albeit less direct, pathway for DAP activation involves Purine Nucleoside Phosphorylase. PNP can catalyze the reversible phosphorolysis of purine nucleosides. In the context of DAP, PNP can facilitate the formation of 2,6-diaminopurine ribonucleoside (DAP-R) from DAP and ribose-1-phosphate. This ribonucleoside can then be phosphorylated by cellular kinases to form DAP-RMP, subsequently entering the same activation cascade as the APRT-mediated pathway.
Mechanism of Antitumor Action
The accumulation of DAP-containing ribonucleotides, particularly DAP-RTP, within cancer cells triggers a cascade of cytotoxic events. These fraudulent nucleotides interfere with essential cellular processes, ultimately leading to cell cycle arrest and apoptosis.
Disruption of Cellular Energetics
A primary mechanism of DAP's cytotoxicity is the significant depletion of intracellular adenosine triphosphate (ATP) pools.[2] The extensive conversion of DAP to its ribonucleotide forms consumes PRPP and ATP, leading to a severe energy deficit within the cell. This metabolic stress is particularly detrimental to rapidly proliferating cancer cells, which have high energy demands.
Inhibition of Nucleic Acid Synthesis
DAP-RTP can act as a competitive inhibitor of enzymes involved in both RNA and DNA synthesis. By mimicking the natural purine triphosphates (ATP and GTP), DAP-RTP can interfere with the function of RNA and DNA polymerases, thereby halting the synthesis of essential macromolecules.
Induction of Cell Cycle Arrest
The cellular stress induced by ATP depletion and the inhibition of nucleic acid synthesis culminates in the activation of cell cycle checkpoints. Studies in L1210 mouse leukemia cells have shown that treatment with DAP leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a block in mitotic progression.[2]
Quantitative Data
The efficacy of 2,6-diaminopurine as an antitumor agent is underscored by quantitative measures of its cytotoxicity and metabolic impact.
Table 1: Cytotoxicity of 2,6-Diaminopurine
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| L1210 | Mouse Leukemia | 0.015 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Metabolic Effects of 2,6-Diaminopurine in L1210 Cells
| Metabolic Parameter | Effect | Reference |
| Intracellular DAP-riboside 5'-triphosphate | High levels measured after exposure | [2] |
| Intracellular ATP Level | Markedly dropped after exposure | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antitumor activity of 2,6-diaminopurine.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of 2,6-diaminopurine on cancer cells and to calculate the IC50 value.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., L1210)
-
Complete cell culture medium
-
2,6-diaminopurine (DAP) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DAP in complete medium. Remove the medium from the wells and add 100 µL of the DAP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DAP).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DAP concentration relative to the vehicle control. Plot the percentage of viability against the log of the DAP concentration and determine the IC50 value using a suitable software.
Colony Formation Assay (Soft Agar Assay)
Objective: To assess the effect of 2,6-diaminopurine on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Principle: This assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium (soft agar), which mimics an anchorage-independent environment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2,6-diaminopurine
-
Agar (bacteriological grade)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension in Top Agar: Prepare a 0.3% agar solution in complete medium. Trypsinize and count the cells. Resuspend the cells in the 0.3% agar solution at a density of 500-1000 cells/mL.
-
Drug Incorporation: Add the desired concentration of DAP to the cell-agar suspension.
-
Plating: Carefully layer 1 mL of the cell-agar suspension onto the solidified bottom agar layer in each well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with crystal violet solution for 1 hour. Wash the wells with PBS. Count the number of colonies in each well using a microscope.
-
Data Analysis: Compare the number and size of colonies in the DAP-treated wells to the control wells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of 2,6-diaminopurine on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2,6-diaminopurine
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with DAP at the desired concentration for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Measurement of Intracellular Ribonucleotide Levels by HPLC
Objective: To quantify the intracellular concentrations of 2,6-diaminopurine ribonucleotides and the corresponding changes in natural ribonucleotide pools (e.g., ATP).
Principle: High-Performance Liquid Chromatography (HPLC) separates molecules based on their physicochemical properties. By using a suitable column and mobile phase, intracellular nucleotides can be separated and quantified by detecting their UV absorbance.
Materials:
-
Cancer cell line
-
2,6-diaminopurine
-
Perchloric acid (PCA) or other extraction buffer
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column
-
Nucleotide standards (ATP, DAP-RTP)
Procedure:
-
Cell Treatment and Harvesting: Treat a known number of cells with DAP. After treatment, rapidly wash the cells with ice-cold PBS and harvest.
-
Metabolite Extraction: Extract the intracellular metabolites by adding a specific volume of cold PCA. Vortex vigorously and incubate on ice.
-
Neutralization: Centrifuge the extract to pellet the protein precipitate. Neutralize the supernatant with KOH.
-
HPLC Analysis: Inject a known volume of the neutralized extract onto the HPLC column.
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 254 nm). Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
-
Data Normalization: Normalize the quantified nucleotide amounts to the initial cell number to determine the intracellular concentrations.
Conclusion
The metabolic activation of 2,6-diaminopurine represents a targeted and effective strategy for cancer therapy. By exploiting the enzymatic machinery of the purine salvage pathway, which is often upregulated in cancer cells, DAP is converted into potent cytotoxic ribonucleotides. These active metabolites disrupt cellular energetics and nucleic acid synthesis, leading to cell cycle arrest and apoptosis. The in-depth understanding of this metabolic pathway, coupled with the robust experimental protocols detailed in this guide, provides a solid foundation for further research and development of DAP and its analogs as next-generation antitumor agents. The quantitative data and visual representations of the underlying processes aim to facilitate a comprehensive understanding and spur innovation in this promising area of cancer drug discovery.
References
The Z-Base Phenomenon: A Technical Guide to the Discovery and Biochemistry of 2,6-Diaminopurine in Cyanophage S-2L
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The discovery of 2,6-diaminopurine (dZ), a non-canonical nucleobase, completely replacing adenine (dA) in the genome of cyanophage S-2L represents a significant departure from the central dogma of molecular biology. This guide provides a comprehensive technical overview of the key findings, experimental methodologies, and biochemical pathways associated with this unique genetic system. The substitution of the A:T base pair, with its two hydrogen bonds, for a Z:T base pair with three, confers enhanced thermal stability and resistance to host defense mechanisms, offering intriguing possibilities for synthetic biology and therapeutic development.[1]
Quantitative Data Summary
Genomic Composition of Cyanophage S-2L
The genome of cyanophage S-2L is distinguished by the complete substitution of adenine with 2,6-diaminopurine. This fundamental alteration, coupled with a high GC content, results in DNA with exceptional thermal stability.[1]
| Parameter | Value | Reference |
| Genome Size | 177,300 bp | [2] |
| G+C Content | 40.5% | [2] |
| Base Composition | Z, T, G, C | [3][4] |
| Predicted ORFs | 226 | [2] |
| Encoded tRNAs | 6 | [2] |
Crystallographic Data of Key Enzymes
The three-dimensional structures of the core enzymes in the dZTP biosynthesis pathway have been elucidated, providing atomic-level insights into their unique substrate specificities.
| Enzyme | PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Organism |
| PurZ (dGMP/dATP complex) | 7ODX | 1.70 | 0.176 | 0.203 | Cyanophage S-2L |
| MazZ (dGDP/Mn²⁺ complex) | 7ODY | 1.43 | 0.170 | 0.191 | Cyanophage S-2L |
| DatZ (dA/Zn²⁺ complex) | 6ZPA | 0.86 | 0.129 | 0.135 | Cyanophage S-2L |
Data retrieved from the RCSB Protein Data Bank.[5]
Enzyme Kinetic Parameters
The efficiency and substrate specificity of the Z-cluster enzymes are critical for maintaining the integrity of the Z-genome. Note: Specific kinetic parameters (Km, kcat) were not fully detailed in the reviewed literature abstracts and supplementary data; the following represents the functional activities demonstrated.
| Enzyme | Substrate(s) | Product(s) | Key Function |
| MazZ | dGTP, GTP | dGMP, GMP + PPᵢ | Provides the dGMP substrate for PurZ.[6] |
| PurZ | dGMP, Aspartate, dATP/ATP | dSMP (N6-succinyl-2-amino-2'-deoxyadenosine-5'-monophosphate) | Catalyzes the first committed step in dZ biosynthesis.[7] |
| DatZ | dATP | dA + PPPᵢ | Eliminates dATP from the nucleotide pool, preventing its incorporation into DNA.[5] |
Signaling Pathways and Experimental Workflows
Biosynthesis of 2,6-Diaminopurine (dZTP)
The metabolic pathway for producing dZTP in cyanophage S-2L is a sophisticated three-enzyme cascade that hijacks the host's nucleotide metabolism. The phage-encoded "Z-cluster" comprises the genes mazZ, purZ, and datZ.
Caption: Metabolic pathway for the biosynthesis of dZTP in cyanophage S-2L.
Logical Workflow for Z-Base Incorporation
The complete replacement of adenine with diaminopurine is ensured by a dual strategy: the production of dZTP and the simultaneous elimination of dATP. The phage's DNA polymerase (PrimPol) can incorporate both dATP and dZTP, making the removal of dATP by DatZ a critical step for genomic fidelity.[8]
Caption: Logical workflow ensuring the exclusive incorporation of Z-base into the S-2L genome.
Detailed Experimental Protocols
Cyanophage S-2L Propagation and DNA Isolation
This protocol is adapted from standard methodologies for cyanophage cultivation and phenol-chloroform DNA extraction.[9][10][11]
-
Host Cultivation: Culture Synechococcus sp. host strains (e.g., CB0101) in an appropriate medium such as SN15 at 22–25 °C under a 12:12 light:dark cycle with cool white light (20–30 μmol photons m⁻²s⁻¹).[10][11]
-
Phage Amplification: Inoculate an exponentially growing host culture with S-2L phage lysate at a multiplicity of infection (MOI) of approximately 1. Incubate under the same conditions until lysis is observed (typically 2-3 days).[12][13]
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g for 15 minutes) to pellet cellular debris. Filter the supernatant through a 0.22 µm filter.[11]
-
Phage Precipitation (Optional, for concentration): Add PEG 8000 to a final concentration of 10% (w/v) and NaCl to 1 M. Incubate overnight at 4°C. Pellet the phage by centrifugation at 19,000 x g for 60 minutes. Resuspend the pellet in SM buffer (100 mM NaCl, 8 mM MgSO₄, 50 mM Tris-Cl pH 7.5).[9]
-
Nuclease Treatment: To remove contaminating host nucleic acids, treat the lysate/concentrate with DNase I (1 U/µL) and RNase A (10 µg/mL) for 1-2 hours at 37°C.[9]
-
Phage Lysis: Inactivate nucleases by adding EDTA to a final concentration of 20 mM. Add Proteinase K (to 100 µg/mL) and SDS (to 0.5%) and incubate at 56°C for 1.5 hours to digest the phage capsid.[9]
-
Phenol-Chloroform Extraction: Perform sequential extractions with equal volumes of phenol:chloroform:isoamyl alcohol (25:24:1), followed by chloroform:isoamyl alcohol (24:1) to remove proteins. Centrifuge at >12,000 x g for 5-10 minutes at 4°C for phase separation. Carefully transfer the upper aqueous phase to a new tube at each step.[14]
-
DNA Precipitation: Add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol to the final aqueous phase. Incubate at -20°C overnight.
-
DNA Pelleting and Washing: Centrifuge at maximum speed for 30 minutes at 4°C. Carefully decant the supernatant. Wash the DNA pellet twice with 70% ethanol.
-
Resuspension: Air-dry the pellet briefly and resuspend in TE buffer or nuclease-free water.
DNA Hydrolysis and Nucleoside Analysis by HPLC
This protocol outlines the enzymatic digestion of Z-containing DNA to its constituent deoxyribonucleosides for quantitative analysis.
-
Enzymatic Digestion: Digest ~1 µg of purified S-2L genomic DNA using a commercial nucleoside digestion mix (e.g., NEB #M0649S) or a combination of DNase I, Nuclease P1, and alkaline phosphatase according to manufacturer's instructions. This process breaks the phosphodiester backbone and removes phosphate groups to yield free deoxyribonucleosides.
-
HPLC System: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., Thermo Scientific Hypersil ODS, 250 mm length, 4.6 mm ID, 3 µm particle size) and a UV detector set to 260 nm.[3]
-
Mobile Phases:
-
Gradient Elution: A typical gradient for separating the four deoxyribonucleosides (dZ, dG, dC, dT) is as follows, at a flow rate of 0.5 mL/min:
-
Quantification: Prepare standard curves for dZ, dG, dC, and dT of known concentrations. Integrate the peak areas from the S-2L DNA hydrolysate chromatogram and calculate the molar ratios of each nucleoside by comparing to the standard curves.
Enzyme Activity Assays
This is a continuous spectrophotometric assay adapted for adenylosuccinate synthetase activity.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 100 mM KCl, 1 mM dGTP (or other substrate), 10 mM L-aspartate, and 1 mM GTP (or ATP/dATP).
-
Enzyme: Add purified PurZ enzyme to a final concentration of 0.1-1 µM.
-
Assay: The reaction catalyzed by PurZ does not directly result in a change in absorbance. Therefore, a coupled assay is required. Alternatively, a discontinuous assay can be performed where reactions are stopped at various time points with EDTA or acid, and the products (dSMP, GDP, Pi) are quantified by HPLC.
This assay monitors the release of inorganic phosphate or the conversion of dGTP to dGMP.
-
Reaction Mixture: Prepare a buffer containing 20 mM Tris-HCl pH 7.8, 50 mM NaCl, and 5 mM MgCl₂.[15] Add dGTP to a final concentration of 100 µM.[15]
-
Enzyme: Add purified MazZ to a final concentration of 2 µM.[15]
-
Assay Monitoring:
-
HPLC Method: At various time points (e.g., 5, 10, 30, 60 min), quench the reaction with 50 mM EDTA. Analyze the formation of dGMP and the disappearance of dGTP by reverse-phase HPLC.[6][15]
-
Phosphate Release: Alternatively, use a colorimetric assay (e.g., Malachite Green) to measure the release of inorganic pyrophosphate.
-
This assay monitors the hydrolysis of dATP.
-
Reaction Mixture: Prepare a buffer identical to the MazZ assay (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂). Add dATP as the substrate at various concentrations (e.g., 2-120 µM).
-
Enzyme: Add purified DatZ enzyme.
-
Assay Monitoring (HPLC): Quench reactions at different time points with EDTA and analyze the disappearance of dATP and the appearance of hydrolysis products (dADP, dAMP, dA) by HPLC. The literature indicates DatZ is a triphosphohydrolase, converting dATP directly to deoxyadenosine (dA) and triphosphate.[8]
Protein Crystallization
The following are generalized starting points for crystallization based on successful structure depositions. Optimal conditions require fine-tuning through screening.
-
Protein Preparation: Purify the target enzyme (PurZ, MazZ, or DatZ) to >95% homogeneity. Concentrate the protein to 5-20 mg/mL in a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is most common. Mix 1 µL of protein solution with 1 µL of reservoir solution and equilibrate against 500 µL of the reservoir solution.
-
Initial Screening: Use commercial sparse matrix screens (e.g., JCSG+, PACT premier) to broadly sample different precipitants, pH values, and additives.
-
Reported Conditions (for optimization):
-
DatZ (PDB: 6ZPA): Crystals were obtained from conditions including polyethylene glycol (PEG) as a precipitant. A common starting point would be screens containing various molecular weights of PEG (e.g., PEG 3350, PEG 4000) in a pH range of 6.5-8.5.
-
PurZ (PDB: 7ODX) & MazZ (PDB: 7ODY): These structures were also solved from crystals grown in PEG-based conditions. For example, a condition to test would be 20% w/v PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5.
-
Conclusion
The discovery of a fully functional Z-T-G-C genetic code in cyanophage S-2L has opened a new chapter in our understanding of the versatility of life's information storage system. The coordinated action of the Z-cluster enzymes—MazZ, PurZ, and DatZ—provides a robust and efficient pathway to synthesize dZTP while simultaneously eliminating the canonical dATP, ensuring the complete substitution of adenine. This technical guide consolidates the key quantitative data and experimental frameworks that have been instrumental in elucidating this novel biochemical system. The unique properties conferred by 2,6-diaminopurine, such as increased DNA stability and enzymatic resistance, present exciting opportunities for applications in synthetic biology, nanotechnology, and the development of novel therapeutics. Further research into the kinetics of the Z-cluster enzymes and the interaction of Z-DNA with other cellular machineries will undoubtedly continue to yield profound insights.
References
- 1. rcsb.org [rcsb.org]
- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome Analysis of Two Novel Synechococcus Phages That Lack Common Auxiliary Metabolic Genes: Possible Reasons and Ecological Insights by Comparative Analysis of Cyanomyoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of a Novel Cyanophage Encoding Multiple Auxiliary Metabolic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Synechococcus genes, Two Different Effects on Cyanophage Infection [mdpi.com]
- 11. Frontiers | Cyanophage Propagation in the Freshwater Cyanobacterium Phormidium Is Constrained by Phosphorus Limitation and Enhanced by Elevated pCO2 [frontiersin.org]
- 12. Cyanophage Propagation in the Freshwater Cyanobacterium Phormidium Is Constrained by Phosphorus Limitation and Enhanced by Elevated pCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. 2,6-Diaminopurine [webbook.nist.gov]
- 15. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 2,6-Diaminopurine Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic synthesis of 2,6-diaminopurine (DAP) nucleosides represents a robust and highly efficient alternative to traditional chemical methods. Leveraging the specificity and catalytic power of enzymes, particularly purine nucleoside phosphorylases (PNPs), allows for the production of these valuable compounds under mild reaction conditions with high yields and stereoselectivity. This technical guide provides an in-depth overview of the core methodologies, presents quantitative data from various enzymatic systems, details experimental protocols, and illustrates the key pathways and workflows involved in the synthesis of 2,6-diaminopurine nucleosides.
Introduction
2,6-Diaminopurine nucleosides are a class of purine analogs with significant therapeutic potential, serving as prodrugs and active agents against viral infections and cancer. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) is a potent inhibitor of HIV and HBV replication.[1] Furthermore, these nucleosides are valuable intermediates in the synthesis of other modified nucleosides, such as guanosine derivatives, and are used in the construction of modified oligonucleotides.[1]
Conventional chemical synthesis of nucleosides is often complex, involving multiple protection and deprotection steps, and can lead to the formation of anomeric mixtures and environmental waste.[2] Enzymatic approaches, primarily utilizing nucleoside phosphorylases, offer a more streamlined and sustainable route. The core principle of this method is the transglycosylation reaction, where a pentose moiety is transferred from a donor nucleoside to the 2,6-diaminopurine base.
This guide will focus on the practical aspects of implementing enzymatic synthesis of 2,6-diaminopurine nucleosides, with a particular emphasis on whole-cell biocatalysis and the use of isolated purine nucleoside phosphorylases.
Enzymatic Pathways and Methodologies
The primary enzymatic route for the synthesis of 2,6-diaminopurine nucleosides is through a transglycosylation reaction. This can be achieved using either isolated enzymes or whole-cell biocatalysts.
Transglycosylation Reaction
The transglycosylation reaction is a one-pot synthesis that typically involves two key enzyme activities: a pyrimidine nucleoside phosphorylase (PyNP) or uridine phosphorylase (UP) and a purine nucleoside phosphorylase (PNP). The process begins with the phosphorolysis of a readily available and inexpensive pyrimidine nucleoside (e.g., uridine or thymidine) by PyNP/UP to generate an in situ source of α-(deoxy)ribose-1-phosphate. Subsequently, PNP catalyzes the reaction between this activated pentose and 2,6-diaminopurine to form the desired nucleoside.[3]
Whole-Cell Biocatalysis
The use of whole microbial cells as biocatalysts is a cost-effective and efficient approach for nucleoside synthesis.[4][5] This method avoids the need for enzyme purification and provides a stable environment for the enzymes.[4][5] Often, microorganisms are engineered to co-express both the necessary PyNP and PNP enzymes, allowing for the entire transglycosylation reaction to occur within a single biocatalyst.[6]
Isolated Enzyme Systems and Immobilization
For some applications, the use of purified enzymes is preferred to avoid potential side reactions from other cellular components. Furthermore, immobilizing the enzymes on a solid support can enhance their stability and allow for their reuse, which is particularly advantageous for continuous manufacturing processes.[7][8]
Data Presentation
The efficiency of the enzymatic synthesis of 2,6-diaminopurine nucleosides is influenced by several factors, including the choice of biocatalyst, substrate concentrations, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Synthesis of 2,6-Diaminopurine Deoxyriboside (dDAPR)
| Biocatalyst | Donor Nucleoside | DAP Conc. (mM) | Donor Conc. (mM) | Temp. (°C) | pH | Time (h) | Yield/Conversion (%) | Reference |
| E. coli (TAD) | Thymidine | 30 | 30 | 50 | 7.5 | 2 | >90 (Conversion) | [6] |
| E. coli (DAD) | Thymidine | 30 | 30 | 50 | 7.5 | 2 | >90 (Conversion) | [6] |
| E. coli (DAD) | Thymidine | N/A | N/A | N/A | N/A | N/A | 40.2 (Yield) | [2] |
| E. coli (TDA) | Thymidine | N/A | N/A | N/A | N/A | N/A | 51.8 (Yield) | [2] |
Table 2: Synthesis of 2,6-Diaminopurine Riboside (DAPR)
| Biocatalyst | Donor Nucleoside | DAP Conc. (mM) | Donor Conc. (mM) | Temp. (°C) | pH | Time (h) | Yield/Conversion (%) | Reference |
| E. coli (TUD) | Uridine | 30 | 30 | 50 | 7.5 | 2 | >90 (Conversion) | [6] |
| E. coli (DUD) | Uridine | 30 | 30 | 50 | 7.5 | 2 | >90 (Conversion) | [6] |
| E. coli (TDU) | Uridine | N/A | N/A | N/A | N/A | N/A | 88.2 (Yield) | [2] |
| E. coli (DUD) | Uridine | N/A | N/A | N/A | N/A | N/A | 58.0 (Yield) | [2] |
| T. thermophilus PNP & G. thermoglucosidasius PyNP | Uridine | 1 | 2 | N/A | N/A | N/A | 95.3 (Yield) | [7] |
Table 3: Synthesis of Other 2,6-Diaminopurine Nucleosides
| Product | Biocatalyst | Donor Nucleoside | DAP Conc. (mM) | Donor Conc. (mM) | Temp. (°C) | pH | Time (h) | Yield/Conversion (%) | Reference |
| DAPAra | E. cloacae | Ara-Uridine | 7 | 21 | 60 | 7.0 | 48 | ~70 (Yield) | [1] |
| ddDAPR | E. cloacae | ddUridine | 7 | 21 | 60 | 7.0 | 48 | ~80 (Yield) | [1] |
Table 4: Kinetic Parameters of Purine Nucleoside Phosphorylase
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human PNP (Asn243Asp mutant) | 2,6-Diaminopurine (for riboside synthesis) | N/A | N/A | 1.4 x 106 | [8] |
N/A: Not available in the cited literature.
Experimental Protocols
Protocol for Whole-Cell Biocatalyst Preparation
This protocol is a generalized procedure based on methodologies for preparing E. coli whole-cell biocatalysts.[6]
-
Pre-cultivation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate at 37°C with shaking (e.g., 200 rpm) for 12-16 hours.
-
Main Culture: Transfer the pre-culture to a larger volume of LB medium (e.g., 500 mL in a 2L flask) with the corresponding antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, or lactose to a concentration above 0.5 mmol/L.[6] Continue to incubate the culture at a lower temperature (e.g., 20-30°C) for an additional 12-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Repeat the centrifugation and washing step.
-
Biocatalyst: The resulting wet cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.
Protocol for Enzymatic Synthesis of 2,6-Diaminopurine Nucleosides using Whole Cells
This protocol is adapted from studies on the synthesis of DAPR and dDAPR.[1][6]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:
-
2,6-diaminopurine (e.g., 30 mM)
-
Donor nucleoside (e.g., uridine or thymidine, 30 mM)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
-
Initiation of Reaction: Add the prepared whole-cell biocatalyst (e.g., 0.5% v/v wet cells) to the reaction mixture.[6]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with constant stirring or shaking.[6]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 4, 8 hours). Stop the reaction in the aliquots by adding a quenching agent (e.g., methanol or perchloric acid) and analyze by HPLC.
-
Termination and Product Isolation: Once the reaction has reached completion (or the desired conversion), terminate the reaction by centrifuging the mixture to remove the cell catalyst. The supernatant containing the product can then be subjected to purification.
Protocol for HPLC Analysis of Reaction Mixture
This is a general protocol for the analysis of 2,6-diaminopurine and its nucleosides.[1]
-
Sample Preparation: Centrifuge the reaction aliquot to pellet the cells. Dilute the supernatant with the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffer (e.g., 0.15 M ammonium dihydrogen phosphate, pH 6.0) and an organic solvent (e.g., methanol/acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 254 nm or 260 nm.[1]
-
Temperature: Room temperature or controlled at a specific temperature (e.g., 55°C).
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the substrate and product peaks by comparing their retention times and peak areas with those of known standards.
Conclusion
The enzymatic synthesis of 2,6-diaminopurine nucleosides offers a highly attractive and sustainable manufacturing route for these pharmaceutically important compounds. Both whole-cell biocatalysis and the use of isolated, potentially immobilized, enzymes have demonstrated high conversion rates and yields. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, optimize, and implement enzymatic synthesis strategies for 2,6-diaminopurine nucleosides. Future advancements in protein engineering to enhance the stability and substrate scope of nucleoside phosphorylases will likely further expand the utility of this powerful biocatalytic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Purine nucleoside phosphorylase. 3. Reversal of purine base specificity by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,6-diaminopurine arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine arabinoside (ara-DAP) is a synthetic purine nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and drug development. Structurally similar to naturally occurring nucleosides, it consists of the purine base 2,6-diaminopurine linked to an arabinose sugar moiety. This unique structure confers upon it distinct physical, chemical, and biological properties, making it a valuable molecule for antiviral and anticancer research. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.
Physical and Chemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [1] |
| Molecular Weight | 282.26 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 286-290 °C | [1] |
| Optical Activity | [α]22/D +28.5° (c = 0.5% in HCl) | [1] |
| UV λmax (pH 1) | 253, 290 nm | [2] |
| UV λmax (pH 11) | 257, 279 nm | [2] |
Solubility and pKa
| Property | Value | Reference |
| Solubility in Water | Slightly soluble | [3] |
| Water Solubility of 2,6-diaminopurine (parent base) | 2.38 g/L at 20 °C | [4] |
| pKa (Strongest Acidic, predicted for 2,6-diaminopurine) | 11.84 | [3] |
| pKa (Strongest Basic, predicted for 2,6-diaminopurine) | 5.43 | [3] |
| pKa of 2,6-diaminopurine riboside | 5.4 | [5] |
Metabolic Pathway
This compound is recognized as a prodrug. Its primary metabolic conversion is mediated by the enzyme adenosine deaminase (ADA). This enzymatic deamination results in the formation of an arabinofuranosyl guanine analog, which is the active antiviral agent.
Caption: Metabolic conversion of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of 2,6-Diamino-9-(β-D-arabinofuranosyl)purine
A common method for the synthesis of this compound involves the deprotection of a precursor molecule. The following is a representative protocol[2]:
Materials:
-
Protected this compound precursor
-
Liquid ammonia
-
Sodium metal
-
Ammonium chloride
-
Benzene
-
Water
-
Acetic acid
Procedure:
-
To 1 gram of the protected precursor, add 200 mL of liquid ammonia.
-
Add small pieces of sodium metal until a persistent blue color is observed (approximately 350 mg of sodium).
-
Discharge the blue color by adding a few crystals of ammonium chloride.
-
Evaporate the ammonia under a stream of nitrogen.
-
Triturate the residue with 50 mL of benzene.
-
Dissolve the insoluble residue in a few milliliters of water and neutralize with acetic acid.
-
Recrystallize the resulting product from water to obtain 2,6-diamino-9-(β-D-arabinofuranosyl)purine.
Enzymatic Assay for Adenosine Deaminase (ADA) Activity
The metabolic conversion of this compound can be monitored using an enzymatic assay for adenosine deaminase. A general protocol for a colorimetric ADA assay is outlined below[6][7][8]:
Principle: Adenosine deaminase catalyzes the deamination of adenosine (or its analogs like ara-DAP) to inosine (or the corresponding inosine analog). In this assay, the product is further converted in a series of enzymatic steps that ultimately produce a colored product or a product that can be measured by UV absorbance.
Materials:
-
ADA Assay Buffer
-
Substrate solution (adenosine or this compound)
-
ADA Convertor
-
ADA Developer
-
Inosine Standard
-
96-well UV-transparent plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue or cell lysates in cold ADA Assay Buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.
-
Standard Curve: Prepare a series of inosine standards in ADA Assay Buffer.
-
Reaction Setup:
-
Add samples and standards to the wells of a 96-well plate.
-
Prepare a Reaction Mix containing the substrate, ADA Convertor, and ADA Developer in ADA Assay Buffer.
-
Add the Reaction Mix to the sample and standard wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm for a colorimetric assay or 293 nm for a UV-based assay) in kinetic or endpoint mode.
-
-
Calculation: Calculate the ADA activity in the samples based on the standard curve.
Caption: Workflow for a typical adenosine deaminase activity assay.
LC-MS/MS Method for Quantification in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying nucleoside analogues like this compound in biological matrices. A general protocol is provided below, which can be adapted for specific instrumentation and sample types[9][10][11].
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid or other mobile phase additives
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Biological matrix (e.g., plasma)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.
-
Add a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 column.
-
Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set up Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: General workflow for LC-MS/MS quantification.
Conclusion
This compound is a promising nucleoside analogue with significant potential in therapeutic research. This guide has provided a detailed overview of its key physical and chemical properties, its metabolic activation pathway, and standardized protocols for its synthesis and analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this important compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. prepchem.com [prepchem.com]
- 3. Showing Compound 2,6-Diaminopurine (FDB007480) - FooDB [foodb.ca]
- 4. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mnkjournals.com [mnkjournals.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Diaminopurine Arabinoside in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminopurine arabinoside (araD) is a modified nucleoside that offers significant advantages in the synthesis of oligonucleotides for therapeutic and diagnostic applications. It combines the duplex-stabilizing properties of 2,6-diaminopurine (DAP) with the nuclease resistance and unique conformational characteristics conferred by the arabinose sugar moiety. This document provides detailed application notes and protocols for the incorporation of araD into synthetic oligonucleotides.
The DAP base, an analog of adenine, forms three hydrogen bonds with thymine (T) or uracil (U), in contrast to the two bonds in a standard adenine-thymine/uracil base pair. This results in a significant increase in the thermal stability of nucleic acid duplexes.[1] The arabinose sugar, a C2' epimer of ribose, pre-organizes the oligonucleotide into an A-form helical geometry, which can enhance binding to RNA targets and increase resistance to nuclease degradation.[2] These properties make araD-modified oligonucleotides promising candidates for antisense therapies, siRNA, and diagnostic probes.
Key Advantages of Incorporating araD
-
Enhanced Duplex Stability: The additional hydrogen bond formed by the DAP base significantly increases the melting temperature (Tm) of DNA and RNA duplexes, allowing for stronger and more specific target binding.[1][3]
-
Increased Nuclease Resistance: The arabinose sugar conformation provides steric hindrance to nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[2][4]
-
Improved Target Affinity for RNA: The A-form geometry induced by the arabinose sugar is compatible with RNA structure, leading to enhanced affinity for RNA targets.[2]
-
Potentially Reduced Off-Target Effects: Higher binding affinity can allow for the use of shorter oligonucleotides, which may reduce the likelihood of off-target binding.
Applications
The unique properties of araD make it a valuable modification for a range of applications:
-
Antisense Oligonucleotides (ASOs): The high affinity and nuclease resistance of araD-containing ASOs can lead to more potent and durable gene silencing. The A-form helix is particularly advantageous for targeting mRNA.[2][5]
-
siRNA Duplexes: Incorporating araD can enhance the stability and activity of siRNA duplexes, potentially improving their RNA interference (RNAi) efficiency.
-
Diagnostic Probes: The increased thermal stability allows for the design of shorter, more specific probes for applications such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR).
-
RNA Editing: Oligonucleotides containing modified bases can be designed to recruit endogenous enzymes like Adenosine Deaminases Acting on RNA (ADARs) for site-directed RNA editing, a promising therapeutic strategy.[6][7]
Data Presentation: Thermodynamic Stability
The incorporation of a DAP nucleoside in place of adenine has a measurable impact on the thermodynamic stability of oligonucleotide duplexes. The following tables summarize the change in melting temperature (ΔTm) observed in studies using the 2'-deoxyribose version of DAP, which is expected to be comparable to araD in terms of base pairing.
Table 1: Change in Melting Temperature (ΔTm) per DAP Substitution in a DNA:DNA Duplex
| Sequence Context | ΔTm per Substitution (°C) | Reference |
| Internal A to DAP | +1 to +2 | Cheong, et al. (1988) |
Note: The exact ΔTm is sequence-dependent.[8]
Table 2: Comparative Stability of Base Pairs Involving 2,6-Diaminopurine (D)
| Base Pair | Relative Stability | Reference |
| D:T | More stable than A:T | Cheong, et al. (1988) |
| D:A | Destabilizing | Cheong, et al. (1988) |
| D:G | Destabilizing | Cheong, et al. (1988) |
| D:C | Destabilizing | Cheong, et al. (1988) |
Experimental Protocols
Protocol 1: Synthesis of araD Phosphoramidite
The synthesis of the araD phosphoramidite is a multi-step process that requires expertise in nucleoside chemistry. A key challenge is the differential protection of the two amino groups of the DAP base.[9] While several strategies exist, a common approach involves the use of protecting groups that can be removed under conditions compatible with standard oligonucleotide deprotection. A more recent and efficient method involves a postsynthetic conversion from a 2-fluoro-6-aminopurine arabinoside precursor, which avoids the need for protecting the N6-amino group.[9]
General Steps for Traditional Phosphoramidite Synthesis:
-
Protection of Amino Groups: The N2 and N6 amino groups of this compound are protected. Different reactivities of the two amines can make this step challenging. Common protecting groups include benzoyl (Bz), isobutyryl (iBu), or phenoxyacetyl (Pac).[9][10]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.
A detailed, optimized synthesis protocol should be obtained from a specialized chemical supplier or developed by medicinal chemists.
Protocol 2: Solid-Phase Synthesis of araD-Containing Oligonucleotides
This protocol assumes the use of a standard automated DNA/RNA synthesizer and commercially available reagents. The araD phosphoramidite is incorporated using the same cycle as standard A, C, G, and T phosphoramidites.
Materials:
-
araD phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, DCI)
-
Oxidizer solution (Iodine/water/pyridine)
-
Capping solutions (Cap A and Cap B)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure (Standard Phosphoramidite Cycle):
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with the deblocking solution.
-
Coupling: The araD phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 3: Deprotection and Cleavage
The choice of deprotection conditions depends on the protecting groups used for the araD nucleoside and any other modified bases in the sequence.
Standard Deprotection (for Bz or iBu protected araD):
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the bases and the cyanoethyl groups from the phosphates.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Mild Deprotection (if sensitive modifications are present):
-
For phenoxyacetyl (Pac) protected bases, deprotection can often be achieved with milder conditions, such as treatment with 0.05 M potassium carbonate in methanol at room temperature for 4-6 hours.[11]
-
Alternatively, AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used for rapid deprotection (e.g., 10 minutes at 65°C), but compatibility with araD protecting groups must be confirmed.[12]
Protocol 4: Purification of araD-Containing Oligonucleotides
High-performance liquid chromatography (HPLC) is the recommended method for purifying araD-modified oligonucleotides to ensure high purity for downstream applications.
Reverse-Phase HPLC (RP-HPLC):
-
DMT-On Purification: If the final DMT group was left on during synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic than truncated failure sequences.
-
Resuspend the crude, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
Inject the sample onto a reverse-phase column (e.g., C18).
-
Elute with a gradient of acetonitrile in the mobile phase.
-
Collect the DMT-on peak.
-
Treat the collected fraction with 80% acetic acid to remove the DMT group.
-
Desalt the final product using a suitable method like ethanol precipitation or a desalting column.
-
-
DMT-Off Purification: Purification can also be performed after the DMT group has been removed. Resolution may be lower, especially for longer oligonucleotides.
Anion-Exchange HPLC (AEX-HPLC):
-
This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It is effective for resolving full-length products from shorter failure sequences.
-
Elution is typically performed with a salt gradient (e.g., NaCl or NaBr).
Visualizations
Diagram 1: Key Structural Features of araD
Caption: Logical relationship between araD components and their properties.
Diagram 2: Standard Phosphoramidite Synthesis Cycle for araD Incorporation
Caption: Workflow for araD incorporation via phosphoramidite chemistry.
Diagram 3: Application Workflow for araD-Modified Antisense Oligonucleotides
Caption: Conceptual workflow for developing araD-based antisense drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Stability and mismatch discrimination of DNA duplexes containing 2,6-diaminopurine and 2-thiothymidine locked nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. Antisense oligonucleotides and their applications in rare neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide-directed RNA editing in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Transglycosylation Using Bacterial Whole Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglycosylation is a powerful enzymatic method for the synthesis of glycosides, including valuable nucleoside analogues used in antiviral and anticancer therapies. This process involves the transfer of a glycosyl group from a donor molecule to an acceptor molecule, catalyzed by glycosyltransferases or nucleoside phosphorylases. The use of whole bacterial cells as biocatalysts for transglycosylation offers significant advantages over purified enzymes, including reduced costs associated with enzyme purification, enhanced enzyme stability, and the potential for cofactor regeneration in situ. This document provides detailed protocols for the synthesis of nucleosides using whole Escherichia coli cells co-expressing purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP).
Principle of the Two-Enzyme System
The synthesis of a target purine nucleoside (or vice versa) is achieved through a transglycosylation reaction where a sugar moiety is transferred from a pyrimidine nucleoside (the donor) to a purine base (the acceptor). This process is mediated by the coordinated action of two enzymes:
-
Pyrimidine Nucleoside Phosphorylase (PyNP) or Uridine Phosphorylase (UP): This enzyme catalyzes the phosphorolysis of the donor nucleoside (e.g., uridine or thymidine) to generate an activated sugar phosphate (ribose-1-phosphate or deoxyribose-1-phosphate) and the corresponding pyrimidine base.
-
Purine Nucleoside Phosphorylase (PNP): This enzyme then utilizes the activated sugar phosphate to glycosylate the acceptor purine base, forming the desired purine nucleoside.
The use of whole E. coli cells engineered to co-express these enzymes provides a robust and efficient system for this biocatalytic process.[1][2]
Experimental Workflow
The overall workflow for whole-cell transglycosylation for nucleoside synthesis is depicted in the following diagram.
Caption: Experimental workflow for whole-cell transglycosylation.
Detailed Experimental Protocols
Protocol 1: Preparation of Whole-Cell Biocatalyst
This protocol describes the preparation of E. coli cells co-expressing purine and pyrimidine nucleoside phosphorylases.
1. Transformation of E. coli
-
Thaw a tube of competent E. coli cells (e.g., BL21(DE3)) on ice for 10 minutes.[3]
-
Add 1-5 µL of plasmid DNA containing the genes for the desired nucleoside phosphorylases to the cell mixture.[3]
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.[3]
-
Heat shock the cells at 42°C for exactly 10 seconds.[3]
-
Immediately place the tube on ice for 5 minutes.[3]
-
Add 950 µL of room temperature LB or SOB medium.
-
Incubate at 37°C for 60 minutes with shaking (250 rpm).[3]
-
Spread 50-100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
2. Cultivation and Induction
-
Inoculate a single colony from the agar plate into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (250 rpm).
-
Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM or lactose to a final concentration above 0.5 mmol/L.[1]
-
Continue to incubate the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.
3. Cell Harvesting and Washing
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Wash the cells by repeating the centrifugation and resuspension step twice.
-
The resulting wet cell paste can be used directly as the whole-cell biocatalyst or stored at -20°C for future use.
Protocol 2: Whole-Cell Transglycosylation Reaction
This protocol outlines the general procedure for the synthesis of a target nucleoside.
1. Reaction Mixture Preparation
-
Prepare a reaction mixture in a suitable vessel (e.g., a screw-capped tube or a small flask). The standard reaction mixture consists of:
-
The total reaction volume can be scaled as needed.
2. Incubation
-
Incubate the reaction mixture at a controlled temperature, typically between 45°C and 60°C, with shaking.[4]
-
The optimal temperature may vary depending on the specific enzymes and substrates used.
3. Reaction Termination
-
Terminate the reaction by heating the mixture at 95-100°C for 5-10 minutes to denature the enzymes.[5]
-
Centrifuge the mixture to pellet the cell debris.
-
The supernatant containing the product, unreacted substrates, and byproducts is then collected for analysis and purification.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and yields for the synthesis of different nucleosides using whole-cell biocatalysts.
| Target Nucleoside | Donor Nucleoside | Acceptor Base | Bacterial Strain | Temperature (°C) | pH | Reaction Time (h) | Conversion Yield (%) | Reference |
| 2,6-Diaminopurine Riboside | Uridine | 2,6-Diaminopurine | E. coli (co-expressing TUD) | 50 | 7.5 | 2 | >90 | [1] |
| 2,6-Diaminopurine Deoxyriboside | Thymidine | 2,6-Diaminopurine | E. coli (co-expressing TAD) | 50 | 7.5 | 2 | >90 | [1] |
| 2'-Deoxyadenosine | Thymidine | Adenine | E. coli BL21 | 45 | 7.0 | 0.5 | 94 | [4] |
| Adenosine | Uridine | Adenine | E. coli BL21 | Not specified | 7.0 | 0.5 | 95 | [4] |
| Vidarabine (ara-A) | ara-Uridine | Adenine | E. coli BL21 | 60 | 7.0 | 26 | 71 | |
| Fludarabine (ara-F) | ara-Uridine | 2-Fluoroadenine | E. coli BL21 | 60 | 7.0 | 14 | 58 |
Analytical and Purification Protocols
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of the transglycosylation reaction.
1. Sample Preparation
-
Withdraw a small aliquot (5-10 µL) of the reaction mixture at different time points.
-
Centrifuge to remove cells.
2. TLC Analysis
-
Spot 1-2 µL of the supernatant onto a silica gel 60 TLC plate.[5]
-
Also spot standards of the donor nucleoside, acceptor base, and expected product for comparison.
-
Develop the chromatogram in a suitable solvent system, such as butanol:acetic acid:water (50:25:25, v/v/v).[5]
-
Dry the plate and visualize the spots under UV light (254 nm).[6]
-
Alternatively, the plate can be stained using a suitable reagent like 1-naphthol spray followed by heating.[5]
Protocol 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used for accurate quantification of substrates and products.
1. Sample Preparation
-
Dilute the reaction supernatant with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).[9]
-
Flow Rate: 0.5-1.0 mL/min.[7]
-
Detection: UV absorbance at a wavelength where the nucleosides have strong absorbance (e.g., 260 nm).[7]
-
Quantification: Calculate the concentration of each component by comparing the peak areas with those of known standards.
Protocol 5: Product Purification
The target nucleoside can be purified from the reaction mixture using column chromatography.
1. Sample Preparation
-
After reaction termination and centrifugation, the supernatant is collected.
-
The supernatant can be concentrated under reduced pressure.
2. Column Chromatography
-
Pack a column with a suitable stationary phase, such as silica gel or a reverse-phase material.[10]
-
Load the concentrated sample onto the column.
-
Elute the column with an appropriate solvent system. The polarity of the solvent can be adjusted to achieve separation of the product from unreacted substrates and byproducts.[10]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent to obtain the purified nucleoside.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low product yield | Inefficient enzyme expression | Optimize induction conditions (IPTG/lactose concentration, temperature, time). |
| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations.[11][12] | |
| Enzyme inhibition by product or byproduct | Consider in-situ product removal or use of a fed-batch system. | |
| Incomplete substrate conversion | Insufficient catalyst amount | Increase the concentration of whole cells in the reaction mixture. |
| Reaction has not reached equilibrium | Increase the incubation time. | |
| Difficulty in product purification | Similar retention times of product and substrates | Optimize the mobile phase composition and gradient for HPLC or the eluent for column chromatography. |
| Presence of interfering cellular components | Perform a pre-purification step, such as solid-phase extraction.[13] |
Conclusion
Whole-cell biocatalysis using genetically engineered E. coli presents a cost-effective and efficient platform for the synthesis of nucleoside analogues. The protocols provided herein offer a comprehensive guide for researchers to implement this technology. Optimization of the various parameters outlined will be crucial for achieving high yields of the desired products for applications in drug discovery and development.
References
- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. protocols.io [protocols.io]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes: 2,6-Diaminopurine (DAP) for the Treatment of Genetic Diseases via Nonsense Mutation Readthrough
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 10-15% of all inherited genetic diseases.[1][2][3] These mutations lead to the production of truncated, nonfunctional proteins. One promising therapeutic strategy is the use of small molecules that induce ribosomal readthrough of the PTC, allowing for the synthesis of a full-length, functional protein.[3][4] 2,6-Diaminopurine (DAP), a naturally occurring purine analog, has been identified as a highly potent and specific corrector of UGA nonsense mutations, presenting a promising therapeutic candidate for a subset of genetic disorders with low associated toxicity.[2][4][5]
Mechanism of Action
2,6-Diaminopurine exerts its therapeutic effect by promoting the translational readthrough of UGA premature stop codons. The mechanism is not based on direct interaction with the ribosome but rather through the inhibition of a key tRNA-modifying enzyme.
-
Inhibition of FTSJ1: DAP acts as an inhibitor of FTSJ1, a tRNA-specific 2′-O-methyltransferase.[1][2][4]
-
tRNA Modification: The FTSJ1 enzyme is responsible for the 2'-O-methylation of cytosine at position 34 in the anticodon loop of tryptophan tRNA (tRNATrp).[1][2][6]
-
Promoting Readthrough: By inhibiting FTSJ1, DAP prevents this modification. The resulting unmodified tRNATrp has a higher propensity to misread the UGA stop codon, leading to the insertion of a tryptophan residue at the site of the PTC.[3][4]
-
Restoration of Protein Synthesis: This readthrough event allows the ribosome to continue translation, resulting in the synthesis of a full-length protein and potentially restoring its biological function.[3] Studies have confirmed the exclusive incorporation of tryptophan at the UGA position following DAP treatment.[7]
Applications in Specific Genetic Diseases
DAP's specificity for UGA codons makes it a candidate for any genetic disease caused by this type of nonsense mutation.
-
Cystic Fibrosis (CF): CF is caused by mutations in the CFTR gene. DAP has been shown to correct UGA nonsense mutations in the CFTR gene and restore its function in various models, including a new CF mouse model, patient-derived intestinal organoids, and cells from CF patients.[5][8][9] The restoration of CFTR function has been demonstrated to reach clinically relevant levels in some cases.[5][9]
-
Hemophilia A: This bleeding disorder is caused by mutations in the F8 gene. For patients with UGA nonsense mutations, DAP is considered a promising drug candidate.[3] In cell-based assays, DAP treatment resulted in FVIII co-factor activities reaching over 2% of wild-type levels, with some mutants achieving 10-15%, a level that could significantly improve clinical outcomes.[3]
-
Other Potential Applications: Given that nonsense mutations account for about 10% of genetic disease cases, DAP could be applicable to other conditions like Duchenne muscular dystrophy, epidermolysis bullosa, and certain cancers involving tumor suppressor genes with UGA PTCs (e.g., TP53).[1][2][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of 2,6-Diaminopurine
| Assay System | Target Gene (Mutation) | Metric | Result | Reference |
|---|---|---|---|---|
| HeLa Cells | Luciferase Reporter (UGA) | Readthrough Activity | Dose-dependent increase, significantly higher than G418 | [1] |
| Calu-6 Cells | Endogenous TP53 (UGA) | p53 Protein Restoration | Dose-dependent restoration of full-length p53 | [2][6] |
| CF Patient Organoids | Endogenous CFTR (W1282X) | CFTR Function (Swelling) | Dose-dependent restoration, greater effect than G418 or ELX-02 | [4] |
| HEK293 Cells | FVIII-Luciferase Fusion (UGA) | FVIII Activity | Restoration to 2-15% of wild-type levels |[3] |
Table 2: In Vivo Pharmacokinetic Parameters of 2,6-Diaminopurine in Mice
| Parameter | Route | Dose | Measurement | Result | Reference |
|---|---|---|---|---|---|
| Plasma Clearance | Intravenous | 8.1 mg/kg | Plasma Concentration | Rapidly decreases, undetectable after 2 hours | [11] |
| Plasma Stability | Incubation | N/A | Stability over 2 hours | Very stable, no degradation observed | [11] |
| Biodistribution | Oral | 29 mg/kg | Tissue Concentration | Distributed to lung, muscle, brain, and small intestine | [9] |
| In Vivo Efficacy | Oral | 1 mg/day | Tumor Volume (Calu-6 xenograft) | Significantly decreased tumor growth vs. control |[7] |
Experimental Protocols
Detailed protocols are essential for the evaluation of readthrough compounds like DAP.
This protocol is used to quantify the readthrough efficiency of a specific nonsense codon in a controlled cellular context.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate to achieve ~70-80% confluency on the day of transfection.
-
Transfection: Transfect cells with a reporter plasmid containing a luciferase gene interrupted by a UGA nonsense codon.[1] A control plasmid with a wild-type luciferase gene should be used for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DAP (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).[1]
-
Incubation: Incubate the cells for an additional 24 to 48 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's protocol.[12]
-
Data Analysis: Calculate readthrough efficiency as the ratio of luciferase activity from the PTC-containing vector to the wild-type vector, after subtracting background from mock-transfected cells.
This assay provides a functional readout for CFTR activity in 3D intestinal organoids.[9]
Methodology:
-
Organoid Culture: Culture intestinal organoids derived from patient biopsies in a basement membrane matrix (e.g., Matrigel).[13]
-
Plating: Seed 30-80 organoids per well into a 96-well plate.
-
Treatment: Pre-incubate the organoids with DAP or control compounds for 18-24 hours to allow for the restoration of CFTR protein expression.[13]
-
Assay: Replace the medium with a solution containing forskolin (a CFTR activator) and a live-cell stain (e.g., Calcein green).[13][14]
-
Imaging: Immediately begin live-cell confocal microscopy, capturing images at regular intervals (e.g., every 30-60 minutes) for several hours at 37°C.[13][15]
-
Quantification: Use image analysis software to measure the change in the cross-sectional area of each organoid over time.[16]
-
Data Analysis: The swelling response, indicative of functional CFTR-mediated ion and water transport, is quantified by calculating the area under the curve (AUC).[14] Compare the AUC of DAP-treated organoids to vehicle-treated and positive controls.
Safety and Toxicity Profile
Preclinical studies have consistently reported that 2,6-diaminopurine exhibits low toxicity both in vitro and in vivo.[2][4] In mouse studies, no significant toxicity was observed, and DAP did not alter blood composition or impair vascular integrity.[1] This favorable safety profile makes it a strong candidate for further development as a therapeutic for chronic genetic diseases.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. huborganoids.nl [huborganoids.nl]
- 15. stemcell.com [stemcell.com]
- 16. academic.oup.com [academic.oup.com]
Methods for Incorporating 2,6-Diaminopurine into Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminopurine (DAP), a non-canonical purine nucleobase, offers significant advantages in the design and application of synthetic oligonucleotides. By forming three hydrogen bonds with its complementary base, thymine (T), DAP enhances the thermal stability of DNA duplexes, a property highly valuable in various molecular biology and therapeutic applications.[1] This modification can lead to improved hybridization affinity and specificity, making DAP-containing oligonucleotides promising candidates for use as antisense agents, siRNAs, diagnostic probes, and in nanotechnology.
These application notes provide a comprehensive overview of the primary methods for incorporating DAP into oligonucleotides, focusing on chemical synthesis via the phosphoramidite method and enzymatic incorporation. Detailed protocols for these methods are provided, along with a summary of the quantitative effects of DAP incorporation on oligonucleotide stability.
Chemical Synthesis of DAP-Containing Oligonucleotides
The most robust and widely used method for incorporating DAP into synthetic oligonucleotides is solid-phase synthesis using phosphoramidite chemistry. This approach allows for the site-specific introduction of DAP at any desired position within the oligonucleotide sequence. Two main strategies are employed: the direct use of a protected DAP phosphoramidite and a more recent, efficient postsynthetic conversion method.
Method 1: Postsynthetic Conversion using 2-Fluoro-6-aminopurine Phosphoramidite
This elegant method circumvents the challenges associated with protecting the two amino groups of DAP during synthesis.[2][3] It involves the incorporation of a 2-fluoro-6-amino-adenosine phosphoramidite into the growing oligonucleotide chain using standard solid-phase synthesis protocols. The fluorine atom at the 2-position serves as a good leaving group and can be readily displaced by ammonia during the final deprotection step, converting the 2-fluoro-6-aminopurine moiety into 2,6-diaminopurine.[2][3] This strategy is compatible with a variety of sugar modifications, including 2'-deoxy, 2'-O-methyl, 2'-fluoro, and locked nucleic acids (LNA).[2]
References
Application Notes and Protocols for the Use of 2,6-Diaminopurine (DAP) in Suppressing Premature Stop Codons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Premature termination codons (PTCs), also known as nonsense mutations, are responsible for approximately 11% of all genetic disease-causing mutations. These mutations introduce a stop codon (UAA, UAG, or UGA) within the coding sequence of a gene, leading to the production of a truncated, non-functional protein. 2,6-Diaminopurine (DAP), a purine analog, has emerged as a promising small molecule for the suppression of PTCs, particularly the UGA nonsense codon. DAP has demonstrated high efficacy and low toxicity in preclinical studies, making it an attractive candidate for therapeutic development for a range of genetic disorders.
These application notes provide a comprehensive overview of the use of DAP for suppressing premature stop codons, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental validation.
Mechanism of Action
2,6-Diaminopurine exerts its readthrough activity by inhibiting the tRNA-specific 2′-O-methyltransferase, FTSJ1. FTSJ1 is responsible for the methylation of the wobble cytosine at position 34 of tRNATrp. By inhibiting FTSJ1, DAP prevents this modification, which is thought to enhance the ability of the near-cognate tRNATrp to recognize and read through the UGA stop codon, leading to the insertion of a tryptophan residue and the synthesis of a full-length, functional protein. This mechanism is specific to the UGA stop codon, as tRNATrp naturally decodes the UGG codon.
Caption: Mechanism of DAP-mediated UGA suppression.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy and toxicity of 2,6-diaminopurine from various studies.
| Parameter | Cell Line / Model | Target Gene (Mutation) | DAP Concentration | Readthrough Efficiency / Functional Rescue | Toxicity (IC50 or Observation) | Reference |
| Readthrough Efficiency | HEK293T | PTEN (UGA variants) | Not specified | >2% for almost 100% of UGA variants | Not specified | |
| Readthrough Efficiency | HeLa | Luciferase Reporter (UGA) | ~50 µM | Significant increase in luciferase activity | Not specified | |
| Functional Rescue | Cystic Fibrosis Mouse Model | Cftr | Oral administration | Restoration of CFTR function | Not specified | |
| Functional Rescue | Patient-derived Organoids | CFTR (W1282X - UGA) | 25-100 µM | Restoration of CFTR function | No toxicity observed | |
| Protein Restoration | Calu-6 | TP53 (UGA) | Not specified | Increased p53 protein levels | Not specified | |
| Toxicity | L-strain mouse cells | - | Not specified | Exhibits toxicity at higher concentrations | Not specified | |
| Antiviral Activity | Various | - | Not specified | Broad-spectrum antiviral activity | Not specified |
Experimental Protocols
Dual-Luciferase Reporter Assay for Measuring Readthrough Efficiency
This protocol is designed to quantify the readthrough efficiency of a premature stop codon in a controlled in vitro system.
Caption: Workflow for the dual-luciferase reporter assay.
Materials:
-
HEK293T or HeLa cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter plasmid containing a premature stop codon (e.g., pGL3-control with an inserted UGA codon upstream of the firefly luciferase gene) and a Renilla luciferase gene under a constitutive promoter.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
2,6-Diaminopurine (DAP) stock solution (e.g., 100 mM in DMSO)
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T or HeLa cells in a 96-well white, clear-bottom plate at a density of 1-2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, transfect cells with the dual-luciferase reporter plasmid.
-
Incubate for 4-6 hours at 37°C.
-
-
DAP Treatment:
-
After the initial incubation, replace the transfection medium with fresh complete DMEM containing varying concentrations of DAP (e.g., 0, 10, 25, 50, 100 µM). Include a positive control (e.g., G418) and a vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminometry:
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the readthrough efficiency for each well by dividing the firefly luciferase activity by the Renilla luciferase activity.
-
Normalize the results to the vehicle control to determine the fold-change in readthrough.
-
Western Blot Analysis for Full-Length Protein Restoration
This protocol is used to qualitatively and semi-quantitatively assess the restoration of full-length protein expression following DAP treatment.
Materials:
-
Cells or tissues treated with DAP
-
RIPA buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse DAP-treated and control cells or tissues in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band corresponding to the full-length protein. Compare the intensity of the band in DAP-treated samples to the untreated and positive controls.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Conclusion
2,6-Diaminopurine is a potent and specific suppressor of UGA premature stop codons with a well-defined mechanism of action. Its low toxicity profile and demonstrated efficacy in various preclinical models make it a compelling candidate for further investigation and development as a therapeutic for genetic diseases caused by nonsense mutations. The protocols provided herein offer a framework for researchers to evaluate the potential of DAP and other readthrough compounds in their specific models of interest.
Application Notes and Protocols for 2,6-Diaminopurine Derivatives as Broad-Spectrum Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine derivatives are a class of synthetic nucleoside analogs that have demonstrated significant promise as broad-spectrum antiviral agents. These compounds have shown potent in vitro activity against a range of RNA viruses, including flaviviruses (Dengue, Zika, West Nile virus), influenza A virus, and coronaviruses (SARS-CoV-2).[1][2][3][4] Their mechanism of action is often multi-targeted, involving both viral and host factors to inhibit viral replication.[5] This document provides detailed application notes on their antiviral activity and protocols for key experimental procedures to evaluate their efficacy and cytotoxicity.
Application Notes
Broad-Spectrum Antiviral Activity
A notable characteristic of 2,6-diaminopurine derivatives is their ability to inhibit a variety of viruses.[1][2][3] Phenotypic screening has identified compounds with low micromolar to sub-micromolar potency against multiple viral families.[1][2][3][4] For example, the derivative designated as 6i has shown significant inhibitory effects against Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Influenza A virus, and SARS-CoV-2.[1][3]
Mechanism of Action
The antiviral mechanism of 2,6-diaminopurine derivatives is complex and can vary depending on the specific compound and virus. It is believed that these compounds exert their effects through multiple mechanisms:
-
Inhibition of Viral Enzymes: Like other nucleoside analogs, some 2,6-diaminopurine derivatives can be metabolized within the host cell to their triphosphate form. This active form can then compete with natural nucleotides for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[6][7][8][9]
-
Targeting Host Kinases: Certain derivatives have been shown to inhibit host cell kinases such as Src, Abl, and PI3Kα.[5] Viruses often hijack host cell signaling pathways for their own replication, and by inhibiting these kinases, the compounds can disrupt the viral life cycle.
-
Immunomodulatory Effects: Some acyclic analogs of 2,6-diaminopurine have been found to possess immunostimulatory activity, which is mediated through adenosine receptors.[10] This suggests that some derivatives may not only directly inhibit viral replication but also modulate the host immune response to infection.
Structure-Activity Relationship (SAR)
Initial SAR studies on 2,6-diaminopurine derivatives have provided some insights into the structural requirements for antiviral activity and cytotoxicity. For instance, substitutions at the C2 and C6 positions of the purine ring significantly influence their biological profile.[1][5] Further optimization of these scaffolds is an active area of research to improve potency and reduce toxicity.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of a representative 2,6-diaminopurine derivative (Compound 6i) against various viruses.
Table 1: Antiviral Activity of Compound 6i
| Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV) | Huh7 | 1.8 | 77 | [1][5] |
| Zika Virus (ZIKV) | Huh7 | 0.7 | 182 | [1][5] |
| West Nile Virus (WNV) | Huh7 | 5.3 | >22 | [1][5] |
| Influenza A (H1N1) | MDCK | 2.1 | >56 | [1][5] |
| SARS-CoV-2 | Vero E6 | 3.5 | 34 | [1][5] |
| SARS-CoV-2 | Calu-3 | 0.5 | 240 | [1][2][3] |
Table 2: Cytotoxicity of Compound 6i
| Cell Line | CC50 (µM) | Reference |
| Huh7 | 138 | [1][5] |
| MDCK | >120 | [1][5] |
| Vero E6 | 120 | [1][5] |
| Calu-3 | 120 | [1][2][3] |
Experimental Protocols
Detailed protocols for the evaluation of antiviral efficacy and cytotoxicity are provided below.
Plaque Reduction Assay (PRA)
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds that inhibit viral replication, leading to a reduction in the formation of viral plaques.[11][12][13]
Materials:
-
Suitable host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer
-
Test compound (2,6-diaminopurine derivative)
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
Virus Yield Reduction Assay (VYRA)
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[11][14][15][16][17]
Materials:
-
Same as for Plaque Reduction Assay.
Procedure:
-
Cell Seeding and Infection: Seed host cells in 24-well or 96-well plates and infect with the virus at a specific MOI as described for the PRA.
-
Treatment: After the 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest: Collect the supernatant from each well, which contains the progeny virus.
-
Quantification of Viral Yield: Determine the titer of the virus in the harvested supernatants using a standard plaque assay or TCID50 assay on fresh cell monolayers.
-
Data Analysis:
-
Calculate the reduction in viral titer for each compound concentration compared to the virus control.
-
The EC50 is the concentration of the compound that reduces the viral yield by 50%.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.[1][18][19][20]
Materials:
-
Host cell line
-
Test compound
-
Cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add the medium containing the various compound concentrations. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell controls.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percent viability against the compound concentration and using non-linear regression analysis.
-
Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[21][22][23][24][25]
Materials:
-
Host cell line
-
Test compound
-
Cell culture medium
-
Neutral Red (NR) solution (e.g., 50 µg/mL in medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the NR solution and wash the cells with PBS to remove unincorporated dye.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for at least 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the CC50 as described for the MTT assay.
Visualizations
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. qualitybiological.com [qualitybiological.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. assaygenie.com [assaygenie.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes: Employing 2,6-Diaminopurine in Studies of Nucleic Acid Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Diaminopurine (DAP), a structural analog of adenine (A), serves as a powerful tool in the study of nucleic acid structure and recognition. First discovered in the DNA of the S-2L cyanophage, DAP replaces adenine and introduces unique biochemical properties.[1][2][3] The key feature of DAP is the presence of an additional exocyclic amino group at the 2-position of the purine ring. This modification allows DAP to form three hydrogen bonds with thymine (T) in DNA or uracil (U) in RNA, in contrast to the two hydrogen bonds formed in a canonical A-T base pair.[1][4][5] This additional hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes without substantially altering the overall A-form or B-form helical structure.[1][6] These characteristics make DAP an invaluable molecule for a variety of applications, from stabilizing primers and probes to investigating the intricacies of nucleic acid-protein interactions.
Key Applications
-
Enhancing Thermal Stability of Nucleic Acid Duplexes: The most common application of DAP is to increase the melting temperature (Tm) of DNA and RNA duplexes.[3] The substitution of adenine with DAP can increase the Tm by approximately 1–2 °C per modification.[1][6][7] This stabilization is particularly useful for:
-
Improving hybridization probes: Enhancing the binding affinity and specificity of probes used in various molecular biology assays.
-
Stabilizing primers for PCR and sequencing: Increasing the annealing temperature and efficiency of primers, especially for AT-rich regions.[3]
-
Therapeutic oligonucleotides: Improving the stability of antisense oligonucleotides and siRNAs, potentially leading to enhanced efficacy and duration of action.
-
-
Probing Nucleic Acid-Protein and Drug-DNA Interactions: The additional amino group on DAP is located in the minor groove of the DNA double helix.[2][4] This allows researchers to probe the role of minor groove contacts in molecular recognition processes. By substituting A with DAP, it is possible to:
-
Identify critical contacts: Determine if the 2-amino group of purines is essential for the binding of proteins, enzymes, or small molecule drugs.[3][4]
-
Map binding sites: Use "analogue interference mapping" to pinpoint the specific purine sites where the exocyclic amino group is critical for function.[2]
-
Study DNA repair mechanisms: Investigate the recognition and repair of mismatches, as the D·T pair shares structural similarities with G·T mismatches.[2][3]
-
-
Investigating Riboswitch Function: Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. DAP can be used to study the ligand-binding domain (aptamer) of purine-sensing riboswitches. For instance, DAP binds to the add adenine riboswitch aptamer with a significantly higher affinity (approximately 30-fold increase) than adenine itself, due to the formation of an extra hydrogen bond with a uridine residue.[8] This makes DAP a useful tool for studying the folding and ligand recognition dynamics of these RNA regulators.[8]
-
Fluorescent Probes for Damaged DNA: While DAP itself is not significantly fluorescent, it can be chemically modified to create fluorescent derivatives. For example, a derivative called 2-amino-Adap has been designed to recognize and report the presence of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common form of oxidative DNA damage.[9] This application is crucial for studying DNA damage and its links to aging and disease.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of substituting adenine with 2,6-diaminopurine in nucleic acid duplexes.
Table 1: Effect of DAP Substitution on Duplex Thermal Stability (Tm)
| Original Base Pair | Modified Base Pair | ΔTm per Substitution (°C) | Context/Sequence | Reference |
| A·T | D·T | +1 to +2 | General observation in DNA/RNA duplexes | [1][6] |
| A·T | D·T | +0 to +2 | Short DNA oligomers | [3] |
| A·T | D·T | Variable | Stability is sequence context-dependent | [10][11] |
Table 2: Thermodynamic Contributions of Purine 2-Amino Groups
| Comparison | Change in Free Energy (-ΔG°) | Conditions | Reference |
| D·T vs. A·T | Increase of ~1 kcal·mol⁻¹ or less | DNA Duplexes | [12] |
| G·C vs. I·C (Inosine) | Decrease of 1.7 kcal·mol⁻¹ or less | DNA Duplexes | [12] |
Table 3: Relative Stability of DAP-Containing Base Pairs
| Duplex Sequence Context | Order of Base Pair Stability (X:Y) | Reference |
| dCA₃XA₃G : dCT₃YT₃G | (A:T) > (T:D) ≈ (D:T) ≥ (T:A) > (C:D) ≈ (D:A) ≈ (D:G) ≥ (D:C) ≈ (G:D) ≈ (D:D) ≥ (A:D) | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of DAP-Containing Oligonucleotides
This protocol provides a general overview of incorporating DAP into oligonucleotides using standard phosphoramidite chemistry.
Materials:
-
Protected 2,6-diaminopurine-2'-deoxyriboside phosphoramidite (e.g., N⁶-benzoyl-N²-isobutyryl-dDAP-phosphoramidite or phenoxyacetyl (Pac) protected dDAP).
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent).
-
Controlled-pore glass (CPG) solid support.
-
Automated DNA synthesizer.
-
Deprotection solution (e.g., concentrated ammonium hydroxide).
-
Purification cartridges (e.g., OPC) or HPLC system.
Methodology:
-
Phosphoramidite Preparation: Dissolve the protected dDAP phosphoramidite in anhydrous acetonitrile to the required concentration for the DNA synthesizer.
-
Automated Synthesis: Program the DNA synthesizer with the desired sequence, specifying the coupling of the dDAP phosphoramidite at the appropriate positions. Standard coupling cycles for A, G, C, and T can be used for DAP, as incorporation yields are typically similar.[13]
-
Cleavage and Deprotection:
-
Following synthesis, transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove protecting groups.
-
Incubate at the recommended temperature and duration. Note: Some protecting groups for DAP, like the N²-isobutyryl group, may require longer deprotection times (e.g., 2-3 days) with ammonia compared to standard bases.[13] Using more labile groups like phenoxyacetyl (Pac) allows for deprotection under standard conditions (e.g., 16 hours at room temperature).[13]
-
-
Purification:
-
After deprotection, evaporate the ammonia.
-
Purify the crude oligonucleotide using an oligonucleotide purification cartridge (OPC), reverse-phase HPLC, or polyacrylamide gel electrophoresis (PAGE), depending on the required purity.
-
-
Quantification and Quality Control:
-
Quantify the purified oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).
-
Verify the integrity and composition of the final product using mass spectrometry or enzymatic digestion followed by HPLC analysis.[13]
-
Protocol 2: Thermal Melting Analysis (Tm) of DAP-Modified Duplexes
This protocol describes how to determine the melting temperature (Tm) of a DNA duplex containing DAP using UV-Visible absorption spectroscopy.[14][15]
Materials:
-
Purified DAP-containing oligonucleotide and its complementary strand.
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Visible spectrophotometer equipped with a Peltier temperature controller.
-
Quartz cuvettes.
Methodology:
-
Sample Preparation:
-
Dissolve the DAP-containing oligonucleotide and its complementary strand in the melting buffer to a final concentration of approximately 1-5 µM each.
-
Mix equimolar amounts of the two strands in a microcentrifuge tube.
-
-
Annealing:
-
Heat the sample to 95 °C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the sample to cool slowly to room temperature over several hours to facilitate proper duplex formation.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the Peltier controller to ramp the temperature from a starting point below the expected Tm (e.g., 20 °C) to a point well above it (e.g., 90 °C). Set a ramp rate of 0.5–1.0 °C per minute.
-
Set the data collection interval (e.g., every 0.5 °C).
-
-
Data Collection:
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Start the temperature ramp and data acquisition program. The absorbance will increase as the temperature rises and the duplex denatures into single strands (hyperchromic effect).[14]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.
-
The Tm is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the melting curve.
-
Calculate the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[15]
-
Visualizations
Caption: A-T vs. DAP-T base pairs.
Caption: Workflow for T_m analysis of DAP-modified DNA.
Caption: Probing protein-DNA interactions using DAP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A structural intermediate pre-organizes the add adenine riboswitch for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) for recognition of 8-oxo-dG in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Phenotypic Screening of Diaminopurine Derivatives
Introduction
Diaminopurine (DAP) and its derivatives are a versatile class of molecules with a range of biological activities, making them promising candidates for drug discovery.[1][2] These compounds, analogs of adenine, have demonstrated potential as anticancer, antiviral, and antibacterial agents, and have even shown efficacy in correcting certain genetic mutations.[1][2][3][4][5] Phenotypic screening, which assesses the effect of a compound on a whole cell or organism, is a powerful strategy for discovering novel DAP derivatives with therapeutic potential, especially when the precise molecular target is unknown.[6][7][8]
This document provides detailed protocols for key phenotypic assays relevant to the screening of diaminopurine derivatives, focusing on anticancer applications. The assays described include cell viability, apoptosis, and cell cycle analysis.
Core Principles of Phenotypic Screening
Phenotypic screening identifies compounds based on their ability to induce a desired change in a cell's phenotype, such as inducing cell death in a cancer cell line.[7] This approach is advantageous as it screens compounds in a more physiologically relevant context than target-based screening and can uncover novel mechanisms of action.[3][7] The general workflow involves treating cultured cells with the compounds of interest and measuring changes in observable characteristics.
Key Phenotypic Assays & Data
A primary screen often begins with assessing a compound's effect on cell viability and proliferation. Hits from this initial screen are then subjected to more detailed secondary assays to elucidate the mechanism of action, such as determining if cell death occurs via apoptosis or if the compound causes cell cycle arrest.
Table 1: Overview of Recommended Phenotypic Assays
| Assay Type | Specific Assay | Principle | Key Measurement | Application in DAP Screening |
| Cell Viability | MTT / MTS | Enzymatic reduction of tetrazolium salt by metabolically active cells into a colored formazan product.[9][10][11] | Absorbance | Determine dose-dependent cytotoxicity and calculate IC50 values. |
| Cell Viability | CellTiter-Glo® | Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction.[12] | Luminescence | High-sensitivity measurement of cytotoxicity, suitable for HTS.[12] |
| Apoptosis | Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells. Propidium Iodide (PI) stains necrotic or late apoptotic cells.[13][14] | Fluorescence (Flow Cytometry) | Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13] |
| Apoptosis | Caspase-Glo® 3/7 | Measures caspase-3 and -7 activities, key biomarkers of apoptosis, via a luminescent signal.[15] | Luminescence | Quantify the induction of the apoptotic cascade. |
| Cell Cycle | Propidium Iodide Staining | PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. | Fluorescence (Flow Cytometry) | Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1] |
Table 2: Example Data Presentation for Cell Viability Screen
| Compound | Concentration (µM) | % Viability (vs. Control) | IC50 (µM) |
| DAP-Derivative 1 | 0.1 | 98.2 ± 2.1 | 12.5 |
| 1.0 | 85.7 ± 3.5 | ||
| 10.0 | 52.1 ± 4.0 | ||
| 50.0 | 15.3 ± 2.8 | ||
| DAP-Derivative 2 | 0.1 | 99.1 ± 1.8 | > 100 |
| 1.0 | 97.5 ± 2.2 | ||
| 10.0 | 95.4 ± 3.1 | ||
| 50.0 | 88.6 ± 4.5 | ||
| Staurosporine (Control) | 1.0 | 5.7 ± 1.5 | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[10] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diaminopurine derivatives (stock solutions in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the diaminopurine derivatives. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[13]
Materials:
-
Cells treated with diaminopurine derivatives (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells for the desired time, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Cell Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes.[17] Discard the supernatant and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. Some diaminopurine derivatives are known to cause cell cycle arrest.[1][2]
Materials:
-
Cells treated with diaminopurine derivatives
-
Cold 70% ethanol[18]
-
Cold PBS
-
PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS. Centrifuge at ~500 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[18]
-
Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C.[18] (Cells can be stored in ethanol at -20°C for several weeks).[19]
-
Rehydration: Centrifuge the fixed cells at ~800 x g for 5 minutes to remove the ethanol. Wash the pellet with 1 mL of cold PBS.
-
Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[18] The RNase treatment is crucial to remove RNA, which PI can also bind.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases, as well as a potential sub-G1 peak indicative of apoptotic cells with fragmented DNA.
References
- 1. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. Phenotypic Screening Library - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Postsynthetic Incorporation of 2,6-Diaminopurine into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Diaminopurine (DAP), an analogue of adenine, offers significant advantages in the design of therapeutic and diagnostic oligonucleotides. By forming three hydrogen bonds with thymine, DAP enhances the thermal stability and binding affinity of oligonucleotide duplexes.[1][2] An increase in melting temperature (Tm) of approximately 1-2 °C per DAP substitution has been observed, leading to improved hybridization characteristics crucial for applications such as antisense therapy, siRNAs, and molecular probes.[1]
Traditionally, the incorporation of DAP into oligonucleotides has relied on the use of phosphoramidite building blocks with complex protecting group strategies, which can be tedious and result in low yields.[1][3] A more recent and efficient postsynthetic strategy utilizes a 2-fluoro-6-amino-adenosine phosphoramidite. This approach circumvents the need for protecting groups on the precursor, simplifying the synthesis process. The 2-fluoro substituent is readily displaced by ammonia during the standard deprotection step, converting the modified base into 2,6-diaminopurine in the final oligonucleotide.[1][3][4]
These application notes provide detailed protocols for the postsynthetic incorporation of 2,6-diaminopurine into oligonucleotides using the 2-fluoro-6-amino-adenosine strategy.
Data Presentation
Table 1: Thermal Stability of DNA Duplexes Containing 2,6-Diaminopurine (DAP)
The following table summarizes the melting temperatures (Tm) of various DNA duplexes containing DAP, demonstrating the stabilizing effect of this modification.
| Duplex Sequence | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |
| 5'-d(CGCGTGC)-3' / 3'-d(GCGCACG)-5' | None (A:T pair) | 65 | N/A | [5] |
| 5'-d(CGCGTDC)-3' / 3'-d(GCGCADG)-5' | DAP:T pair | 68 | +3 | [5] |
| 5'-d(CAAAXAAAG)-3' / 3'-d(GTTTYTTTC)-5' | X=A, Y=T | 46.0 | N/A | Fictionalized Data |
| 5'-d(CAAAXAAAG)-3' / 3'-d(GTTTYTTTC)-5' | X=DAP, Y=T | 49.5 | +3.5 | Fictionalized Data |
| Dodecamer (XbaI/SalI) | A-T pairs | 40.2 | N/A | [6] |
| Dodecamer (XbaI/SalI) | DAP-T pairs | 43.8 | +1.8 per DAP | [6] |
| Dodecamer (SalI/XbaI) | A-T pairs | 43.3 | N/A | [6] |
| Dodecamer (SalI/XbaI) | DAP-T pairs | 46.3 | +1.5 per DAP | [6] |
Note: Fictionalized data is included for illustrative purposes and is based on the generally observed trend of Tm increase.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-amino-adenosine Phosphoramidite
This protocol describes the synthesis of the key building block for the postsynthetic incorporation of DAP. The synthesis starts from a commercially available 2,6-diaminopurine nucleoside.
Materials:
-
2,6-diaminopurine-2'-deoxyriboside
-
70% HF-pyridine
-
tert-Butyl nitrite
-
4,4'-Dimethoxytriphenylmethyl chloride (DMTr-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve 2,6-diaminopurine-2'-deoxyriboside in 70% HF-pyridine.
-
Cool the solution to -15 °C.
-
Slowly add tert-butyl nitrite and stir the reaction for 2 hours at -15 °C.
-
Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-fluoro-6-amino-2'-deoxyadenosine by silica gel column chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the purified 2-fluoro-6-amino-2'-deoxyadenosine in anhydrous pyridine.
-
Add DMTr-Cl in portions and stir the reaction at room temperature overnight.
-
Quench the reaction with methanol.
-
Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify the 5'-O-DMT-2-fluoro-6-amino-2'-deoxyadenosine by silica gel column chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere.
-
Add DIPEA to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature for 2 hours.
-
Quench the reaction with methanol.
-
Purify the final 2-fluoro-6-amino-adenosine phosphoramidite by silica gel column chromatography to yield a white foam.
-
Protocol 2: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the incorporation of the 2-fluoro-6-amino-adenosine phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.
Materials:
-
2-Fluoro-6-amino-adenosine phosphoramidite (dissolved in anhydrous acetonitrile to 0.1 M)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
-
Procedure:
-
Prepare the 2-fluoro-6-amino-adenosine phosphoramidite solution in anhydrous acetonitrile.
-
Install the phosphoramidite vial on the DNA synthesizer.
-
Program the desired oligonucleotide sequence, incorporating the 2-fluoro-6-amino-adenosine at the desired positions.
-
Initiate the automated solid-phase synthesis cycle. The synthesizer will perform the following steps for each monomer addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the activated phosphoramidite to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
After the final coupling step, the synthesis can be programmed to leave the final 5'-DMT group on for purification purposes (DMT-on).
Protocol 3: Postsynthetic Conversion to 2,6-Diaminopurine, Deprotection, and Purification
This protocol describes the conversion of the incorporated 2-fluoro-6-aminopurine to 2,6-diaminopurine during the standard ammonia deprotection step, followed by cleavage from the solid support and purification.
Materials:
-
CPG-bound oligonucleotide containing 2-fluoro-6-aminopurine
-
Concentrated ammonium hydroxide (28-30%)
-
Optional: For RNA, triethylamine trihydrofluoride (TEA·3HF)
-
HPLC system for purification
-
Desalting column
Procedure:
-
Transfer the CPG solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and heat at 60 °C for 5 hours.[1] This step simultaneously cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine via nucleophilic substitution of the fluorine with ammonia.[1]
-
Cool the vial to room temperature and centrifuge to pellet the CPG.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a vacuum concentrator.
-
For RNA oligonucleotides: If the oligonucleotide contains 2'-O-TBDMS protected ribonucleosides, after the ammonia treatment, a further deprotection step is required. Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMSO and incubate at 65 °C for 2.5 hours to remove the 2'-silyl protecting groups. Quench the reaction with an appropriate buffer.
-
Purification:
-
Resuspend the crude oligonucleotide in water.
-
Purify the full-length oligonucleotide by reverse-phase HPLC (for DMT-on synthesis) or anion-exchange HPLC.
-
Collect the fractions containing the desired product.
-
-
Desalting:
-
Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation to remove salts.
-
-
Analysis:
-
Verify the identity and purity of the final 2,6-diaminopurine-containing oligonucleotide by mass spectrometry (e.g., ESI-MS) and HPLC or UPLC.
-
Visualizations
Caption: Overall workflow for the postsynthetic incorporation of 2,6-diaminopurine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Diaminopurine Arabinoside for Leukemia Cell Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine arabinoside (DAP-ara) is a synthetic purine nucleoside analog with a structure closely related to other clinically relevant antimetabolites used in the treatment of hematological malignancies. While direct and extensive research on DAP-ara's efficacy and mechanism in leukemia is emerging, its structural similarity to compounds like fludarabine suggests a potent role in the inhibition of leukemia cell growth. This document provides a detailed overview of the proposed mechanism of action, protocols for in vitro evaluation, and a framework for understanding its potential therapeutic applications based on current knowledge of purine analogs.
Disclaimer: Specific quantitative data and detailed signaling pathways for this compound in leukemia are not extensively available in published literature. The following information is based on the well-characterized mechanisms of structurally similar and functionally related purine nucleoside analogs, such as fludarabine. Researchers are advised to generate their own data for specific experimental conditions.
Proposed Mechanism of Action
Like other purine nucleoside analogs, this compound is expected to exert its cytotoxic effects on leukemia cells through a multi-faceted mechanism primarily targeting DNA synthesis and repair, ultimately leading to apoptosis.
-
Cellular Uptake and Activation: DAP-ara is transported into the leukemia cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, DAP-ara-TP.
-
Inhibition of DNA Synthesis: DAP-ara-TP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of DAP-ara-TP leads to chain termination, halting DNA replication.
-
Inhibition of Key Enzymes: DAP-ara-TP can also inhibit other crucial enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA replication.
-
Induction of Apoptosis: The disruption of DNA synthesis and repair processes triggers cellular stress signals, leading to the activation of the intrinsic apoptotic pathway.
Data Presentation: Efficacy of Related Purine Analogs in Leukemia
Due to the limited availability of specific IC50 values for this compound in leukemia cell lines, the following table presents data for structurally related purine analogs to provide a comparative context for its potential potency.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Serine derivative of 2-chloropurine arabinoside | U937 | Human Acute Myeloid Leukemia | 16 µM | [1][2] |
| Fludarabine | Varies | Chronic Lymphocytic Leukemia | Not specified | [3][4][5][6][7] |
| Cytarabine | Varies | Acute Myeloid Leukemia | Not specified | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting leukemia cell growth.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (DAP-ara) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of DAP-ara in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for DAP-ara).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate (for suspension cells) and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10][11][12]
Materials:
-
Leukemia cells treated with DAP-ara
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with DAP-ara at the desired concentrations for the specified time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][13][14][15][16]
Materials:
-
Leukemia cells treated with DAP-ara
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with DAP-ara at various concentrations for 24-48 hours.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[3][4][6][7][17]
Materials:
-
Leukemia cells treated with DAP-ara
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow for Evaluating DAP-ara
Caption: Workflow for in vitro evaluation of this compound in leukemia cells.
Proposed Signaling Pathway for Purine Analog-Induced Apoptosis in Leukemia
Caption: Proposed signaling pathway of this compound leading to apoptosis in leukemia cells.
References
- 1. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. researchgate.net [researchgate.net]
Application of 2,6-Diaminopurine in DNA Repair Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-diaminopurine (DAP), an analog of adenine, has emerged as a valuable tool in the study of DNA repair mechanisms. Its unique chemical properties, including its ability to form three hydrogen bonds with thymine and its electron-donating nature, make it a versatile probe for investigating various aspects of DNA damage and repair. These application notes provide a comprehensive overview of the use of DAP in DNA repair studies, complete with detailed protocols and quantitative data to facilitate its integration into research and drug development workflows.
Probing DNA Photodamage Repair
DAP has been shown to play a direct role in the repair of UV-induced DNA damage, specifically cyclobutane pyrimidine dimers (CPDs), a major class of mutagenic photolesions.
Mechanism of DAP-Mediated CPD Repair
Incorporation of DAP into DNA strands enables the repair of CPDs through a process of photoinduced electron transfer.[1][2] DAP acts as an electron donor, initiating a cascade that leads to the splitting of the dimeric lesion, a mechanism analogous to that employed by enzymatic DNA photolyases.[1][2] This intrinsic repair capability makes DAP a powerful tool for studying the fundamental processes of DNA photorepair in a controlled, non-enzymatic system.
Quantitative Analysis of CPD Repair
The efficiency of DAP-mediated CPD repair can be quantified by monitoring the restoration of the native DNA structure upon UV irradiation.
| Parameter | Value | Reference |
| CPD Repair Yield | Up to 92% | [1][2][3] |
Experimental Protocol: In Vitro CPD Repair Assay
This protocol outlines the steps to assess the photorepair of CPDs in DAP-containing oligonucleotides.
Materials:
-
DAP-containing single-stranded or double-stranded DNA oligonucleotides with a T=T dimer.
-
Control adenine-containing oligonucleotides with a T=T dimer.
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
UV lamp with an emission maximum at 280 nm.
-
High-Performance Liquid Chromatography (HPLC) system.
-
UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Dissolve the DAP- and adenine-containing oligonucleotides in the phosphate buffer to a final concentration of ~10 µM.
-
UV Irradiation: Irradiate the samples with a 280 nm UV lamp at a controlled power density (e.g., 80 µW/cm²).[1]
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the irradiated samples.
-
HPLC Analysis: Analyze the samples by HPLC to separate the damaged (CPD-containing) and repaired oligonucleotides. The repaired product will typically have a longer retention time.
-
Quantification: Quantify the peak areas corresponding to the damaged and repaired species to determine the percentage of CPD repair over time.
-
Spectrophotometric Analysis: Monitor the change in the UV absorption spectrum of the samples. The repair of the T=T dimer will result in an increase in absorbance at approximately 264 nm.[1]
Figure 1. Experimental workflow for in vitro CPD repair assay.
Synthesis and Incorporation of DAP into Oligonucleotides
The ability to incorporate DAP into synthetic DNA and RNA is crucial for its use in DNA repair studies. Both chemical and enzymatic methods are available.
Chemical Synthesis via Phosphoramidite Chemistry
The most common method for incorporating DAP into oligonucleotides is through solid-phase phosphoramidite chemistry.[4][][6][7] This involves the use of a DAP-deoxyriboside phosphoramidite building block during automated DNA synthesis.
Protocol: Incorporation of DAP using Phosphoramidite Chemistry
This protocol is a generalized procedure for automated DNA synthesizers.[6]
Materials:
-
DAP-deoxyriboside phosphoramidite.
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution).
-
Controlled pore glass (CPG) solid support.
-
Automated DNA synthesizer.
Procedure:
-
Phosphoramidite Preparation: Dissolve the DAP-deoxyriboside phosphoramidite in anhydrous acetonitrile to the recommended concentration for the synthesizer.
-
Synthesis Cycle: The automated synthesis follows a four-step cycle for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).
-
Coupling: The DAP phosphoramidite is activated by an activator (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium hydroxide).
-
Purification: The final DAP-containing oligonucleotide is purified, typically by HPLC.
A Post-Synthetic Strategy: A more recent and efficient method involves using a 2-fluoro-6-amino-adenosine monomer. The fluorine atom is displaced by ammonia during the standard deprotection step, converting the residue to DAP. This strategy avoids the need for protecting groups on the DAP base during synthesis.[8][9]
Figure 2. Phosphoramidite synthesis cycle for DAP incorporation.
Impact of DAP on DNA Duplex Stability
The incorporation of DAP in place of adenine significantly enhances the thermal stability of DNA duplexes. This is due to the formation of three hydrogen bonds between DAP and thymine (DAP:T), in contrast to the two hydrogen bonds in a canonical adenine-thymine (A:T) pair.
Quantitative Data on Duplex Stability
| Parameter | Value | Reference |
| Tm Increase per DAP:T pair | 1.5 - 1.8 °C | [10] |
| Thermodynamic Stability (ΔG°37) | More negative (more stable) than A:T pairs | [11][12][13][14][15] |
Experimental Protocol: DNA Melting Temperature (Tm) Analysis
Materials:
-
DAP-containing and control (adenine-containing) DNA oligonucleotides and their complementary strands.
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Annealing: Mix equimolar amounts of the complementary DNA strands in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to anneal the duplexes.
-
UV Absorbance Measurement: Place the annealed sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is in the double-stranded state. This corresponds to the midpoint of the transition in the melting curve.
-
Comparison: Compare the Tm of the DAP-containing duplex to the control duplex to determine the stabilizing effect of the DAP substitution.
DAP as a Probe for Mismatch Repair Pathways
The structural similarity between a DAP:T base pair and a guanine:thymine (G:T) mismatch has led to the use of DAP to study the G:T mismatch repair pathway.[16]
Rationale
The G:T mismatch is a common form of DNA damage that is recognized and repaired by the mismatch repair (MMR) machinery. By incorporating DAP into a DNA duplex opposite a thymine, researchers can create a stable analog of the G:T mismatch and investigate the recognition and processing of this lesion by MMR proteins.
Experimental Protocol: In Vitro Mismatch Repair Assay
This protocol is a general guideline and may need to be adapted based on the specific MMR proteins and cell-free extracts being used.
Materials:
-
DAP:T-containing DNA substrate.
-
G:T mismatch-containing DNA substrate (positive control).
-
Perfectly matched DNA substrate (negative control).
-
Cell-free extracts or purified MMR proteins (e.g., MutS, MutL).
-
Reaction buffer appropriate for the MMR enzymes.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
Procedure:
-
Substrate Labeling: The DNA substrates are typically radiolabeled or fluorescently labeled on one strand to allow for visualization.
-
Repair Reaction: Incubate the DNA substrates with the cell-free extract or purified MMR proteins in the reaction buffer at the optimal temperature (e.g., 37°C).
-
Time Course: Take aliquots at different time points to monitor the progress of the repair reaction.
-
Analysis of Repair: The repair of the mismatch can be detected by several methods, including:
-
Incision Assay: If the repair process involves nicking of the DNA near the mismatch, the products can be analyzed by denaturing PAGE to detect the shorter, incised DNA fragments.
-
Restriction Enzyme Digestion: If the repair of the mismatch creates or destroys a restriction enzyme site, the products can be analyzed by restriction digestion followed by gel electrophoresis.
-
-
Comparison: Compare the extent and rate of repair of the DAP:T substrate with the G:T and perfectly matched substrates to assess the recognition and processing of the DAP:T pair by the MMR machinery.
Fluorescence Properties of DAP
While DAP itself has a low fluorescence quantum yield, it serves as a non-fluorescent quencher in certain contexts. However, its derivative, 2-aminopurine (2AP), is a widely used fluorescent probe. The study of DAP's photophysics provides context for its role in photorepair.
Quantitative Fluorescence Data
| Compound | Fluorescence Quantum Yield (ΦF) | Reference |
| 2,6-diaminopurine (DAP) | 0.037 | [1] |
| 2,6-diaminopurine-2'-deoxyriboside (dDAP) | 0.008 | [1] |
Experimental Protocol: Fluorescence Spectroscopy
Materials:
-
DAP or dDAP solution in an appropriate solvent (e.g., aqueous buffer).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a dilute solution of DAP or dDAP with an optical density of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Spectra:
-
Set the excitation wavelength (e.g., 287 nm) and scan the emission spectrum to determine the emission maximum.[1]
-
Set the emission wavelength to the maximum and scan the excitation spectrum.
-
-
Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., tryptophan) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Figure 3. Applications of 2,6-diaminopurine in DNA studies.
Conclusion
2,6-diaminopurine is a multifaceted tool for researchers in the field of DNA repair. Its ability to promote the repair of photodamage, enhance DNA duplex stability, and act as a probe for mismatch repair pathways provides a unique set of advantages for dissecting complex biological processes. The detailed protocols and quantitative data presented in these application notes are intended to empower researchers to effectively utilize DAP in their studies, ultimately contributing to a deeper understanding of DNA repair and the development of novel therapeutic strategies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic parameters for DNA sequences with dangling ends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic and kinetic properties of a single base pair in A-DNA and B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Aminopurine as a probe for mismatch repair in mammalian cells and its relationship to DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Microbial Synthesis of Purine Nucleosides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial synthesis of purine nucleosides.
Troubleshooting Guide
This section addresses common issues encountered during the microbial synthesis of purine nucleosides, offering potential causes and solutions in a question-and-answer format.
Q1: Low yield of the desired purine nucleoside.
Potential Causes:
-
Complex Metabolic Networks and Growth-Production Tradeoffs: The intricate metabolic pathways in microorganisms can limit the efficiency of purine biosynthesis.[1][2][3]
-
Strict and Complex Regulatory Machinery: The biosynthetic pathways for purine nucleosides are tightly regulated, which can be a significant challenge in microbial overproduction.[4][5]
-
Feedback Inhibition: The accumulation of purine nucleotides can inhibit key enzymes in the synthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase.[6][7]
-
Suboptimal Precursor Supply: Insufficient availability of precursors like phosphoribosyl pyrophosphate (PRPP) can be a rate-limiting factor.[8]
Solutions:
-
Systems Metabolic Engineering: Employ a systematic approach to optimize purine biosynthesis, including multi-omics analysis, metabolic flux analysis, and genome-scale metabolic modeling.[1][2][3]
-
Deregulation of Purine Pathway: Disrupt the purine operon repressor (PurR) and the guanine-sensing riboswitch to eliminate transcription repression.[6]
-
Site-Directed Mutagenesis: Introduce mutations in key enzymes like PRPP amidotransferase to remove feedback inhibition.[6]
-
Overexpression of Key Enzymes: Increase the expression of enzymes involved in precursor synthesis, such as PRPP synthetase.[8]
Q2: Accumulation of undesirable byproducts.
Potential Causes:
-
Branchpoint Competition: Metabolic pathways can divert precursors to the synthesis of other compounds. For example, inosine monophosphate (IMP) is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[9]
-
Degradation of Purine Nucleotides: Intracellular enzymes can degrade the desired product.[4][5]
Solutions:
-
Gene Knockouts: Delete genes encoding enzymes that lead to the formation of byproducts. For instance, knocking out the purA gene (adenylosuccinate synthetase) can block the conversion of IMP to adenosine, thereby increasing inosine accumulation.[4]
-
Inactivation of Degradation Pathways: Inactivate genes responsible for the degradation of purine nucleotides to increase the yield of the desired product.[4][5]
Q3: Poor cell growth and instability of the engineered strain.
Potential Causes:
-
Metabolic Burden: Overexpression of multiple genes and redirection of metabolic flux can impose a significant metabolic load on the host cells, leading to reduced growth.
-
Toxicity of Intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells.
Solutions:
-
Dynamic Regulation: Implement strategies that balance product synthesis with cellular growth requirements.[1][3] This can involve using inducible promoters to control the expression of key pathway genes.
-
Process Optimization: Optimize fermentation conditions such as temperature, pH, and nutrient feeding to improve cell viability and productivity.
Frequently Asked Questions (FAQs)
Q1: What are the main microbial hosts used for purine nucleoside production?
-
Bacillus subtilis and Escherichia coli are commonly used microbial hosts for the production of purine nucleosides due to their well-characterized genetics and metabolic pathways.[7]
Q2: What is the role of the pentose phosphate pathway (PPP) in purine nucleoside synthesis?
-
The pentose phosphate pathway (PPP) is crucial as it provides the precursor molecule, ribose-5-phosphate, which is then converted to phosphoribosyl pyrophosphate (PRPP). PRPP is a key substrate for the de novo purine biosynthesis pathway.[4][10] Enhancing the metabolic flux through the PPP is a common strategy to increase purine nucleoside production.[4][5]
Q3: What is the difference between de novo and salvage pathways for purine synthesis?
-
The de novo pathway synthesizes purine nucleotides from simple precursors like amino acids, carbon dioxide, and one-carbon units.[10]
-
The salvage pathway recycles pre-formed purine bases and nucleosides that are obtained from the diet or from the degradation of nucleic acids.[10] This pathway is generally more energy-efficient.[10]
Q4: How can metabolic flux analysis (MFA) be used to optimize production?
-
Metabolic flux analysis helps to quantify the distribution of carbon flow through the various metabolic pathways, including the purine biosynthetic pathways.[1] This information can be used to identify metabolic bottlenecks and guide the selection of gene targets for modification to redirect flux towards the desired product.
Data Presentation
Table 1: Comparison of Inosine Production in Engineered Bacillus subtilis Strains
| Strain | Genetic Modification | Inosine Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Engineered Strain 1 | Inactivation of Drm (purine nucleotide degradation) | 13.98 - 14.47 | Not specified | Not specified | [4][5] |
| Engineered Strain 2 | Deletion of YwjH and overexpression of Zwf (enhancing PPP flux) | 22.01 ± 1.18 | 0.132 | 0.306 | [4][5] |
| Final Engineered Strain | pgi-based metabolic switch | 25.81 ± 1.23 | 0.126 | 0.358 | [4][5] |
Experimental Protocols
Protocol 1: Gene Knockout in Bacillus subtilis using Temperature-Sensitive Plasmid
This protocol outlines a general procedure for deleting a target gene in B. subtilis.
Materials:
-
B. subtilis recipient strain
-
Temperature-sensitive suicide plasmid (e.g., pE194) containing upstream and downstream flanking regions of the target gene and an antibiotic resistance marker.
-
LB medium and agar plates
-
Antibiotics (e.g., erythromycin)
-
Spizizen's minimal medium (SMM) for transformation
Procedure:
-
Construct the knockout plasmid: Clone the upstream and downstream homologous arms of the target gene into the temperature-sensitive plasmid.
-
Transformation: Transform the constructed plasmid into the B. subtilis recipient strain using the Spizizen's minimal medium method.
-
First Crossover (Integration): Plate the transformed cells on LB agar containing the appropriate antibiotic at the permissive temperature (e.g., 30°C) to select for single-crossover integrants.
-
Second Crossover (Excision): Inoculate a single colony from the first crossover into LB broth without antibiotic and incubate at the non-permissive temperature (e.g., 42°C) to induce the second crossover event.
-
Selection of Double Crossover Mutants: Plate the culture onto LB agar plates and incubate at the permissive temperature. Replica-plate the resulting colonies onto LB agar with and without the antibiotic. Colonies that grow on the antibiotic-free plate but not on the antibiotic-containing plate are potential double-crossover mutants.
-
Verification: Confirm the gene deletion by PCR using primers flanking the target gene and by DNA sequencing.
Protocol 2: Overexpression of a Target Gene in Bacillus subtilis
This protocol describes the overexpression of a gene under the control of a strong promoter.
Materials:
-
B. subtilis host strain
-
Expression vector with a strong constitutive or inducible promoter (e.g., P43)
-
Target gene to be overexpressed
-
LB medium and agar plates
-
Appropriate antibiotics
Procedure:
-
Construct the expression plasmid: Clone the target gene downstream of the strong promoter in the expression vector.
-
Transformation: Transform the recombinant plasmid into the B. subtilis host strain.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate to select for positive transformants.
-
Cultivation for Overexpression: Inoculate a single colony into LB broth with the antibiotic and cultivate under optimal conditions for protein expression. If an inducible promoter is used, add the inducer at the appropriate cell density.
-
Verification of Overexpression: Analyze the protein expression level using SDS-PAGE and/or measure the enzymatic activity of the overexpressed protein.
Visualizations
Caption: De Novo Purine Biosynthesis Pathway highlighting key intermediates and regulatory points.
Caption: A logical workflow for the metabolic engineering of a microbial strain for enhanced purine nucleoside production.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Production of Purine Nucleotides, Nucleosides, and Nucleobases: Advances and Perspectives - Watch Related Videos [visualize.jove.com]
- 3. Microbial Production of Purine Nucleotides, Nucleosides, and Nucleobases: Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deregulation of purine pathway in Bacillus subtilis and its use in riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Synthesis of Nucleosides: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and genetic factors affecting the productivity of pyrimidine nucleoside in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. microbenotes.com [microbenotes.com]
Technical Support Center: Chemical Synthesis of Nucleoside Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of nucleoside analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of nucleoside analogues?
A1: The synthesis of nucleoside analogues is a multi-step process often fraught with challenges. Key difficulties include:
-
Low yields in N-glycosylation reactions , especially with weakly reactive or sterically hindered nucleobases.
-
Poor stereoselectivity , leading to the formation of undesired α-anomers instead of the biologically active β-anomers.
-
Complex protecting group strategies that require multiple steps of protection and deprotection, which can lower the overall yield.
-
Difficult purification of the final product from a complex mixture of by-products and unreacted starting materials.
-
Instability of the glycosidic bond under certain reaction or deprotection conditions.
Troubleshooting Guides
N-Glycosylation Reactions (e.g., Vorbrüggen Glycosylation)
Problem: Low or no yield of the desired nucleoside.
| Possible Cause | Troubleshooting Steps |
| Incomplete Silylation of Nucleobase | Ensure complete silylation of the nucleobase (e.g., with HMDS or BSA) before coupling. Monitor the reaction by ¹H NMR or TLC. |
| Low Nucleophilicity of the Nucleobase | For electron-deficient purines and pyrimidines, consider using a more reactive glycosyl donor (e.g., glycosyl halide) or a stronger Lewis acid catalyst (e.g., TMSOTf). |
| Degradation of Glycosyl Donor or Lewis Acid | Use freshly distilled/purified solvents and ensure anhydrous reaction conditions. Lewis acids like SnCl₄ and TMSOTf are extremely moisture-sensitive. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer duration. |
Problem: Formation of a mixture of α and β anomers (poor stereoselectivity).
| Possible Cause | Troubleshooting Steps |
| Choice of Lewis Acid and Solvent | The choice of Lewis acid and solvent can significantly influence the anomeric ratio. Experiment with different Lewis acids (e.g., SnCl₄, TMSOTf) and solvents (e.g., acetonitrile, dichloromethane). |
| Reaction Temperature | Higher temperatures can favor the formation of the thermodynamically more stable anomer, which may not be the desired one. Lowering the reaction temperature might improve stereoselectivity. |
| Neighboring Group Participation | A participating group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar can direct the stereochemistry towards the β-anomer. Ensure such a group is present if β-selectivity is desired. |
Problem: Incorrect regiochemistry (glycosylation at the wrong nitrogen in purines).
| Possible Cause | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | Glycosylation of purines can yield a mixture of N7 and N9 isomers. The N7 isomer is often the kinetic product, while the N9 isomer is the thermodynamic product. Prolonged reaction times or higher temperatures can favor the N9 isomer. |
| Protecting Groups on the Nucleobase | The use of specific protecting groups on the purine ring can direct glycosylation to the desired nitrogen atom. |
Protecting Group Strategies
Problem: Inefficient protection or deprotection.
| Protecting Group | Common Deprotection Conditions | Potential Issues & Troubleshooting |
| 5'-O-DMT (Dimethoxytrityl) | Mild acidic conditions (e.g., 3% trichloroacetic acid in DCM) | Incomplete deprotection: Increase reaction time or acid concentration slightly. Degradation of acid-labile analogues: Use a weaker acid (e.g., dichloroacetic acid). |
| 2'-O-TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF in THF, TEA·3HF) | Slow deprotection: The steric bulk of the TBDMS group can hinder removal. Ensure a sufficient excess of the fluoride reagent and consider gentle heating (e.g., 65°C with TEA·3HF). Silyl group migration: Can occur under certain conditions. Careful control of pH is necessary. |
| N-Benzoyl (Bz) / N-Acetyl (Ac) | Basic conditions (e.g., concentrated ammonium hydroxide, methylamine) | Incomplete deprotection: Requires prolonged treatment, sometimes at elevated temperatures. Degradation of the nucleoside analogue: Use milder basic conditions if the analogue is base-labile. |
Phosphoramidite Synthesis of Oligonucleotides
Problem: Low coupling efficiency.
| Possible Cause | Troubleshooting Steps |
| Moisture in Reagents or Solvents | Use anhydrous grade acetonitrile (<30 ppm water) and ensure all reagents are dry. Store phosphoramidites under an inert atmosphere. |
| Degraded Phosphoramidite | Use fresh, high-quality phosphoramidites. Store them as a dry powder at -20°C and prepare solutions immediately before use. |
| Suboptimal Activator | For sterically hindered phosphoramidites (e.g., those with a 2'-O-TBDMS group), a stronger activator than 1H-Tetrazole may be required. |
| Inefficient Deblocking | Ensure complete removal of the 5'-DMT group before coupling. Incomplete deblocking will cap the growing chain. |
| Low Reagent Concentration | Ensure that the phosphoramidite and activator solutions are at the recommended concentrations. |
Purification (HPLC)
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Stationary Phase | For basic nucleoside analogues, peak tailing can occur due to interaction with residual silanol groups on the column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or use a column with end-capping. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase if possible. A stronger sample solvent can cause peak distortion. |
Problem: Low resolution between peaks.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Adjust the organic solvent percentage in the mobile phase. For complex mixtures, a gradient elution is often more effective than an isocratic one. |
| Incorrect Column Chemistry | Select a column with a different selectivity. For highly polar nucleoside analogues that show poor retention on C18 columns, consider using a hydrophilic interaction liquid chromatography (HILIC) column. |
| High Flow Rate | Lowering the flow rate can improve resolution, although it will increase the run time. |
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation of Silylated Thymine
This protocol describes the synthesis of 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)thymine.
1. Silylation of Thymine:
-
Suspend thymine (1.0 eq) in hexamethyldisilazane (HMDS, 3.0 eq).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear (typically 2-4 hours).
-
Remove excess HMDS under reduced pressure to obtain silylated thymine as an oil.
2. Glycosylation:
-
Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Add the freshly prepared silylated thymine (1.2 eq) to the solution.
-
Cool the mixture to 0°C under an inert atmosphere (e.g., argon).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Protocol 2: Phosphoramidite Coupling Cycle (Automated Synthesis)
This protocol outlines a single cycle for adding a nucleoside phosphoramidite to a growing oligonucleotide chain on a solid support.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: Pass the deblocking solution through the synthesis column for 60-180 seconds to remove the 5'-DMT protecting group. Wash thoroughly with anhydrous acetonitrile.
2. Coupling:
-
Reagents: Nucleoside phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column. Allow the coupling reaction to proceed for a specified time (e.g., 30-120 seconds).
3. Capping:
-
Reagents: Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole/THF).
-
Procedure: Deliver the capping reagents to the column to acetylate any unreacted 5'-hydroxyl groups. Allow the reaction to proceed for 30-60 seconds. Wash with anhydrous acetonitrile.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/pyridine/water.
-
Procedure: Deliver the oxidizing solution to the column to convert the phosphite triester linkage to a more stable phosphate triester. Allow the reaction to proceed for 30-60 seconds. Wash with anhydrous acetonitrile.
Visualizations
Technical Support Center: Synthesis of 2,6-Diaminopurine (DAP) Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diaminopurine (DAP) nucleosides for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing 2,6-diaminopurine (DAP) nucleosides?
A1: The primary challenges in DAP nucleoside synthesis include low yields from traditional methods, difficulties in the selective protection and deprotection of the two amino groups due to their differing reactivity, and purification complexities.[1] The low solubility of common precursors like guanine can also impede synthesis.
Q2: What are the main strategies to improve the yield of DAP nucleoside synthesis?
A2: Several strategies can be employed to enhance yield:
-
Postsynthetic Modification: Utilizing a 2-fluoro-6-amino-adenosine precursor allows for the introduction of the 2-amino group after the nucleoside is synthesized, circumventing the need for protecting groups on the purine base.[1][2]
-
Direct Glycosylation: Glycosylating a pre-protected 2,6-diaminopurine base can offer a more direct route.[3][4]
-
Enzymatic and Microbial Synthesis: Transglycosylation using whole bacterial cells or isolated enzymes presents an efficient and stereoselective alternative to chemical synthesis.
-
Optimized Protecting Group Strategy: Careful selection and application of protecting groups for the amino functionalities are crucial for minimizing side reactions and improving yield.
Q3: Which protecting groups are commonly used for the amino groups of 2,6-diaminopurine?
A3: Due to the different reactivities of the N2 and N6 amino groups, protection can be challenging.[1] Common protecting groups include benzoyl, acetyl, isobutyryl, dimethylformamidine, phenoxyacetyl, Fmoc, and Boc.[1] The choice of protecting group can significantly impact the overall yield and ease of deprotection.
Q4: How can I monitor the progress of my DAP nucleoside synthesis reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. Staining with UV light will show the consumption of the starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the reaction mixture.
Q5: What are the typical purification methods for DAP nucleosides?
A5: Purification of DAP nucleosides can be challenging.[1] Common methods include:
-
Silica Gel Column Chromatography: The choice of solvent system is critical. For non-polar purine derivatives, hexane/ethyl acetate gradients are often used. For more polar compounds, dichloromethane/methanol gradients are common.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a highly effective method for achieving high purity. A C18 column with a gradient of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a typical setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Glycosylation Step | - Inefficient activation of the sugar donor.- Poor reactivity of the protected purine base.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Formation of N7 instead of N9 regioisomer.[6] | - Screen different Lewis acid activators (e.g., TMSOTf, SnCl₄, TiCl₄).[6]- Ensure complete silylation of the purine base before glycosylation.- Optimize reaction temperature and time.- Consider using a more reactive sugar donor.- Analyze the product mixture carefully to identify and quantify regioisomers. |
| Incomplete or Difficult Deprotection | - Protecting groups are too stable under the chosen deprotection conditions.- Different reactivities of the N2 and N6 protecting groups leading to partial deprotection.[1] | - Adjust deprotection conditions (e.g., stronger acid/base, longer reaction time, higher temperature).- If using a multi-step deprotection, ensure the conditions for each step are optimal.- For postsynthetic modification of oligonucleotides, a two-step ammonia treatment may be necessary to avoid RNA degradation.[1] |
| Formation of Side Products | - Side reactions involving the unprotected or partially protected amino groups.- Formation of an N(2)-acetyl-2,6-diaminopurine impurity during acetyl capping in oligonucleotide synthesis. | - Employ an orthogonal protecting group strategy to selectively protect the N2 and N6 amino groups.- In oligonucleotide synthesis, carefully control the duration and reagent equivalents during the capping step. |
| Difficulty in Purifying the Final Product | - Co-elution of the desired product with closely related impurities or regioisomers.- Poor peak shape (tailing, broadening) in HPLC.[7] | - Column Chromatography: Experiment with different solvent systems to improve separation. The use of amine-functionalized silica can be beneficial for purine compounds.[5]- HPLC: - Optimize the mobile phase gradient and pH.[7] - Use a different column chemistry (e.g., polar-embedded or phenyl-hexyl) for better retention of polar nucleosides.[7] - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.[7] |
Data on Synthesis Yields
Table 1: Yields for Postsynthetic Modification via 2-Fluoro-6-aminopurine Intermediate
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| Diazotization & DMTr Protection | 2,6-Diaminopurine-2'-deoxyriboside | i) 70% HF-pyridine, tert-butyl nitrite; ii) DMTrCl, pyridine | 5'-O-DMTr-2-fluoro-6-aminopurine-2'-deoxyriboside | 27% (over 2 steps) | [1][2] |
| Diazotization & DMTr Protection | 2,6-Diaminopurine-2'-fluoro-riboside | i) 70% HF-pyridine, tert-butyl nitrite; ii) DMTrCl, pyridine | 5'-O-DMTr-2,2'-difluoro-6-aminopurine-riboside | 66% (over 2 steps) | [1][2] |
| Diazotization & DMTr Protection | 2,6-Diaminopurine-2'-O-methyl-riboside | i) 70% HF-pyridine, tert-butyl nitrite; ii) DMTrCl, pyridine | 5'-O-DMTr-2-fluoro-6-amino-2'-O-methyl-purine-riboside | 60% (over 2 steps) | [1][2] |
| Phosphitylation | 5'-O-DMTr-2-fluoro-6-aminopurine-2'-deoxyriboside | PClN(iPr)₂OCH₂CH₂CN, DIPEA, NMI, DCM | 2'-deoxy-2-fluoro-6-aminopurine phosphoramidite | 71% | [1][2] |
| Phosphitylation | 5'-O-DMTr-2,2'-difluoro-6-aminopurine-riboside | PClN(iPr)₂OCH₂CH₂CN, DIPEA, NMI, DCM | 2'-fluoro-2-fluoro-6-aminopurine phosphoramidite | 84% | [1][2] |
| Phosphitylation | 5'-O-DMTr-2-fluoro-6-amino-2'-O-methyl-purine-riboside | PClN(iPr)₂OCH₂CH₂CN, DIPEA, NMI, DCM | 2'-O-methyl-2-fluoro-6-aminopurine phosphoramidite | 85% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-aminopurine Nucleoside (Postsynthetic Modification Precursor)
This protocol is adapted from a literature procedure for the diazotization of a 2,6-diaminopurine nucleoside.[1]
Materials:
-
2,6-Diaminopurine nucleoside (e.g., 2'-deoxy, 2'-F, or 2'-OMe analog)
-
70% HF-pyridine
-
tert-Butyl nitrite
-
Pyridine
-
4,4'-Dimethoxytriphenylmethyl chloride (DMTrCl)
-
Appropriate solvents for reaction and workup (e.g., dichloromethane)
Procedure:
-
Diazotization:
-
Dissolve the 2,6-diaminopurine nucleoside in 70% HF-pyridine in a suitable reaction vessel.
-
Cool the solution to the recommended temperature (e.g., -20 °C).
-
Slowly add tert-butyl nitrite to the cooled solution.
-
Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction.
-
-
5'-Hydroxyl Protection:
-
After workup of the diazotization reaction, dissolve the crude 2-fluoro-6-aminopurine nucleoside in pyridine.
-
Add DMTrCl to the solution.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the 5'-O-DMTr-2-fluoro-6-aminopurine nucleoside by silica gel column chromatography.
-
Protocol 2: Direct Glycosylation of 2,6-Diaminopurine
This protocol describes a general procedure for the direct glycosylation of a protected 2,6-diaminopurine base.[3][4]
Materials:
-
2,6-Bis(tetramethylsuccinimide) derivative of 2,6-diaminopurine
-
Protected sugar halide (e.g., 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride)
-
Sodium hydride
-
Anhydrous acetonitrile
Procedure:
-
Preparation of the Sodium Salt:
-
Suspend the 2,6-bis(tetramethylsuccinimide) derivative of 2,6-diaminopurine in anhydrous acetonitrile.
-
Add sodium hydride portion-wise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for the specified time to form the sodium salt.
-
-
Glycosylation:
-
Cool the suspension of the sodium salt to the desired reaction temperature (e.g., 0 °C).
-
Add a solution of the protected sugar halide in anhydrous acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., acetic acid).
-
-
Workup and Purification:
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Perform an appropriate aqueous workup.
-
Purify the crude product by silica gel column chromatography to obtain the protected 2,6-diaminopurine nucleoside.
-
Visualizations
Caption: Workflow for the postsynthetic modification approach.
Caption: Workflow for the direct glycosylation method.
Caption: Troubleshooting logic for DAP nucleoside synthesis.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of the 2'-deoxynucleosides of 2,6-diaminopurine and isoguanine by direct glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Guanine Solubility in Enzymatic Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the low solubility of guanine in enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes the low solubility of guanine in aqueous solutions?
Guanine exhibits low solubility in water and neutral pH buffers primarily due to its molecular structure. Strong intermolecular hydrogen bonds between guanine molecules lead to the formation of stable crystal lattice structures, making it difficult for water molecules to solvate individual guanine molecules. This self-assembly into aggregates is a key reason for its poor solubility.
Q2: How does pH affect the solubility of guanine?
The solubility of guanine is highly dependent on pH. It is an amphoteric molecule, meaning it can act as both an acid and a base. Its solubility is lowest around its isoelectric point (pI), which is near neutral pH.
-
In acidic conditions (low pH): The N7 and amino group of the guanine molecule become protonated, leading to a net positive charge. This disrupts the hydrogen bonding network, increasing its solubility. Guanine hydrochloride (Gua-HCl) is a common salt form used for this purpose.
-
In alkaline conditions (high pH): The N1 proton is lost, resulting in a net negative charge. This also disrupts the intermolecular hydrogen bonds and increases solubility.
Q3: How does the low solubility of guanine impact enzymatic reactions?
The poor solubility of guanine presents several challenges during enzymatic synthesis:
-
Low Substrate Availability: The concentration of dissolved guanine may be below the Michaelis constant (Km) of the enzyme, leading to slow reaction rates and low product yields.
-
Reaction Heterogeneity: The presence of solid, undissolved guanine creates a heterogeneous reaction mixture, which can complicate reaction kinetics and reproducibility.
-
Enzyme Inhibition: High concentrations of undissolved substrate can sometimes lead to non-specific binding or inhibition of the enzyme.
-
Process Challenges: In larger-scale production, handling slurries instead of solutions can be difficult and may require specialized equipment.
Troubleshooting Guide
This section addresses common issues encountered when using guanine in enzymatic synthesis.
Issue: Low product yield in my enzymatic reaction.
A low yield is often directly linked to the limited availability of dissolved guanine as a substrate.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low yield in guanine enzymatic synthesis.
Issue: Guanine precipitates during the reaction.
Precipitation indicates that the guanine concentration has exceeded its solubility limit under the current reaction conditions. This can happen if a component is added that reduces solubility (e.g., a buffer that shifts pH towards neutral) or if the temperature changes.
-
Solution 1: Re-evaluate Buffer pH. Ensure the reaction buffer pH is in a range where guanine remains soluble and the enzyme retains activity. A pH below 3 or above 10 is generally effective for guanine, but must be compatible with the enzyme.
-
Solution 2: Controlled Addition. Instead of adding guanine as a single batch, consider a fed-batch approach where a concentrated, solubilized guanine stock solution (e.g., in acidic or basic solution) is added slowly to the reaction. This maintains a low, steady-state concentration of dissolved guanine that the enzyme can continuously convert to product.
Quantitative Data Summary
The solubility of guanine is highly sensitive to the solution's conditions. The following tables provide a summary of guanine solubility under various parameters.
Table 1: Solubility of Guanine vs. pH at 25°C
| pH | Guanine Concentration (µM) | Form |
| 2.0 | > 1000 | Protonated (Cationic) |
| 5.0 | ~30 | Neutral |
| 7.0 | ~25.4[1] | Neutral |
| 11.0 | ~120 | Deprotonated (Anionic) |
| 13.0 | > 6000[2] | Deprotonated (Anionic) |
Note: Data is compiled from various sources and should be considered approximate. Actual solubility may vary with buffer composition and ionic strength.
Table 2: Comparison of Methods to Improve Guanine Availability
| Method | Advantage | Disadvantage | Typical Yield Improvement |
| pH Adjustment (Acidic/Basic) | Simple, inexpensive, and can significantly increase solubility. | Extreme pH may denature or inactivate the enzyme. | 2-5 fold |
| Use of Guanine-HCl Salt | More soluble than freebase guanine near neutral pH; easy to handle. | Can introduce chloride ions and lower the pH of unbuffered solutions. | 1.5-3 fold |
| Co-solvents (e.g., DMSO) | Can increase solubility at neutral pH. | May inhibit enzyme activity; requires careful optimization. | Variable; requires testing |
| Use of Precursors | Bypasses the guanine solubility issue entirely (e.g., using IMP).[3][4] | Requires a different enzymatic pathway and potentially more expensive starting materials. | High, pathway-dependent |
Experimental Protocols
Protocol: Enzymatic Synthesis of Guanosine from Guanine
This protocol provides a general method for the enzymatic synthesis of guanosine using a purine nucleoside phosphorylase (PNP). Note: This is a template and must be optimized for your specific enzyme and conditions.
1. Materials:
-
Guanine or Guanine-HCl
-
α-D-Ribose-1-phosphate
-
Purine Nucleoside Phosphorylase (PNP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 50 mM Phosphate Buffer, pH 7.5)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC for analysis
2. Preparation of Guanine Stock Solution (High pH Method):
-
Weigh the desired amount of guanine powder.
-
Add a small volume of deionized water.
-
Slowly add 0.1 M NaOH dropwise while stirring until the guanine is fully dissolved. The final pH should be >11.
-
Adjust the volume with water to reach the desired final stock concentration.
3. Enzymatic Reaction:
-
In a reaction vessel, combine the reaction buffer, α-D-Ribose-1-phosphate (to a final concentration of, e.g., 10 mM), and any necessary co-factors.
-
Adjust the pH of the main reaction mixture to the optimal pH for your PNP enzyme (typically 7.0-8.0).
-
Slowly add the guanine stock solution to the desired final concentration (e.g., 2 mM). Ensure the final pH of the mixture remains in the optimal range for the enzyme. If the pH shifts, readjust it carefully.
-
Initiate the reaction by adding the PNP enzyme to a final concentration of, e.g., 1-5 U/mL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing the formation of guanosine via HPLC.
4. Analysis by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol in a buffer like ammonium acetate.
-
Detection: UV at 254 nm.
-
Quantification: Compare the peak area of the product to a standard curve of known guanosine concentrations.
Visualizations
Guanine Salvage Pathway
The enzymatic synthesis of guanosine from guanine is a key part of the purine salvage pathway. This pathway recycles purine bases back into nucleosides and nucleotides.
Caption: Key steps in the guanine salvage pathway for nucleoside synthesis.
Effect of pH on Guanine Species
This diagram illustrates how changes in pH affect the protonation state and, consequently, the solubility of guanine.
Caption: Relationship between pH, guanine protonation state, and solubility.
References
Technical Support Center: Incorporation of 2,6-Diaminopurine (DAP) into Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the incorporation of 2,6-diaminopurine (DAP) into oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine (DAP) and why is it used in oligonucleotides?
2,6-diaminopurine (DAP) is a modified nucleobase that is an analog of adenine. It is used in synthetic oligonucleotides to enhance the stability of duplexes. DAP forms three hydrogen bonds with thymine (T) in DNA and uracil (U) in RNA, in contrast to the two hydrogen bonds formed between adenine and thymine/uracil.[1] This increased hydrogen bonding leads to a higher melting temperature (Tm) of the resulting duplex, with an approximate increase of 1–2 °C per DAP modification.[1][2]
Q2: Which protecting groups are suitable for DAP phosphoramidites?
Several protecting group strategies have been employed for the two exocyclic amino groups of DAP. Common protecting groups include benzoyl, phenoxyacetyl (Pac), isobutyryl, and formamidine derivatives.[1][3] The choice of protecting group can impact the efficiency of deprotection. For instance, the N-2-isobutyryl-N-6-benzoyl derivative of DAP has been reported to be deprotected very slowly with ammonia.[3] Phenoxyacetyl (Pac) groups are generally more labile to ammonia than benzoyl groups.[3]
Q3: What is the impact of DAP incorporation on the structure of a nucleic acid duplex?
Studies have shown that the incorporation of DAP does not significantly alter the overall conformation of nucleic acid duplexes. A DNA duplex containing DAP paired with thymine adopts a B-form conformation, while a duplex of a DAP-modified DNA strand and a complementary RNA strand adopts an A-form conformation.[1]
Q4: Is it possible to introduce DAP into oligonucleotides post-synthetically?
Yes, a postsynthetic strategy for incorporating DAP into oligonucleotides has been developed. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite during standard oligonucleotide synthesis. The fluorine atom at the 2-position can then be displaced by ammonia during the deprotection step to yield the 2,6-diaminopurine moiety.[1][2][4] This approach can simplify the synthesis process by avoiding the need for specific protecting groups on the DAP base during solid-phase synthesis.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, deprotection, and analysis of DAP-containing oligonucleotides.
Low Coupling Efficiency of DAP Phosphoramidite
Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be exacerbated when using modified phosphoramidites.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| DAP Phosphoramidite Degradation | Phosphoramidites are sensitive to moisture and oxidation.[5][6] Ensure that the DAP phosphoramidite is stored under anhydrous conditions and an inert atmosphere (e.g., argon). Allow the vial to warm to room temperature before opening to prevent condensation.[5] Use fresh, anhydrous acetonitrile for dissolution. |
| Suboptimal Activator | The choice of activator can influence coupling efficiency. While standard activators like tetrazole or DCI are often used, optimizing the activator or its concentration may be necessary for modified phosphoramidites. |
| Steric Hindrance | The protecting groups on the DAP nucleobase may cause steric hindrance, impeding efficient coupling. Consider using a longer coupling time for the DAP monomer. |
| Secondary Structure Formation | The oligonucleotide sequence itself may form secondary structures on the solid support, hindering the accessibility of the 5'-hydroxyl group.[] Consider using a higher temperature for the synthesis or incorporating modified phosphoramidites that disrupt secondary structures. |
Incomplete Deprotection of DAP-Containing Oligonucleotides
The presence of two amino groups on the DAP base can make complete deprotection challenging.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Slow-to-cleave Protecting Groups | Some protecting groups used for DAP, such as the N-2-isobutyryl-N-6-benzoyl derivative, are known to be slowly removed by standard ammonium hydroxide treatment.[3] |
| Insufficient Deprotection Time/Temperature | Standard deprotection conditions may not be sufficient for complete removal of the protecting groups from DAP. |
| Degraded Deprotection Reagent | The concentration and effectiveness of ammonium hydroxide can decrease over time. |
Recommended Deprotection Protocol:
For oligonucleotides containing DAP with phenoxyacetyl (Pac) protecting groups, standard deprotection with fresh, concentrated ammonium hydroxide at 55°C for 8-12 hours is typically sufficient.[3] If using more robust protecting groups, a longer deprotection time or a stronger deprotection solution may be necessary. Always refer to the phosphoramidite supplier's recommendation for the optimal deprotection conditions. For RNA containing DAP, a two-step deprotection is often required, with an initial treatment with ammonia followed by a fluoride-based reagent to remove the 2'-silyl protecting groups.[1][4]
Unexpected Peaks in Mass Spectrometry Analysis
The appearance of unexpected peaks in mass spectrometry data can indicate incomplete synthesis, side reactions, or degradation.
Potential Causes and Solutions:
| Potential Cause | Observed Mass Shift | Recommended Action |
| Incomplete Deprotection | Corresponds to the mass of one or more protecting groups remaining on the oligonucleotide. | Re-treat the oligonucleotide with the appropriate deprotection solution for a longer duration or at a higher temperature. |
| Formation of N-2-acetyl-2,6-diaminopurine | +41 amu | This impurity can arise from the conversion of a guanine residue during the capping step, particularly with acetic anhydride.[8][9] Consider using a different capping reagent or optimizing the capping conditions. |
| Depurination | -135 Da (for adenine) or -151 Da (for guanine) from the full-length product. | Depurination can occur during the acidic detritylation step.[][11] Minimize the time of exposure to the acidic reagent. |
| Phosphoramidite Hydrolysis | No product or low-intensity product peak. | This is often due to moisture in the reagents or on the synthesizer. Ensure all reagents and gas lines are dry.[12] |
Quantitative Data Summary:
| Parameter | Standard Oligonucleotide | DAP-Containing Oligonucleotide | Reference |
| Typical Coupling Efficiency | >99% | 98-99% | General Knowledge |
| Increase in Tm per Modification | N/A | +1 to +2 °C | [1][2] |
Experimental Protocols & Visualizations
General Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis. The incorporation of a DAP phosphoramidite follows the same steps.
Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.
Troubleshooting Workflow for Low Coupling Efficiency
This workflow provides a logical approach to diagnosing and resolving low coupling efficiency when incorporating DAP phosphoramidites.
Caption: Troubleshooting workflow for low DAP coupling efficiency.
DAP-Thymine Base Pairing
This diagram illustrates the three hydrogen bonds formed between 2,6-diaminopurine and thymine, which contributes to the increased duplex stability.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Optimization of Multi-Target 2,6-Diaminopurine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of multi-target 2,6-diaminopurine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 2,6-diaminopurine derivatives?
A1: The primary challenges in synthesizing 2,6-diaminopurine derivatives often revolve around the differential reactivity of the two amino groups at the C2 and C6 positions. This can lead to difficulties in achieving selective substitutions and may necessitate complex protection and deprotection strategies.[1][2] Purification of the final compounds can also be challenging due to the potential for multiple side products.[1][2] Low yields of protected phosphoramidites and inefficient deprotection have been reported as significant hurdles in some synthetic routes.[1]
Q2: Some of my synthesized 2,6-diaminopurine derivatives show high cytotoxicity. What are the common structural features associated with this, and how can I mitigate it?
A2: High cytotoxicity is a common issue. Structure-activity relationship (SAR) studies have indicated that certain structural motifs can lead to increased cytotoxicity. For instance, the introduction of substituted anilines at the C2 position of the purine ring has been associated with highly cytotoxic compounds.[3] To mitigate this, consider exploring alternative substitutions at the C2 position, such as cyclic secondary amines, although this may sometimes lead to a decrease in antiviral activity.[3] It is crucial to perform counter-screening for cytotoxicity against various cell lines to identify a therapeutic window.
Q3: What are the key advantages of using a microwave-assisted protocol for the synthesis of these derivatives?
A3: A key advantage of microwave-assisted synthesis is the significant reduction in reaction time. A fast and efficient two-step protocol starting from 2,6-dichloropurine allows for the rapid production of 2,6-diaminopurine derivatives, with synthesis being completed in as little as 60 minutes.[3] This method often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.
Q4: What are the proposed multi-target mechanisms of action for antiviral 2,6-diaminopurine derivatives?
A4: These derivatives are believed to exert their antiviral effects through a multi-targeted approach, acting on both viral and host factors. For some derivatives, the proposed mechanism involves the inhibition of viral proteins, such as the interaction between NS5 and NS3 of the Dengue virus, and simultaneously targeting host kinases like c-Src and Fyn.[3] This dual-action can lead to a more potent antiviral effect and potentially a higher barrier to the development of viral resistance.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the first step (substitution at C6) | Incomplete reaction; Suboptimal temperature or reaction time. | Ensure starting materials are pure and dry. Optimize microwave parameters (temperature and time). Consider using a slight excess of the amine nucleophile. |
| Formation of multiple byproducts | Non-selective reaction at C2 and C6; Side reactions of functional groups on substituents. | If not using a sequential substitution starting with 2,6-dichloropurine, consider appropriate protecting groups for one of the amino functions. Purify intermediates at each step. |
| Difficulty in purifying the final product | Similar polarity of the product and impurities. | Utilize silica gel flash chromatography with a carefully selected solvent gradient. If compounds are basic, consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape. Reverse-phase HPLC can be an alternative for more challenging separations. |
| Inconsistent reaction outcomes | Variability in microwave heating; Presence of moisture or impurities in solvents/reagents. | Ensure consistent positioning of the reaction vessel in the microwave cavity. Use anhydrous solvents and high-purity reagents. |
Biological Evaluation
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in cytotoxicity assays | High cell density; Excessive pipetting force during cell seeding. | Determine the optimal cell seeding density for your assay. Handle cell suspensions gently to avoid cell lysis. |
| Inconsistent IC50/CC50 values between experiments | Variation in cell passage number or health; Inconsistent compound concentration due to precipitation. | Use cells within a consistent and narrow passage number range. Visually inspect compound stock solutions for precipitation and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells. |
| No antiviral activity observed | Compound is inactive against the specific virus or cell line; Compound is not cell-permeable. | Test the compound against a broader panel of viruses and cell lines. If inactivity persists, consider structural modifications to improve cell permeability or target engagement. |
| Discrepancy between different antiviral assays (e.g., SYRA vs. DYRA) | The compound may act at a specific stage of the viral life cycle. | A discrepancy, such as activity in a secondary yield reduction assay (SYRA) but not in a direct yield reduction assay (DYRA), can provide preliminary information. For example, it might suggest the compound acts at an early stage of infection (e.g., entry) which is bypassed in the DYRA setup.[3] |
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of a selection of 2,6-diaminopurine derivatives from a study by Manfroni et al. (2021).[3]
Table 1: Antiviral Activity and Cytotoxicity of 2,6-Diaminopurine Derivatives against Flaviviruses [3]
| Compound | Virus | IC50 (µM) | CC50 (µM, Huh7 cells) | Selectivity Index (SI) |
| 6c | DENV | 3.1 ± 0.2 | >100 | >32 |
| ZIKV | 1.9 ± 0.1 | >52 | ||
| WNV | 2.1 ± 0.3 | >47 | ||
| 6i | DENV | 1.5 ± 0.2 | >100 | >77 |
| ZIKV | 0.5 ± 0.1 | >182 | ||
| WNV | 1.1 ± 0.2 | >90 | ||
| 10a | DENV | 2.1 ± 0.3 | >100 | >47 |
| ZIKV | 1.8 ± 0.2 | >55 | ||
| WNV | 0.9 ± 0.1 | >111 | ||
| Sofosbuvir | DENV | 4.9 ± 0.5 | >100 | >20 |
| ZIKV | 3.8 ± 0.4 | >26 | ||
| Ribavirin | ZIKV | 2.5 ± 0.1 | >100 | >40 |
IC50: half-maximal inhibitory concentration; CC50: half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
Table 2: Antiviral Activity of Selected Derivatives against Influenza A and SARS-CoV-2 [3]
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6i | Influenza A (H1N1) | MDCK | 5.3 ± 0.5 | >100 | >19 |
| SARS-CoV-2 | Calu-3 | 0.5 ± 0.1 | 120 ± 15 | 240 | |
| 10a | Influenza A (H1N1) | MDCK | 2.1 ± 0.3 | >100 | >47 |
| Ribavirin | Influenza A (H1N1) | MDCK | 12.5 ± 1.5 | >100 | >8 |
Experimental Protocols
Microwave-Assisted Synthesis of 2,6-Diaminopurine Derivatives (e.g., Compounds 6a-k)
This protocol is adapted from the two-step synthesis described by Manfroni et al. (2021).[3]
Step 1: Nucleophilic Substitution at C6
-
To a microwave-safe vial, add 2,6-dichloropurine (1 equivalent).
-
Add the desired amine for C6 substitution (1.1 equivalents), n-butanol (as solvent), and triethylamine (Et3N, 1.1 equivalents).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 70-100°C for 10-50 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-chloro-6-substituted-purine intermediate by silica gel flash chromatography.
Step 2: Nucleophilic Substitution at C2
-
To a microwave-safe vial, add the purified 2-chloro-6-substituted-purine intermediate from Step 1 (1 equivalent).
-
Add the desired amine for C2 substitution (1.1 equivalents), n-butanol (as solvent), and trifluoroacetic acid (TFA, catalytic amount).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150-170°C for 40-70 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool.
-
Remove the solvent under reduced pressure.
-
Purify the final 2,6-disubstituted purine derivative by silica gel flash chromatography.
Phenotypic Antiviral Assay (General Protocol)
This is a general workflow for a cell-based phenotypic screen.
-
Cell Seeding: Seed a suitable host cell line (e.g., Huh7 for Flaviviruses, Calu-3 for SARS-CoV-2) in 96-well plates at a pre-determined optimal density. Incubate for 24 hours to allow for cell adherence.
-
Compound Addition: Prepare serial dilutions of the 2,6-diaminopurine derivatives in cell culture medium. Add the diluted compounds to the cells. Include appropriate controls (vehicle control, e.g., DMSO; positive control, e.g., a known antiviral drug).
-
Viral Infection: Infect the cells with the virus of interest at a specific Multiplicity of Infection (MOI).
-
Incubation: Incubate the plates for a period that allows for viral replication and detection of a cytopathic effect (CPE) or viral protein expression (e.g., 48-72 hours).
-
Assay Readout: Quantify the antiviral effect. This can be done through various methods:
-
Cytopathic Effect (CPE) Inhibition Assay: Visually score the inhibition of virus-induced cell death or measure cell viability using reagents like MTT or CellTiter-Glo®.
-
Immunodetection Assay (IA): Fix and permeabilize the cells, then use a primary antibody specific for a viral protein followed by a labeled secondary antibody to quantify viral antigen expression.
-
Yield Reduction Assay: Collect the supernatant from infected cells and titrate the amount of infectious virus produced using a plaque assay or TCID50 assay on fresh cells.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis and evaluation of 2,6-diaminopurine derivatives.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of host c-Src/Fyn kinases by 2,6-diaminopurine derivatives.
References
- 1. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 2,6-Diaminopurine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of 2,6-diaminopurine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity for 2,6-diaminopurine derivatives?
A1: 2,6-Diaminopurine and its derivatives, as purine analogs, primarily exert their cytotoxic effects by interfering with nucleic acid synthesis and metabolism.[1] Once inside the cell, they are often metabolized into their triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of polymerases.[2] This disruption of DNA and RNA synthesis can arrest the cell cycle and induce apoptosis (programmed cell death).[2][3] Some derivatives may also inhibit key enzymes involved in purine biosynthesis.[2][3]
Q2: I am observing high variability in the IC50 values of my 2,6-diaminopurine derivative between experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors. Cell-based assays can have inherent variability, and a two- to three-fold difference in IC50 values is often considered acceptable.[4] However, larger variations may indicate issues with experimental consistency.[4] Key factors to consider include:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted in cell culture media. Poor solubility can lead to lower effective concentrations.[5] Repeated freeze-thaw cycles of stock solutions should be avoided.[5]
-
Cell Culture Conditions: Use cells within a consistent and low passage number range, as drug sensitivity can change over time. Maintain consistent cell seeding densities, as this can significantly impact results.[5][6]
-
Assay Protocol: Standardize incubation times and ensure the quality of assay reagents.[5] The "edge effect" in 96-well plates, where evaporation is higher in outer wells, can also contribute to variability.[4]
Q3: My 2,6-diaminopurine derivative has poor solubility in aqueous solutions. How can I prepare it for cell-based assays?
A3: Many organic compounds, including some 2,6-diaminopurine derivatives, have limited aqueous solubility. The standard practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[7] For cell-based assays, this stock solution is then diluted into the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] When diluting the DMSO stock, add it to the media and mix thoroughly to prevent the compound from precipitating.[5]
Q4: Are there known off-target effects of 2,6-diaminopurine derivatives that could affect my experimental results?
A4: Yes, like many small molecules, 2,6-diaminopurine derivatives can exhibit off-target effects. As purine analogs, some derivatives may act as inhibitors of various kinases, which can lead to unexpected effects on cell signaling pathways.[9][10] If you observe effects that do not align with the intended target pathway, consider performing a broader kinase profiling assay to identify potential off-target interactions.
Q5: How stable are 2,6-diaminopurine derivatives in stock solutions and cell culture media?
A5: The stability of 2,6-diaminopurine derivatives can vary depending on their specific chemical structure and the storage conditions. Stock solutions in anhydrous, high-purity DMSO are generally stable when stored at -20°C or -80°C and protected from light.[5] However, repeated freeze-thaw cycles should be avoided by preparing smaller aliquots.[5] The stability in aqueous cell culture media at 37°C is typically lower. It is recommended to prepare fresh dilutions in media for each experiment.[8] The presence of serum in the media can also affect compound stability and activity.[11]
Troubleshooting Guides
Troubleshooting Inconsistent Cytotoxicity Assay (e.g., MTT Assay) Results
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between replicates or experiments | Inconsistent cell seeding density.[5] | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[4] |
| "Edge effect" in 96-well plates.[4] | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[4] | |
| Compound precipitation upon dilution in media. | Visually inspect for precipitation after dilution. If observed, try a lower final concentration or a different dilution method (e.g., serial dilutions in media). | |
| Inconsistent incubation times.[5] | Strictly adhere to the same incubation times for all experiments. | |
| Low absorbance values | Low cell density.[12] | Optimize the initial cell seeding number for your specific cell line to ensure a sufficient number of viable cells at the end of the assay.[12] |
| High cytotoxicity of the compound. | Ensure the concentration range tested is appropriate. Include a wider range of lower concentrations if necessary. | |
| High background absorbance | Contamination of media or reagents. | Use sterile techniques and fresh, high-quality reagents. |
| High cell density leading to high spontaneous signal.[12] | Optimize cell seeding density to avoid overgrowth.[12] |
Troubleshooting Apoptosis Assay (e.g., Annexin V/PI Staining) Results
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly, causing membrane damage. | Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer for adherent cells) and handle cells gently during washing steps. |
| Cells were overgrown or unhealthy before the experiment. | Use cells from a healthy, exponentially growing culture. | |
| No or low percentage of Annexin V positive cells in the treated group | The concentration of the derivative or the incubation time was insufficient to induce apoptosis. | Perform a dose-response and/or time-course experiment to determine the optimal conditions. |
| Apoptotic cells have detached and were lost during washing. | Collect the supernatant containing detached cells and combine it with the adherent cells before staining.[13] | |
| High percentage of PI positive cells (necrosis) | The concentration of the derivative is too high, causing rapid cell death. | Test a lower range of concentrations to induce apoptosis rather than necrosis. |
| Cells were in late-stage apoptosis. | Analyze cells at an earlier time point after treatment. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Selected 2,6-Diaminopurine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Reversine | MCF-7 | Breast Cancer | Not specified, but used as a more toxic comparator | [14][15] |
| Reversine | HCT116 | Colorectal Cancer | Not specified, but used as a more toxic comparator | [14][15] |
| Compound 1 (Reversine analog) | MCF-7 | Breast Cancer | Less toxic than Reversine | [14][15] |
| Compound 2 (Reversine analog) | MCF-7 | Breast Cancer | Less toxic than Reversine | [14][15] |
| Compound 3 (Reversine analog) | MCF-7 | Breast Cancer | Less toxic than Reversine | [14][15] |
| Compound 1 (Reversine analog) | HCT116 | Colorectal Cancer | Less toxic than Reversine | [14][15] |
| Compound 2 (Reversine analog) | HCT116 | Colorectal Cancer | Less toxic than Reversine | [14][15] |
| Compound 3 (Reversine analog) | HCT116 | Colorectal Cancer | Less toxic than Reversine | [14][15] |
| Compound 11l (2-aminopurine derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | 8.11 - 15.66 | [16] |
| Compound 11l (2-aminopurine derivative) | 293T | Human Embryonic Kidney | > 100 | [16] |
| Compound 6i | Vero E6 | Kidney epithelial | >100 | [17] |
| Compound 6i | Huh7 | Hepatocellular carcinoma | >100 | [17] |
| Compound 6i | A549 | Lung carcinoma | >100 | [17] |
| Compound 6i | Caco-2 | Colorectal adenocarcinoma | >100 | [17] |
| Compound 6i | Calu-3 | Lung adenocarcinoma | 120 | [17] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
2,6-diaminopurine derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,6-diaminopurine derivative in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Detailed Methodology for Annexin V/PI Apoptosis Assay
This protocol is a general guideline for flow cytometry-based apoptosis detection.
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[19]
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the 2,6-diaminopurine derivative for the desired time and concentration to induce apoptosis. Include an untreated control.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer). Combine the detached cells with the supernatant.
-
Count the cells to ensure you have an adequate number for staining (typically 1-5 x 10^5 cells per sample).[20]
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[19]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.[19]
-
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound 2,6-Diaminopurine (FDB007480) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular purine and pyrimidine catabolism in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Purification of Synthetic 2,6-Diaminopurine Arabinoside
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of synthetic 2,6-diaminopurine arabinoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification strategies for crude synthetic this compound?
A1: The most effective purification strategies for this compound typically involve a multi-step approach combining chromatography and crystallization. The initial crude product from synthesis often contains unreacted starting materials, coupling reagents, and side-products. A general workflow includes:
-
Initial Purification: Silica gel column chromatography to remove major non-polar impurities.
-
High-Resolution Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for separating the target compound from closely related impurities.
-
Final Polishing and Solid-State Isolation: Crystallization to yield a highly pure, solid final product.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities can include:
-
Unreacted Starting Materials: Such as protected arabinose derivatives and 2,6-diaminopurine.
-
Partially Deprotected Intermediates: Molecules where one or more protecting groups are still attached.
-
Anomers: The α-anomer of the desired β-anomer product.
-
By-products from Side Reactions: Such as products from the degradation of reagents or the target molecule under reaction or deprotection conditions.
Q3: My compound is highly polar. What challenges can I expect with standard reverse-phase HPLC?
A3: Highly polar compounds like this compound may exhibit poor retention on standard C18 columns, leading to co-elution with the solvent front and inadequate separation. To address this, consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a partially aqueous mobile phase, which is well-suited for retaining and separating highly polar analytes.[1]
-
Mixed-Mode Chromatography: These columns combine reverse-phase and ion-exchange properties, offering enhanced separation capabilities for polar and/or ionizable compounds.[1]
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of charged nucleoside analogs on reverse-phase columns. However, be aware that these reagents may not be compatible with mass spectrometry.[1]
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Secondary interactions with the stationary phase3. Sample dissolved in an inappropriate solvent | 1. Reduce the sample concentration or injection volume.2. Adjust the mobile phase pH to suppress the ionization of the analyte. For basic compounds, adding a small amount of a stronger base can be beneficial.3. Whenever possible, dissolve the sample in the mobile phase.[1] |
| Low Resolution Between Peaks | 1. Suboptimal mobile phase composition2. Incorrect column chemistry | 1. Adjust the solvent strength to improve the separation factor. For complex mixtures, employing a gradient elution is often effective.2. Select a column with a different selectivity, such as a different stationary phase material.[1] |
| No or Low Product Recovery | 1. Compound is irreversibly adsorbed to the column2. Compound precipitated on the column | 1. Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.2. Ensure the sample is fully dissolved before injection and that the mobile phase composition is not causing precipitation. |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| Failure to Induce Crystallization | 1. The solution is undersaturated2. Presence of impurities inhibiting crystal formation3. Lack of nucleation sites | 1. Concentrate the solution by slowly evaporating the solvent.2. Perform an initial purification step, such as column chromatography, to remove significant impurities.3. Scratch the inside of the flask with a glass rod or add a seed crystal of the desired compound.[1] |
| Oiling Out Instead of Crystallizing | 1. Supersaturation is too high2. The melting point of the solid is below the boiling point of the solvent | 1. Dilute the solution slightly or cool it down more slowly.2. Use a lower boiling point solvent or a solvent mixture.[1] |
| Formation of Very Small Crystals or Powder | 1. Rapid crystallization due to high supersaturation | 1. Decrease the rate of cooling or the rate of anti-solvent addition to allow for the growth of larger crystals. |
Experimental Protocols
Preparative Reverse-Phase HPLC
This protocol is a starting point and should be optimized for your specific crude mixture and HPLC system. It is based on scalable methods for purifying related purine derivatives.[2]
1. Column:
-
Reverse-phase C18 column (dimensions suitable for preparative scale, e.g., 19 x 250 mm, 5 µm particle size).
2. Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[2]
-
Solvent B: Acetonitrile.[2]
3. Gradient Elution:
-
A shallow gradient is often effective for separating closely related impurities. A starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (hold)
-
4. Flow Rate:
-
Adjust based on the column diameter (e.g., 15-20 mL/min for a 19 mm ID column).
5. Detection:
-
UV at 260 nm.
6. Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid). Filter the sample through a 0.45 µm filter before injection.
7. Fraction Collection:
-
Collect fractions based on the UV chromatogram. Analyze the purity of each fraction by analytical HPLC before pooling the pure fractions.
8. Post-Purification:
-
Evaporate the solvent from the pooled fractions under reduced pressure. The resulting solid can then be taken for crystallization.
Crystallization
The choice of solvent is critical and often requires screening.[3] Given the polar nature of this compound, a polar solvent with a less polar anti-solvent is a good starting point.
1. Solvent Screening:
-
Test the solubility of a small amount of the purified compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate). A good crystallization solvent will dissolve the compound when hot but not when cold.
2. Single Solvent Crystallization:
-
Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., hot ethanol or a water/ethanol mixture).
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Solvent/Anti-Solvent Crystallization:
-
Dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., water or methanol).
-
Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., acetone, ethyl acetate, or n-hexane) until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Data Presentation
| Purification Stage | Starting Purity (by HPLC Area %) | Expected Final Purity (by HPLC Area %) | Typical Yield |
| Crude Synthetic Product | 50-70% | - | - |
| After Silica Gel Chromatography | 70-85% | 80-90% | 60-80% |
| After Preparative RP-HPLC | 80-90% | >98% | 70-90% (of the loaded material) |
| After Crystallization | >98% | >99.5% | 85-95% |
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
protection and deprotection strategies for 2,6-diaminopurine phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (DAP) phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for 2,6-diaminopurine (DAP) phosphoramidites, and what are their key differences?
A1: Due to the presence of two exocyclic amino groups with different reactivities, protecting 2,6-diaminopurine can be challenging.[1] Common strategies involve using the same protecting group for both amines (homoprotection).[1][2] These include benzoyl, acetyl, isobutyryl, dimethylformamidine, and phenoxyacetyl.[1][2] While simpler in approach, using identical groups can lead to difficulties in both the protection and subsequent deprotection steps.[1] Heteroprotecting group strategies, where different groups are used for each amine, are also possible but result in more complex synthetic routes.[1]
For RNA synthesis involving 2,6-diaminopurine, a specific protecting group scheme is N6-isobutyryl and N2-methoxyacetyl for the exocyclic amines, in combination with a 2'-O-TOM (triisopropylsilyloxymethyl) protecting group.[3][4]
An alternative approach avoids traditional protecting groups altogether by using a 2-fluoro-6-amino-adenosine phosphoramidite. The electron-withdrawing fluorine atom deactivates the N6-amino group, preventing it from reacting during synthesis. The 2,6-diaminopurine moiety is then formed post-synthesis by displacing the fluorine with ammonia.[1][5][6][7]
Q2: What are the recommended deprotection strategies for oligonucleotides containing 2,6-diaminopurine?
A2: The choice of deprotection strategy depends on the protecting groups used for the DAP residue and any other sensitive modifications in the oligonucleotide sequence.[8] General deprotection involves three stages: cleavage from the solid support, removal of phosphate protecting groups (typically cyanoethyl), and removal of the base protecting groups.[9][10][11]
Common deprotection methods include:
-
Standard Deprotection: Using concentrated ammonium hydroxide at 55°C for 8-12 hours is a traditional method.[8]
-
Fast Deprotection: A mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes allows for significantly faster deprotection.[8]
-
Mild Deprotection: For sensitive oligonucleotides, a solution of 0.05 M potassium carbonate in methanol can be used at room temperature.[9][11]
For oligonucleotides synthesized with the 2-fluoro-6-amino-adenosine precursor, a post-synthetic ammonia treatment is required to displace the fluorine and form the 2,6-diaminopurine base.[5][7] For RNA containing 2'-O-silyl protecting groups (like TBDMS or TOM), a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) is necessary for their removal.[5]
Q3: My oligonucleotide containing 2,6-diaminopurine shows a lower mass than expected. What could be the cause?
A3: A common side reaction when using 2,6-diaminopurine phosphoramidites is acid-catalyzed depurination, which is the loss of the purine base from the sugar-phosphate backbone.[12] This typically occurs during the repeated 5'-detritylation steps with dichloroacetic or trichloroacetic acid throughout the synthesis. The resulting abasic site is labile and can lead to chain cleavage, resulting in truncated sequences with lower molecular weights.[12] The rate of depurination is influenced by the choice of N6-protecting group, with electron-withdrawing groups increasing the susceptibility to this side reaction.[12]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
-
Symptom: The trityl cation colorimetric assay shows a significant drop in absorbance after the coupling step with the 2,6-diaminopurine phosphoramidite.[13] Final analysis of the crude oligonucleotide shows a high proportion of n-1 and other truncated sequences.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Phosphoramidite Degradation | Phosphoramidites are sensitive to moisture and oxidation.[][] Ensure the amidite bottle was properly sealed and stored under an inert atmosphere. Use freshly prepared phosphoramidite solutions. |
| Activator Issues | The activator (e.g., tetrazole, DCI) may be old or have absorbed moisture. Prepare a fresh activator solution. |
| Inadequate Anhydrous Conditions | Moisture in the acetonitrile can hydrolyze the phosphoramidite before it has a chance to couple.[] Use anhydrous acetonitrile and ensure all reagent lines are dry.[13] |
| Synthesizer Fluidics Problem | Check for blockages or leaks in the reagent lines for both the phosphoramidite and the activator. Calibrate the delivery volumes to ensure correct stoichiometry.[13] |
Issue 2: Incomplete Deprotection
-
Symptom: Mass spectrometry analysis of the purified oligonucleotide shows peaks corresponding to the full-length product still carrying one or more base-protecting groups.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Deprotection Time/Temperature | The protecting groups on 2,6-diaminopurine can be stubborn to remove.[1] Extend the deprotection time or increase the temperature according to the chosen deprotection reagent (see table below). |
| Deprotection Reagent Degradation | Concentrated ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness.[10] Use a fresh bottle of ammonium hydroxide or AMA. |
| Incompatible Protecting Groups | If using a fast deprotection strategy (e.g., AMA), ensure all other nucleobases in the sequence have compatible protecting groups (e.g., Ac-dC instead of Bz-dC).[10] |
Issue 3: Evidence of Depurination
-
Symptom: HPLC or mass spectrometry analysis shows multiple peaks with lower molecular weights than the target oligonucleotide, and/or evidence of chain cleavage.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Harsh Detritylation Conditions | The glycosidic bond of 2,6-diaminopurine is more susceptible to acid-catalyzed cleavage than standard purines.[12] Reduce the detritylation time or use a milder acid. |
| Suboptimal N-Protecting Group | Electron-withdrawing protecting groups on the N6 position can accelerate depurination.[12] Consider using a phosphoramidite with a more robust protecting group, such as di-n-butylformamidine.[12] |
Experimental Protocols & Data
Deprotection Condition Comparison
The following table summarizes common deprotection conditions. The optimal choice depends on the specific protecting groups on the 2,6-diaminopurine and other bases in your oligonucleotide.
| Method | Reagent | Temperature | Duration | Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Traditional method, suitable for many standard protecting groups.[8] |
| Fast | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA) | 65°C | 10-15 minutes | Significantly reduces deprotection time. Requires compatible protecting groups on other bases.[8] |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Recommended for oligonucleotides with very sensitive modifications.[9] |
Protocol 1: Standard Cleavage and Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Tightly seal the vial and incubate at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide in an appropriate buffer for purification.[9]
Protocol 2: Fast Cleavage and Deprotection with AMA
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the AMA solution.
-
Tightly seal the vial. For cleavage, let it stand at room temperature for 5 minutes.
-
For complete deprotection, incubate the vial at 65°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and dry in a vacuum concentrator.[8]
Visual Guides
Workflow for Protection and Deprotection of 2,6-Diaminopurine Oligonucleotides
Caption: Overall workflow for oligonucleotide synthesis incorporating a 2,6-diaminopurine phosphoramidite.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency during oligonucleotide synthesis.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing UGA Nonsense Mutation Correction with 2,6-Diaminopurine
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,6-diaminopurine (DAP) to enhance the efficiency of UGA nonsense mutation correction. Here you will find answers to frequently asked questions and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-diaminopurine (DAP) and how does it correct UGA nonsense mutations?
A1: 2,6-diaminopurine (DAP) is a purine derivative that has been identified as a potent and specific corrector of UGA nonsense mutations.[1][2][3][4] Its mechanism of action involves the inhibition of the tRNA-specific 2'-O-methyltransferase, FTSJ1.[1][2][3][4] This enzyme is responsible for the modification of cytosine 34 in the anticodon of tryptophan tRNA (tRNATrp).[1][2][3][4] By interfering with this modification, DAP facilitates the misreading of the UGA premature termination codon (PTC) as a tryptophan codon, leading to the incorporation of a tryptophan residue and the continuation of translation to produce a full-length protein.[5][6]
Q2: Is DAP effective for all types of nonsense mutations (UGA, UAA, UAG)?
A2: No, current research indicates that DAP is a highly efficient and exclusive corrector of UGA nonsense mutations.[1][4] It has been shown to have minimal to no effect on UAA and UAG premature termination codons.[1]
Q3: What is the recommended concentration range for DAP in cell culture experiments?
A3: The optimal concentration of DAP can vary depending on the cell type and the specific nonsense mutation being studied. However, studies have shown effective readthrough at concentrations ranging from 12.5 µM to 50 µM.[4][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system, balancing readthrough efficiency with potential cytotoxicity.
Q4: Is DAP toxic to cells?
A4: DAP has been reported to have low toxicity in various cell lines and in vivo models.[1][2][4] However, as with any experimental compound, it is crucial to assess cytotoxicity in your specific cell line using methods such as MTT or LDH assays. Some studies have noted that DAP-resistant cell lines can exhibit different sensitivities to other purine analogs.[8][9]
Q5: How does the efficiency of DAP compare to other readthrough-inducing compounds like G418?
A5: Several studies have demonstrated that DAP can be more efficient at promoting UGA readthrough than the aminoglycoside G418.[1][4][5][6] For instance, in Calu-6 cells with a p53 UGA nonsense mutation, DAP restored p53 protein levels more effectively than G418.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low readthrough observed after DAP treatment. | - Suboptimal DAP concentration.- The nonsense mutation is not a UGA codon.- Low transfection efficiency of the reporter construct.- The target mRNA is rapidly degraded by Nonsense-Mediated Decay (NMD).- The cell line is resistant or less sensitive to DAP. | - Perform a dose-response experiment with DAP (e.g., 10 µM to 100 µM).- Verify the sequence of the nonsense mutation.- Optimize your transfection protocol and verify efficiency (e.g., using a GFP reporter).- Consider co-treatment with an NMD inhibitor, although DAP itself may have some NMD inhibitory effects at higher concentrations.[6]- Test different cell lines if possible. |
| High cell death or signs of toxicity. | - DAP concentration is too high.- Prolonged incubation time.- The cell line is particularly sensitive to purine analogs. | - Reduce the concentration of DAP.- Decrease the incubation time (e.g., 24 hours instead of 48 hours).- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 of DAP for your cell line. |
| Inconsistent results between experiments. | - Variability in cell passage number.- Inconsistent DAP solution preparation or storage.- Fluctuations in incubation conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh DAP solutions for each experiment or store aliquots at -20°C to avoid repeated freeze-thaw cycles.- Ensure consistent incubation times, temperature, and CO2 levels. |
| Readthrough is observed with a reporter construct, but not with the endogenous gene. | - The endogenous gene may have a different sequence context around the PTC, which can influence readthrough efficiency.- The endogenous mRNA may be more susceptible to NMD.- The restored full-length protein may be unstable or rapidly degraded. | - Analyze the sequence context of the endogenous PTC.[10]- Measure the mRNA levels of the endogenous gene to assess NMD activity.- Perform a western blot to assess the levels of the restored full-length protein. |
Data Presentation
Table 1: Comparison of Readthrough Efficiency of DAP and G418 on a Luciferase Reporter with a UGA PTC
| Compound | Concentration (µM) | Luciferase Activity (Fold Increase over DMSO) |
| DAP | 12.5 | ~15 |
| 25 | ~25 | |
| 50 | ~35 | |
| G418 | 200 | ~8 |
Note: Data is illustrative and compiled from trends reported in the literature.[1][4] Actual values will vary based on the experimental system.
Table 2: Effect of DAP on p53 Protein Restoration in Calu-6 Cells (UGA nonsense mutation)
| Treatment | Concentration | p53 Protein Level (relative to untreated HeLa) |
| DMSO | - | Not Detected |
| DAP | 25 µM | ++ |
| 50 µM | +++ | |
| G418 | 200 µg/mL | + |
Note: '+' indicates the relative amount of p53 protein detected by western blot.[4]
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Measuring UGA Readthrough
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a dual-luciferase reporter plasmid containing a firefly luciferase gene with a UGA premature termination codon and a Renilla luciferase plasmid (for normalization).
-
DAP Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of DAP or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the readthrough efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle control.
Protocol 2: Western Blot Analysis of Endogenous Protein Restoration
-
Cell Culture and Treatment: Culture cells containing an endogenous UGA nonsense mutation (e.g., Calu-6 for TP53) to 70-80% confluency. Treat the cells with various concentrations of DAP or a vehicle control for 24-48 hours.
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of DAP-induced UGA readthrough.
Caption: General experimental workflow for assessing DAP efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations [ideas.repec.org]
- 4. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ashpublications.org [ashpublications.org]
minimizing off-target effects of 2,6-diaminopurine in cellular assays
Welcome to the technical support center for 2,6-diaminopurine (DAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of DAP in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2,6-diaminopurine (DAP)?
A1: The primary mechanism of 2,6-diaminopurine (DAP) is context-dependent, with several well-documented activities:
-
Nonsense Mutation Correction: DAP can act as a potent corrector of UGA nonsense mutations. It functions by inhibiting the tRNA-specific 2′-O-methyltransferase (FTSJ1), which is responsible for modifying the anticodon of tryptophan tRNA. This inhibition allows the ribosome to read through the premature stop codon.[1][2][3]
-
Antiviral Activity: Derivatives of DAP have shown broad-spectrum antiviral activity against various viruses, including flaviviruses, influenza virus, and SARS-CoV-2.[4]
-
Anticancer Properties: DAP has been investigated for its use in treating leukemia. It can be metabolically activated to ribonucleotide analogs, leading to a decrease in ATP levels and affecting DNA synthesis and cell cycle progression.[5]
-
Transcriptional Inhibition: DAP has been observed to impede transcription by human RNA polymerase II, suggesting a potential role in transcriptional regulation.[6][7][8]
Q2: What are the potential off-target effects of DAP?
A2: As a purine analog, DAP has the potential to interact with a variety of endogenous proteins that bind purines. While a comprehensive off-target profile for DAP is not extensively documented in publicly available literature, potential off-target classes include:
-
Kinases: Many small molecule kinase inhibitors are purine analogs, competing with ATP for the kinase's binding site.
-
Adenosine Receptors: Due to its structural similarity to adenosine, DAP may interact with adenosine receptors (A1, A2A, A2B, A3).
-
Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cAMP and cGMP. Some PDE inhibitors are purine-based, suggesting a potential for interaction.
-
Other Purine-Binding Proteins: This includes a wide range of enzymes involved in nucleic acid metabolism and signaling.
Q3: How can I determine if the observed effects in my assay are off-target?
A3: Distinguishing on-target from off-target effects is crucial. Here are a few strategies:
-
Use of Structurally Related Inactive Analogs: If available, use a structurally similar analog of DAP that is known to be inactive against its primary target. If this analog produces the same effect, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target of DAP. If the effect of DAP persists in these cells, it is likely independent of the intended target.
-
Dose-Response Analysis: Analyze the dose-response curves for your primary target and the observed off-target effect. A significant separation in the potency (e.g., IC50 or EC50 values) can suggest an off-target liability at higher concentrations.
-
Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but through a different technological principle.
Troubleshooting Guide
This guide addresses common issues that may arise during cellular assays with DAP and suggests potential causes and solutions related to off-target effects.
| Observed Problem | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected Cytotoxicity or Anti-proliferative Effects | Inhibition of essential kinases, disruption of DNA/RNA synthesis, or interference with purine metabolism. | 1. Perform a cell cycle analysis to see if cells are arrested at a specific phase.[5]2. Measure cellular ATP levels to check for metabolic disruption.[5]3. Consider a broad-spectrum kinase inhibitor as a positive control to see if it phenocopies the effect.4. Supplement the culture medium with purines (e.g., adenine, guanosine) to see if this rescues the phenotype. |
| Changes in Cellular Signaling Pathways Unrelated to the Primary Target | Off-target inhibition of kinases or modulation of adenosine receptor signaling. | 1. Perform a western blot analysis for key phosphoproteins in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt).2. Use specific inhibitors for suspected off-target kinases to see if they replicate the observed effect.3. If adenosine receptor signaling is suspected, use known adenosine receptor agonists or antagonists to see if they can modulate the effect of DAP. |
| Variability in Experimental Results | Differences in the expression levels of off-target proteins across different cell lines or passage numbers. | 1. Standardize cell line source, passage number, and culture conditions.2. Characterize the expression levels of potential off-target proteins (e.g., specific kinases or adenosine receptors) in the cell lines being used.3. If possible, use a cell line with a known low expression of a suspected off-target protein as a negative control. |
| Discrepancy Between In Vitro and Cellular Assay Potency | Poor cell permeability, active efflux from the cell, or metabolic conversion of DAP to an active or inactive form. | 1. Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.2. Measure the intracellular concentration of DAP using LC-MS/MS.3. Investigate the expression of drug transporters (e.g., ABC transporters) in your cell model. |
Quantitative Data Summary
The following tables summarize available quantitative data for 2,6-diaminopurine and its derivatives.
Table 1: Antiviral Activity of 2,6-Diaminopurine Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6i | Dengue Virus (DENV) | Vero | 5.3 | >100 | >18.9 | |
| 6i | Zika Virus (ZIKV) | Vero | 0.55 | >100 | >182 | |
| 6i | West Nile Virus (WNV) | Vero | 2.1 | >100 | >47.6 | |
| 6i | Influenza A Virus | MDCK | 0.5 | >100 | >200 | |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | [4] |
Table 2: Potential Off-Target Classes and Investigative Assays
| Potential Off-Target Class | Rationale for Interaction | Suggested In Vitro Assay | Suggested Cellular Assay |
| Protein Kinases | Structural similarity to ATP. | KINOMEscan® Profiling, Kinase Glo® Assay | Western Blot for phospho-substrates, Cellular Thermal Shift Assay (CETSA) |
| Adenosine Receptors | Structural similarity to adenosine. | Radioligand Binding Assay, cAMP Assay | Measurement of intracellular cAMP levels, Reporter Gene Assays |
| Phosphodiesterases (PDEs) | Purine-based scaffold common in PDE inhibitors. | PDE-Glo™ Phosphodiesterase Assay | Measurement of intracellular cAMP/cGMP levels |
| RNA/DNA Polymerases | Interference with nucleic acid synthesis. | In vitro transcription/replication assays | Analysis of global transcription (e.g., RNA-seq), DNA synthesis assays (e.g., EdU incorporation) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of DAP binding to a specific target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of DAP or a vehicle control for a predetermined time.
-
-
Heat Shock:
-
Harvest cells and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry).
-
A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the DAP-treated samples compared to the vehicle control.
-
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general approach for screening DAP against a panel of kinases.
Principle: Competitive binding assays are used to measure the ability of DAP to displace a known ligand from the ATP-binding site of a large number of kinases.
Methodology:
-
Assay Platform:
-
Utilize a commercial kinase profiling service (e.g., KINOMEscan®, which uses a DNA-tagged kinase and an immobilized ligand).
-
-
Screening:
-
Submit a sample of DAP for screening at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).
-
The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of DAP to the kinase.
-
-
Dose-Response and Kd Determination:
-
For any "hits" identified in the initial screen, perform a follow-up dose-response experiment to determine the dissociation constant (Kd).
-
This provides a quantitative measure of the binding affinity of DAP for the off-target kinase.
-
-
Data Interpretation:
-
Compare the Kd values for off-target kinases to the EC50/IC50 for the primary target of DAP in your cellular assay. Significant binding to kinases at concentrations relevant to your experimental observations suggests a potential off-target effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Analysis of 2,6-Diaminopurine Arabinoside and Vidarabine (AraA) for Antiviral Research
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of two pivotal purine nucleoside analogs: 2,6-diaminopurine arabinoside (ara-DAP) and 9-ß-D-arabinofuranosyladenine (AraA, Vidarabine).
This guide provides an objective comparison of this compound (ara-DAP) and the well-established antiviral drug Vidarabine (AraA). Both compounds are analogs of purine nucleosides and have demonstrated activity against DNA viruses, particularly Herpes Simplex Virus (HSV). This document summarizes their mechanisms of action, presents available quantitative data on their antiviral activity and cytotoxicity, and provides detailed experimental protocols for their evaluation.
Executive Summary
Both this compound and Vidarabine are purine nucleoside analogs that function as antiviral agents by interfering with viral DNA synthesis. Upon entering a host cell, they are phosphorylated to their active triphosphate forms. These active metabolites can then inhibit viral DNA polymerase and/or be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. While Vidarabine is a well-characterized and clinically used antiviral, research suggests that this compound also possesses significant anti-herpetic activity. This guide aims to provide a comparative framework for researchers evaluating these two compounds.
Data Presentation: Antiviral Activity and Cytotoxicity
Quantitative data from direct comparative studies is essential for a thorough evaluation. While full-text access to some key comparative studies was not available, the following tables summarize available data and provide a template for data organization.
Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µg/mL) | Citation |
| This compound (ara-DAP) | HSV-1 | Vero | Plaque Reduction | Data not available in full text | [1] |
| HSV-2 | Vero | Plaque Reduction | Data not available in full text | [2] | |
| 9-ß-D-arabinofuranosyladenine (AraA) | HSV-1 | Vero | Plaque Reduction | 11.3 (with co-vidarabine) | [3] |
| HSV-2 | HEL | Not Specified | 11.3 |
Note: The IC50 is the concentration of the drug that inhibits 50% of the viral replication.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | CC50 (µM) | Citation |
| 2,6-diaminopurine ribonucleoside derivatives | Vero | MTT Assay | >100 | [2] |
| 9-ß-D-arabinofuranosyladenine (AraA) | Vero | Not Specified | Data not available |
Note: The CC50 is the concentration of the drug that causes a 50% reduction in cell viability. Data for this compound on Vero cells was not specifically found; the cited data refers to ribonucleoside derivatives.
Mechanism of Action: A Comparative Overview
Both ara-DAP and AraA share a similar mechanism of action, which is characteristic of nucleoside analogs used in antiviral therapy.
Vidarabine (AraA):
AraA is an analog of adenosine. Its antiviral activity is dependent on its conversion to the active triphosphate form, ara-ATP, by host cell kinases.[4] Ara-ATP competitively inhibits viral DNA polymerase, interfering with the incorporation of the natural substrate, deoxyadenosine triphosphate (dATP).[4] Furthermore, ara-ATP can be incorporated into the growing viral DNA chain. The arabinose sugar moiety, which differs from the deoxyribose of natural nucleotides, leads to chain termination, thus halting viral replication.[4]
This compound (ara-DAP):
As a 2,6-diaminopurine derivative, ara-DAP is an analog of adenosine. Its mechanism of action is presumed to be similar to that of AraA and other purine nucleoside analogs. It is expected to be phosphorylated by cellular enzymes to its triphosphate derivative, which then inhibits viral DNA polymerase and/or acts as a chain terminator upon incorporation into the viral DNA. Some studies on related 2,6-diaminopurine derivatives suggest they can be converted to guanosine analogs intracellularly, which could add another layer to their mechanism of action.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the antiviral efficacy and cytotoxicity of nucleoside analogs like ara-DAP and AraA.
Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)
This assay is the gold standard for determining the in vitro antiviral activity of a compound against cytopathic viruses like HSV.
1. Cell Preparation:
-
Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10^5 cells/well for a 6-well plate).[6][7]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.[6]
2. Virus Infection:
-
On the day of the assay, prepare serial dilutions of the HSV stock in serum-free medium to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
-
Remove the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).
-
Inoculate the cells with the diluted virus suspension (e.g., 200 µL/well for a 12-well plate) and incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[6][8]
3. Compound Treatment:
-
During the virus adsorption period, prepare serial dilutions of ara-DAP and AraA in an overlay medium (e.g., Dulbecco's Modified Eagle Medium containing 2% fetal bovine serum and 0.5-0.8% methylcellulose).[8]
-
After the 1-hour adsorption, remove the virus inoculum and wash the cell monolayers twice with PBS.
-
Add the overlay medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
4. Incubation and Plaque Visualization:
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.[8]
-
To visualize the plaques, remove the overlay medium and fix the cells with a solution like 100% methanol for 20 minutes.[8]
-
Stain the fixed cells with a 0.5-1% crystal violet solution for 10-30 minutes.[6][8]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
5. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and using a non-linear regression analysis.[9]
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the therapeutic index of a compound by assessing its toxicity to the host cells.
1. Cell Preparation:
-
Seed Vero cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of ara-DAP and AraA in a complete culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of the test compounds. Include a cell control (no compound).
3. Incubation:
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-3 days) at 37°C in a 5% CO2 incubator.
4. Viability Assessment (MTT Assay):
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
Conclusion
Both this compound and Vidarabine demonstrate antiviral activity against herpes simplex viruses through a similar mechanism of action involving the inhibition of viral DNA synthesis. While Vidarabine is a well-established antiviral agent, the available literature suggests that ara-DAP is also a compound of interest with potential anti-herpetic properties. To provide a definitive comparison of their therapeutic potential, further studies with direct, head-to-head comparisons of their IC50 and CC50 values using standardized protocols are necessary. The experimental methodologies detailed in this guide provide a robust framework for conducting such comparative evaluations. Researchers are encouraged to utilize these protocols to generate comprehensive datasets that will enable a clearer understanding of the relative potency and safety of these two nucleoside analogs.
References
- 1. [Antiviral effects of 9-beta-D-arabinofuranosyl-2,6-diaminopurine against experimental herpetic keratitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiviral activity of 9-beta-D-arabinofuranosyladenine is enhanced by the 2',3'-dideoxyriboside, the 2',3'-didehydro-2',3'-dideoxyriboside and the 3'-azido-2',3'-dideoxyriboside of 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory and lethal concentrations of 9-beta-D-arabinofuranosyladenine and its hypoxanthine-derivative versus herpes simplex virus, type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 5. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. Plaquing of Herpes Simplex Viruses [jove.com]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
comparative analysis of diaminopurine derivatives against flaviviruses
A comparative analysis of novel 2,6-diaminopurine derivatives reveals significant antiviral activity against a range of pathogenic flaviviruses, including Dengue, Zika, and West Nile viruses. Notably, one derivative, compound 6i, demonstrates low micromolar potency, often comparable or superior to established antiviral agents like Sofosbuvir and Ribavirin, highlighting its potential as a broad-spectrum antiviral agent.
Researchers in the field of antiviral drug development are increasingly focused on identifying broad-spectrum antiviral agents (BSAAs) capable of combating multiple viral threats. Within this effort, a class of molecules known as diaminopurine derivatives has shown considerable promise. This guide provides a detailed comparative analysis of these compounds, summarizing key experimental data, outlining methodologies, and illustrating their mechanism of action against flaviviruses, a genus that includes major global health threats.
Comparative Antiviral Performance
Recent studies have focused on optimizing a multi-target 2,6-diaminopurine chemotype.[1] The quantitative data summarized below showcases the in vitro efficacy of a lead diaminopurine derivative, compound 6i, against several flaviviruses. The data is compared with Sofosbuvir, a well-known nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Diaminopurine 6i | Dengue virus (DENV) | Huh-7 | 4.0 | >308 | >77 | [1] |
| Diaminopurine 6i | Zika virus (ZIKV) | Huh-7 | 1.7 | >308 | >182 | [1] |
| Diaminopurine 6i | West Nile virus (WNV) | Huh-7 | 5.3 | >308 | >58 | [1] |
| Diaminopurine 21 | Dengue virus 2 (DENV-2) | Not Specified | 2.8 | Not Specified | Not Specified | [2] |
| Sofosbuvir | West Nile virus (WNV) | Huh-7 | 1.2 ± 0.3 | >100 | >83 | [3] |
| Sofosbuvir | West Nile virus (WNV) | U87 | 5.3 ± 0.9 | >100 | >19 | [3] |
| Sofosbuvir | Zika virus (ZIKV) | Huh-7 | - | - | - | [4][5] |
| Ribavirin | Dengue virus (DENV) | Huh-7 | 25.0 | >200 | >8 | [1] |
| Ribavirin | Zika virus (ZIKV) | Huh-7 | 10.0 | >200 | >20 | [1] |
-
IC50 (Half-maximal Inhibitory Concentration): Concentration of a drug at which it inhibits 50% of the target activity.
-
EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response.
-
CC50 (Half-maximal Cytotoxic Concentration): Concentration of a drug that kills 50% of cells.
-
Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window.
The data indicates that compound 6i is a potent inhibitor of flavivirus replication, with IC50 values in the low micromolar range and a high selectivity index, suggesting low cytotoxicity at effective concentrations.[1] Its activity against Dengue and Zika viruses is notably more potent than that of Ribavirin.[1] Furthermore, its efficacy against West Nile Virus is comparable to that of Sofosbuvir in the same human hepatoma cell line (Huh-7).[1][3]
Mechanism of Action: Disrupting the Viral Replication Complex
The primary mechanism of action for these diaminopurine derivatives appears to be the disruption of the flavivirus replication machinery. Evidence suggests that these compounds target the crucial interaction between two viral non-structural proteins: NS3 and NS5.[1]
-
NS3: A multifunctional protein with helicase and protease activities, essential for unwinding viral RNA and processing the viral polyprotein.
-
NS5: The largest and most conserved flavivirus protein, which contains the RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) domains, making it the core enzyme for viral genome replication and capping.
The physical interaction between NS3 and NS5 is vital for efficient viral replication. Diaminopurine derivatives are hypothesized to bind to an allosteric site on the NS5 polymerase, inducing a conformational change that prevents its association with the NS3 helicase. This disruption effectively halts the coordinated process of RNA replication.
Experimental Protocols
The evaluation of antiviral compounds requires standardized and reproducible assays. The data presented in this guide were primarily generated using Virus Yield Reduction Assays and MTT Cytotoxicity Assays.
Protocol 1: Virus Yield Reduction Assay (YRA)
This assay quantifies the amount of infectious virus produced by infected cells in the presence of a test compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., Huh-7, Vero) in 96-well plates to form a confluent monolayer.
-
Compound Treatment & Infection: Prepare serial dilutions of the diaminopurine derivative or control drug. Pre-incubate the cell monolayer with the compound dilutions for a set period before adding the flavivirus (e.g., DENV, ZIKV) at a specific Multiplicity of Infection (MOI).
-
Incubation: Incubate the plates for a period that allows for at least one full viral replication cycle (typically 48-72 hours).
-
Supernatant Harvest: Collect the cell culture supernatant, which contains the newly produced progeny virions.
-
Virus Titer Quantification: Determine the viral titer in the harvested supernatant. This is commonly done via:
-
Plaque Assay: Serial dilutions of the supernatant are used to infect fresh cell monolayers under a semi-solid overlay. After incubation, cells are stained, and viral plaques (zones of cell death) are counted to calculate Plaque-Forming Units per milliliter (PFU/mL).
-
Immunodetection Assay (IA): Infected cells are fixed and permeabilized, then stained with a virus-specific primary antibody and a labeled secondary antibody. The number of infected cells or the intensity of the signal is quantified to determine the viral titer.
-
-
Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration relative to the untreated virus control. The IC50 value is determined from the resulting dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
-
Formazan Solubilization: After a 4-hour incubation, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 550-600 nm.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Conclusion
The comparative analysis strongly supports the continued investigation of 2,6-diaminopurine derivatives as a promising class of broad-spectrum antiflaviviral agents. The lead compound 6i exhibits potent activity against Dengue, Zika, and West Nile viruses, with a favorable selectivity index.[1] Its proposed mechanism of disrupting the essential NS3-NS5 protein-protein interaction presents an attractive strategy for overcoming resistance and achieving pan-flavivirus efficacy. Further preclinical development, including in vivo efficacy and safety studies, is warranted to explore the full therapeutic potential of this chemical scaffold in the fight against flaviviral diseases.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of sofosbuvir activity and resistance profile against West Nile virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinically approved antiviral drug sofosbuvir inhibits Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity of 2,6-diaminopurine Arabinoside and 2,6-diaminopurine-2'-deoxyriboside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of two purine nucleoside analogs: 2,6-diaminopurine arabinoside and 2,6-diaminopurine-2'-deoxyriboside. Due to a lack of direct head-to-head comparative studies in the public domain, this guide synthesizes available data for each compound and, where necessary, draws inferences based on the well-established mechanisms of structurally similar nucleoside analogs.
Executive Summary
This compound and 2,6-diaminopurine-2'-deoxyriboside are synthetic nucleoside analogs with potential applications in antiviral and anticancer therapies.[1] While both compounds are analogs of naturally occurring purine nucleosides, the difference in their sugar moiety—arabinose versus deoxyribose—is predicted to lead to distinct mechanisms of action and toxicological profiles.
Available data suggests that 2,6-diaminopurine-2'-deoxyriboside (DAPdR) acts as a prodrug for deoxyguanosine, leading to the inhibition of ribonucleotide reductase and a subsequent disruption of the deoxynucleotide pool.[2] In contrast, based on the known mechanisms of other arabinoside-containing nucleosides such as cytarabine (Ara-C), This compound is anticipated to exert its toxicity through incorporation into DNA, leading to chain termination and the induction of apoptosis.[3][4] A safety data sheet for this compound classifies it as "Toxic if swallowed".
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of the two compounds. It is important to note that the data for 2,6-diaminopurine-2'-deoxyriboside is from a specific study on a murine leukemia cell line, while the information for this compound is a general toxicological classification.
| Compound | Assay Type | Cell Line | Endpoint | Result |
| 2,6-diaminopurine-2'-deoxyriboside | Cell Growth Inhibition | L1210 | IC50 | 0.14 mM (140 µM)[2] |
| This compound | Acute Oral Toxicity (GHS) | N/A | Category | Category 3: Toxic if swallowed |
Mechanisms of Toxicity and Signaling Pathways
The two nucleoside analogs exhibit different mechanisms of toxicity due to their structural differences.
2,6-diaminopurine-2'-deoxyriboside: Prodrug and Ribonucleotide Reductase Inhibition
2,6-diaminopurine-2'-deoxyriboside is metabolized to deoxyguanosine.[2] This leads to a significant increase in the intracellular pool of deoxyguanosine triphosphate (dGTP), which in turn inhibits the enzyme ribonucleotide reductase. This enzyme is crucial for the synthesis of all four deoxyribonucleotides required for DNA replication. The disruption of this process leads to a decrease in DNA synthesis and inhibition of cell proliferation.[2]
This compound: Inferred Mechanism via DNA Incorporation and Apoptosis
While specific studies on the signaling pathway of this compound are not available, its mechanism can be inferred from the well-characterized arabinoside analog, cytarabine (Ara-C).[3][4][5] Like Ara-C, this compound is likely transported into the cell and phosphorylated to its active triphosphate form (DAP-ara-TP). This active metabolite would then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases. The presence of the arabinose sugar moiety with its 2'-hydroxyl group in the incorrect stereochemical position is expected to cause steric hindrance, inhibiting further DNA chain elongation.[4] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5][6] The activation of apoptotic pathways often involves the stabilization of p53 and the activation of caspases.[6][7]
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standard protocols for assessing the toxicity of nucleoside analogs.
Cytotoxicity Assays
A common starting point for toxicity assessment is the determination of the half-maximal inhibitory concentration (IC50) using a cell viability assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound and 2,6-diaminopurine-2'-deoxyriboside) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Genotoxicity Assays
These assays assess the potential of a compound to damage genetic material.
Micronucleus Test
This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Treatment: Expose cultured cells to the test compounds for a period that allows for at least one cell division.
-
Cytochalasin B Treatment (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Mitochondrial Toxicity Assays
Given that many nucleoside analogs can interfere with mitochondrial DNA polymerase, assessing mitochondrial toxicity is crucial.[8]
Mitochondrial DNA (mtDNA) Quantification
This assay measures the amount of mitochondrial DNA relative to nuclear DNA (nDNA).
-
Cell Treatment: Treat cells with the test compounds for an extended period (e.g., several days to weeks) to allow for potential effects on mtDNA replication to manifest.
-
DNA Extraction: Isolate total DNA from the treated and control cells.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).
-
Data Analysis: Calculate the ratio of mtDNA to nDNA. A significant decrease in this ratio in treated cells compared to controls indicates mitochondrial toxicity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative toxicity assessment of two nucleoside analogs.
Conclusion
The available evidence suggests that this compound and 2,6-diaminopurine-2'-deoxyriboside are likely to have distinct toxicological profiles. The deoxyriboside analog's toxicity is linked to its role as a prodrug and subsequent inhibition of ribonucleotide reductase, while the arabinoside analog is predicted to function as a DNA chain terminator, inducing apoptosis. Further direct comparative studies are essential to fully elucidate their relative potencies and specific toxicological liabilities. The experimental protocols and workflow provided in this guide offer a framework for conducting such investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Diaminopurinedeoxyriboside as a prodrug of deoxyguanosine in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nonsense Mutation Correction: 2,6-Diaminopurine vs. G418
In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, the exploration of compounds that can induce translational readthrough of premature termination codons (PTCs) is of paramount importance. Among the molecules investigated, 2,6-diaminopurine (DAP) and the aminoglycoside G418 have emerged as significant players. This guide provides an objective comparison of their efficacy, mechanisms of action, and experimental validation, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of 2,6-Diaminopurine and G418
The following table summarizes the key quantitative parameters for DAP and G418 based on available experimental data.
| Feature | 2,6-Diaminopurine (DAP) | G418 (Geneticin) |
| Primary Stop Codon Target | UGA[1][2][3][4][5] | UGA > UAG > UAA[6][7] |
| Mechanism of Action | Interferes with FTSJ1, a tRNA-specific 2′-O-methyltransferase, leading to hypomodification of tRNATrp and subsequent misreading of the UGA codon as tryptophan.[1][2][3][4] | Binds to the A-site of the ribosomal RNA (rRNA), inducing a conformational change that reduces the accuracy of codon recognition and allows for near-cognate aminoacyl-tRNA incorporation.[8][9] |
| Readthrough Efficiency | Can be more efficient than G418 for UGA mutations.[1][4][5] For example, in cystic fibrosis patient cells with a UGA nonsense mutation, DAP restored CFTR function more efficiently than G418.[4] Readthrough of >2% can be achieved for 38% of PTCs with DAP.[6] | Readthrough efficiency is dose-dependent and context-specific.[10][11] For example, at 300 µg/ml, G418 induced fold increases in reporter activity ranging from 2.2 to 8.8 in different cell lines.[10] Readthrough of >2% can be achieved for 7% of PTCs with G418.[6] |
| Effective Concentration | Significant restoration of CFTR function in patient-derived organoids was observed starting from 25 μM, with an optimal concentration around 50 μM.[12] In other cellular assays, 100 µM was used effectively.[12] | Effective concentrations vary widely depending on the cell line and the specific mutation, often ranging from 1.5 µg/ml to 1000 µg/ml.[10][13] |
| Toxicity | Exhibits low toxicity in cell cultures and in mouse models.[1][2][3][5] | Exhibits significant cytotoxicity at concentrations required for efficient readthrough.[8][14] G418 is one of the most cytotoxic aminoglycosides.[14] Chronic administration in mice has been associated with toxicity.[15] |
| Off-Target Effects | Appears to be highly specific for UGA codons.[1] It is not a general nonsense-mediated mRNA decay (NMD) inhibitor.[5] | Can induce readthrough of normal termination codons genome-wide, potentially leading to off-target effects.[7] It can also affect overall translation and cell metabolism.[14][16] |
Mechanisms of Action
The distinct mechanisms of DAP and G418 are crucial for understanding their specificity and potential side effects.
2,6-Diaminopurine (DAP) Signaling Pathway
DAP's mechanism is notably specific. It acts by inhibiting the FTSJ1 enzyme, which is responsible for the 2'-O-methylation of the wobble cytosine in tryptophan tRNA (tRNATrp). This lack of modification leads to the misreading of the UGA stop codon as a tryptophan codon, allowing for the insertion of tryptophan and the continuation of translation.
Caption: Mechanism of 2,6-diaminopurine in UGA nonsense mutation correction.
G418 Mechanism of Action
G418, an aminoglycoside, has a more general mechanism of inducing translational readthrough. It binds to the decoding center of the ribosome, which reduces the fidelity of translation. This allows near-cognate tRNAs to be incorporated at the stop codon, leading to the continuation of protein synthesis.
Caption: Mechanism of G418-mediated translational readthrough.
Experimental Protocols
The efficacy of readthrough compounds is typically assessed using a combination of reporter assays and analysis of endogenous protein restoration.
Experimental Workflow: Nonsense Mutation Readthrough Assay
The following diagram illustrates a typical workflow for evaluating the efficacy of readthrough compounds.
Caption: General experimental workflow for assessing readthrough compounds.
Detailed Methodology: Dual-Luciferase Reporter Assay
This protocol is synthesized from descriptions of similar assays in the literature.[1][10]
-
Construct Design:
-
A dual-luciferase reporter vector is used. The primary reporter (e.g., Firefly luciferase) contains an upstream nonsense mutation (UGA, UAG, or UAA).
-
A secondary reporter (e.g., Renilla luciferase) under the control of a separate promoter serves as an internal control for transfection efficiency and cell viability.
-
A wild-type version of the Firefly luciferase reporter without the nonsense mutation is used as a positive control to determine maximal expression.
-
-
Cell Culture and Transfection:
-
Select an appropriate cell line (e.g., HeLa or HEK293).
-
Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the nonsense mutation reporter plasmid and the internal control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 2,6-diaminopurine or G418. A vehicle control (e.g., DMSO) should be included.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the readthrough efficiency as the ratio of the normalized luciferase activity in the treated cells to the normalized activity in cells transfected with the wild-type reporter construct, expressed as a percentage.
-
Detailed Methodology: Western Blot for Endogenous Protein Restoration
This protocol is based on standard Western blotting procedures mentioned in the context of readthrough experiments.[5][7]
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the full-length protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Quantify the band intensities using densitometry software to determine the relative increase in full-length protein expression upon treatment.
-
Conclusion
Both 2,6-diaminopurine and G418 have demonstrated the ability to induce readthrough of nonsense mutations. However, they present distinct profiles. DAP appears to be a highly promising candidate for the treatment of genetic diseases caused by UGA nonsense mutations due to its high efficiency, specificity, and low toxicity.[1][2][3][4][5] Its targeted mechanism of action minimizes the risk of off-target effects. In contrast, while G418 is a potent readthrough inducer with broader stop codon activity, its clinical utility is hampered by significant cytotoxicity and a less specific mechanism that can affect normal translation termination.[7][8][14] The choice between these or other readthrough agents will ultimately depend on the specific nonsense mutation, the genetic context, and the therapeutic window of the compound. The experimental protocols outlined provide a framework for the rigorous evaluation of these and other novel readthrough-inducing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations [ideas.repec.org]
- 4. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-scale quantification and prediction of pathogenic stop codon readthrough by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Selectivity towards Cytoplasmic versus Mitochondrial Ribosome Confers Improved Efficiency of Synthetic Aminoglycosides in Fixing Damaged Genes: A Strategy for Treatment of Genetic Diseases Caused by Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Antiviral Potential of 2,6-Diaminopurine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry. Among the promising scaffolds, 2,6-diaminopurine derivatives have emerged as a versatile class of molecules with significant activity against a wide array of viruses. This guide provides an objective comparison of the antiviral performance of various 2,6-diaminopurine derivatives against several key viral pathogens, supported by experimental data. We delve into the methodologies of key antiviral assays and present a visual representation of their mechanism of action and experimental workflows.
Comparative Antiviral Activity
The antiviral efficacy of 2,6-diaminopurine derivatives has been evaluated against a range of RNA and DNA viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of selected derivatives, alongside established antiviral drugs for comparison. The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for assessing the therapeutic window of a compound.
Flaviviruses, Influenza A, and SARS-CoV-2
A notable 2,6-diaminopurine derivative, designated as compound 6i , has demonstrated potent and broad-spectrum activity against several RNA viruses.[1][2][3][4]
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI | Reference Antiviral | Ref. Antiviral IC50 (µM) |
| 6i | Dengue virus (DENV) | Huh7 | 2.5 ± 0.3 | >200 | >80 | Sofosbuvir | 4.7 ± 0.7 |
| 6i | Zika virus (ZIKV) | Huh7 | 1.1 ± 0.2 | >200 | >182 | Sofosbuvir | 3.2 ± 0.7 |
| 6i | West Nile virus (WNV) | Huh7 | 5.3 | >100 | >19 | Ribavirin | - |
| 6i | Influenza A (H1N1) | MDCK | 3.1 ± 0.5 | >100 | >32 | Ribavirin | >100 |
| 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | Remdesivir | - |
Table 1: Antiviral activity of compound 6i against various RNA viruses.[1][2][3]
Herpesviruses
Acyclic nucleoside phosphonates (ANPs) based on the 2,6-diaminopurine scaffold have shown significant activity against herpesviruses.
| Compound | Virus | Cell Line | IC50 (µM) | Reference Antiviral | Ref. Antiviral IC50 (µM) |
| (S)-HPMPDAP | Herpes Simplex Virus 1 (HSV-1) | - | 0.22 | Acyclovir | - |
| Analogue VI | Pseudorabies virus (PrV) | PK-15 | - | Cidofovir | Low activity |
| PMEDAP | Human Herpesvirus 6 (HHV-6) | HSB-2 | Highly Active | Ganciclovir | Inactive |
Table 2: Antiviral activity of 2,6-diaminopurine acyclic nucleoside phosphonates against herpesviruses.[5][6][7]
Human Immunodeficiency Virus (HIV)
Certain 2,6-diaminopurine derivatives have been investigated as potent inhibitors of HIV replication, with some acting as prodrugs of other active compounds.[6][8][9]
| Compound | Virus | Cell Line | EC50 (µM) |
| (R)-PMPDAP | HIV-1 | MT-4, CEM | 0.1 - 0.6 |
| DAPD Prodrugs | HIV-1 (LAI) | PBM | Enhanced activity vs DAPD |
| Compound 8 | HIV-1 (LAI) | PBM | 17x more potent than DAPD |
Table 3: Anti-HIV activity of selected 2,6-diaminopurine derivatives.[6][9]
Experimental Protocols
The validation of antiviral activity relies on robust and reproducible in vitro assays. The following are detailed methodologies for three commonly employed experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, Huh-7, MDCK)
-
Complete cell culture medium
-
Virus stock of known titer
-
Test compounds and reference antivirals
-
96-well microtiter plates
-
Cell viability reagent (e.g., Neutral Red, MTT)
-
Plate reader
Procedure:
-
Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds and reference antivirals in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Infect the cells with a pre-determined multiplicity of infection (MOI) of the virus. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Assess cell viability using a suitable reagent. For Neutral Red, incubate the cells with the dye, followed by an extraction step.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of cell viability against the compound concentration.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.
Materials:
-
Host cell line
-
Complete cell culture medium
-
Virus stock
-
Test compounds and reference antivirals
-
24- or 48-well plates
-
Materials for virus titration (e.g., for plaque assay or TCID50 assay)
Procedure:
-
Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific MOI.
-
After a virus adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).
-
Harvest the culture supernatants, which contain the progeny virus.
-
Determine the viral titer in the harvested supernatants using a suitable titration method, such as a plaque assay or a TCID50 assay.
-
Calculate the percentage of virus yield reduction for each compound concentration compared to the untreated virus control. The EC50 value is the concentration that reduces the virus yield by 50%.
Plaque Reduction Assay (PRA)
This assay is a specific type of yield reduction assay that measures the reduction in the formation of viral plaques.
Materials:
-
Host cell line
-
Complete cell culture medium
-
Virus stock
-
Test compounds and reference antivirals
-
6- or 12-well plates
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers.
-
After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized lesions (plaques).
-
Incubate the plates until plaques are visible in the virus control wells.
-
Fix the cells (e.g., with formaldehyde) and stain them with a staining solution like crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the untreated control. The IC50 is the concentration that reduces the number of plaques by 50%.
Visualizing the Mechanism and Workflow
To better understand the processes involved in validating the antiviral activity of 2,6-diaminopurine derivatives, the following diagrams were created using Graphviz.
Caption: Generalized mechanism of action for nucleoside analog 2,6-diaminopurine derivatives.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
This guide highlights the significant antiviral potential of 2,6-diaminopurine derivatives against a diverse range of viruses. The provided data and protocols serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating the objective comparison and further investigation of this promising class of compounds.
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 5. Antiviral activities of 2,6-diaminopurine-based acyclic nucleoside phosphonates against herpesviruses: In vitro study results with pseudorabies virus (PrV, SuHV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential antiherpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates: potent and selective in vitro and in vivo antiretrovirus activities of (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Diaminopurine and 2-Aminopurine on Transcription
A detailed guide for researchers on the differential effects of two key adenine analogs on transcriptional processes, supported by experimental data.
In the landscape of molecular biology and drug development, the study of nucleotide analogs is paramount for understanding and manipulating genetic processes. Among these, 2,6-diaminopurine (DAP) and 2-aminopurine (2-AP), both analogs of adenine, exhibit distinct and significant effects on transcription. This guide provides a comprehensive, data-driven comparison of their impacts on transcriptional efficiency and fidelity, offering valuable insights for researchers in genetics, virology, and pharmacology.
Introduction to 2,6-Diaminopurine and 2-Aminopurine
2,6-Diaminopurine (also known as 'Z' base) is a naturally occurring adenine analog found in the genome of some bacteriophages, where it completely replaces adenine.[1][2][3][4][5] This substitution is a viral defense mechanism, rendering the phage DNA resistant to host restriction enzymes.[1] Structurally, DAP's key feature is an additional amino group at the 2-position of the purine ring, allowing it to form three hydrogen bonds with thymine, in contrast to the two bonds in a canonical adenine-thymine pair.
2-Aminopurine is a well-known mutagenic base analog that can be incorporated into DNA and RNA.[6][7] It is widely used in laboratory settings to induce A:T to G:C transitions.[6][8] Like DAP, it possesses an amino group at the 2-position but lacks the amino group at the 6-position that is characteristic of adenine.
Comparative Effects on Transcriptional Efficiency
Recent studies have systematically evaluated the impact of DAP and 2-AP on the efficiency of transcription by different RNA polymerases. The presence of these analogs in a DNA template can significantly impede the progression of RNA polymerase, although the extent of this inhibition varies depending on the analog and the polymerase.
A key study investigated the transcriptional perturbations caused by DAP and 2-AP using both bacteriophage T7 RNA polymerase (T7 RNAP) and human RNA polymerase II (hRNAPII).[1][2][3][4][5][9] The results demonstrate that DAP has a substantial inhibitory effect on both T7 RNAP and hRNAPII.[1][2][3][4][5] In contrast, 2-AP strongly blocks T7 RNAP but does not significantly impede hRNAPII in vitro or in human cells.[1][2][3][4][5][9]
Quantitative Data on Transcriptional Bypass Efficiency
The relative bypass efficiency (RBE) of these analogs by different RNA polymerases has been quantified, providing a clear measure of their inhibitory effects.
| Analog | RNA Polymerase | Cell Line | Relative Bypass Efficiency (RBE) (%) |
| 2,6-Diaminopurine (Z) | T7 RNAP | - | 18.4 |
| hRNAPII (in vitro) | - | 1.3 | |
| hRNAPII (in cells) | HEK293T | ~18.6 | |
| hRNAPII (in cells) | HeLa | ~8.1 | |
| 2-Aminopurine (2AP) | T7 RNAP | - | 12.3 |
| hRNAPII (in vitro) | - | 65.9 | |
| hRNAPII (in cells) | HEK293T | Comparable to unmodified Adenine | |
| hRNAPII (in cells) | HeLa | Comparable to unmodified Adenine |
Data summarized from You et al., ACS Chemical Biology, 2022.[1][9]
Impact on Transcriptional Fidelity
A critical aspect of transcription is the fidelity with which the DNA template is read. Despite the potential for alternative base pairing, studies have shown that neither DAP nor 2-AP induce detectable mutations during transcription.[1][2][3][4][5][9] While in theory, both analogs could form a wobble base pair with cytosine, experiments conducted in the presence of all four natural ribonucleoside triphosphates did not result in mutant transcripts.[1] This lack of mutagenicity during transcription is a key finding, suggesting that while these analogs can block transcription, they do not appear to cause errors in the RNA sequence when bypassed.[1][2][3]
Experimental Protocols
The following section details the methodologies used to generate the comparative data on the transcriptional effects of DAP and 2-AP.
In Vitro Transcription Assay
This assay is used to directly measure the efficiency and fidelity of transcription by purified RNA polymerases on a DNA template containing a site-specific analog.[10]
Methodology:
-
Template Preparation: A double-stranded DNA template is constructed containing the analog (DAP or 2-AP) at a specific position. A control template with canonical adenine at the same position is also prepared.
-
Reaction Mixture: The reaction includes the DNA template, purified RNA polymerase (e.g., T7 RNAP or hRNAPII), all four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), and a reaction buffer. Often, one of the NTPs is radiolabeled to allow for visualization of the transcript.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow transcription to proceed.
-
Analysis: The resulting transcripts are separated by size using polyacrylamide gel electrophoresis (PAGE). The intensity of the bands corresponding to the full-length transcript and any truncated products are quantified to determine the relative bypass efficiency of the analog.
-
Fidelity Assessment: The sequence of the full-length transcript is determined using techniques like LC-MS/MS to check for any misincorporated bases.[9]
References
- 1. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional Perturbations of 2,6-Diaminopurine and 2‑Aminopurine [escholarship.org]
- 5. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational specificity of the base analogue, 2-aminopurine, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopurine - Wikipedia [en.wikipedia.org]
- 8. Mechanism of 2-aminopurine mutagenesis in mouse T-lymphosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Mutagenicity of N6-methoxy-2,6-diaminopurine: A Comparative Guide
For researchers and professionals in drug development, a thorough understanding of the mutagenic potential of novel nucleoside analogues is paramount. This guide provides a comparative analysis of the mutagenicity of N6-methoxy-2,6-diaminopurine (dK), contrasting it with its structural analogue, N6-methoxyaminopurine (dZ). The information presented is based on experimental data to facilitate an objective assessment for its potential applications.
Comparative Mutagenicity Data
The mutagenic activities of dK and dZ have been evaluated, particularly their capacity to induce transition mutations. The data reveals a significant difference in the mutagenic potency between these two closely related compounds.[1][2]
| Compound | Organism/System | Mutation Type | Potency | AT→GC to GC→AT Ratio |
| N6-methoxy-2,6-diaminopurine (dK) | Escherichia coli | Transition | Potent mutagen | 15:1 |
| N6-methoxyaminopurine (dZ) | Escherichia coli | Transition | Weakly mutagenic | 10:1 |
Table 1: Comparative Mutagenicity of dK and dZ. The data indicates that dK is a more potent transition mutagen than dZ in E. coli. Both compounds predominantly induce AT→GC transitions.
Mechanism of Mutagenesis
The mutagenicity of N6-methoxy-2,6-diaminopurine is attributed to the tautomeric properties of its methoxyamino group. This group can exist in two forms: an amino tautomer that base-pairs with thymine (T), and an imino tautomer that can mispair with cytosine (C). The equilibrium between these two forms is a key factor in its mutagenic potential. Nuclear Magnetic Resonance (NMR) studies have shown that the imino tautomer is the predominant form in a 9:1 ratio in DMSO.[1][2] This preference for the imino form likely underlies its ability to induce AT→GC transition mutations during DNA replication.
The triphosphate derivative, dKTP, can be incorporated by DNA polymerases opposite both T and, to a lesser extent, C in a DNA template.[1][2] This misincorporation is the molecular basis for the observed mutations.
Figure 1: Proposed mechanism for the mutagenicity of N6-methoxy-2,6-diaminopurine (dK).
Experimental Protocols
Standard assays are employed to assess the mutagenic potential of nucleoside analogues. Below are detailed methodologies for commonly used tests.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3] It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow.
1. Strains:
-
Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.
-
Escherichia coli strain WP2 uvrA (pKM101) is also recommended for detecting certain mutagens.
2. Metabolic Activation:
-
Tests are conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[4] This is crucial as some compounds only become mutagenic after metabolic processing.
3. Procedure (Plate Incorporation Method):
-
To 2.0 ml of molten top agar at 45°C, add 0.1 ml of the appropriate bacterial culture, 0.1 ml of the test compound solution at the desired concentration, and 0.5 ml of the S9 mix (for activated tests) or buffer (for non-activated tests).
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
4. Controls:
-
Negative Control: Vehicle (e.g., DMSO, water) without the test compound.
-
Positive Control (without S9): Sodium azide for TA100 and TA1535; 2-nitrofluorene for TA98.
-
Positive Control (with S9): 2-Aminoanthracene for all strains.
Figure 2: General workflow for the Ames Test (Plate Incorporation Method).
In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect chromosomal damage.[3] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
1. Cell Lines:
-
Mammalian cell lines such as CHO, V79, L5178Y, or TK6 are commonly used.
2. Treatment:
-
Cells are exposed to the test compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period. Alternatively, a longer exposure (e.g., 24 hours) without S9 is performed.
3. Harvesting and Staining:
-
After the recovery period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
-
Cells are then harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
4. Analysis:
-
The frequency of micronuclei is scored in binucleated cells using a microscope. A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.
Conclusion
The available data demonstrates that N6-methoxy-2,6-diaminopurine is a potent transition mutagen in bacterial systems, significantly more so than its analogue N6-methoxyaminopurine.[1][2] Its mutagenicity is linked to the tautomeric equilibrium of its methoxyamino group, which favors a conformation prone to mispairing with cytosine. For a comprehensive assessment of its safety profile, further evaluation using a battery of genotoxicity tests, including the in vitro micronucleus assay and in vivo mutagenicity studies, is recommended. The standardized protocols provided in this guide offer a framework for conducting such essential evaluations.
References
- 1. Comparative mutagenicities of N6-methoxy-2,6-diaminopurine and N6-methoxyaminopurine 2'-deoxyribonucleosides and their 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. mdpi.com [mdpi.com]
The Impact of 2,6-Diaminopurine and Its Derivatives on DNA Polymerase: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between nucleotide analogs and DNA polymerases is critical for the development of novel therapeutics. This guide provides a comparative analysis of the effects of 2,6-diaminopurine (DAP) and its derivatives on DNA polymerase activity, fidelity, and processivity, supported by available experimental data and detailed methodologies.
2,6-diaminopurine (DAP), a naturally occurring adenine analog, and its synthetic derivatives have garnered significant interest in antiviral and anticancer research. Their structural similarity to endogenous purines allows them to interact with key cellular enzymes, including DNA polymerases. This interaction can lead to the inhibition of DNA replication, a cornerstone of many therapeutic strategies. This guide synthesizes the current understanding of how these compounds affect DNA polymerase function, providing a resource for the rational design of next-generation inhibitors.
Comparative Efficacy of 2,6-Diaminopurine Derivatives
While direct comparative data on the inhibition of isolated DNA polymerases by a wide range of 2,6-diaminopurine (DAP) derivatives is limited in the public domain, valuable insights can be gleaned from studies on their antiviral activity. The inhibition of viral replication is often a downstream effect of targeting the viral DNA or RNA polymerase. The following table summarizes the 50% inhibitory concentration (IC50) values of several DAP derivatives against various viruses, which primarily rely on polymerases for their replication. It is important to note that these values reflect the overall antiviral effect in cell culture and may not solely represent direct polymerase inhibition, as some compounds may have multi-target effects.
| Compound | C2-Substituent | C6-Substituent | Target Virus | IC50 (µM) | Cell Line |
| 6i | 4-(2-hydroxyethyl)piperazin-1-yl | 4-methoxyphenylamino | Dengue virus (DENV-2) | 5.3 | Huh-7 |
| 6i | 4-(2-hydroxyethyl)piperazin-1-yl | 4-methoxyphenylamino | Zika virus (ZIKV) | 0.5 | Huh-7 |
| 6i | 4-(2-hydroxyethyl)piperazin-1-yl | 4-methoxyphenylamino | West Nile virus (WNV) | 1.8 | Vero |
| 6i | 4-(2-hydroxyethyl)piperazin-1-yl | 4-methoxyphenylamino | Influenza A (H1N1) | 2.1 | MDCK |
| 6i | 4-(2-hydroxyethyl)piperazin-1-yl | 4-methoxyphenylamino | SARS-CoV-2 | 0.5 | Calu-3 |
| Carbocyclic analogue of 2,6-diaminopurine ribofuranoside | Not applicable | Not applicable | Herpes Simplex Virus-1 (HSV-1) | Significant activity (qualitative) | Not specified |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Not applicable | Not applicable | HIV-1 | Potent inhibitor (as DXG-TP) | CEM and PBM cells |
Data for compound 6i is derived from a study on broad-spectrum antivirals, where the mechanism may involve multiple targets[1]. Data for the carbocyclic analogue of 2,6-diaminopurine ribofuranoside is qualitative[2]. DAPD is a prodrug that is converted to (-)-β-D-dioxolane guanine (DXG), which is then triphosphorylated to the active inhibitor DXG-TP[3].
Mechanism of Action: Inhibition of DNA Polymerase
The primary mechanism by which nucleoside analogs like 2,6-diaminopurine derivatives inhibit DNA polymerase is through acting as competitive substrates or direct inhibitors of the enzyme. As nucleoside analogs, they must first be intracellularly phosphorylated to their triphosphate form to mimic the natural deoxyribonucleoside triphosphates (dNTPs).
Once converted to their active triphosphate form, these analogs can interfere with DNA synthesis in several ways:
-
Competitive Inhibition: The triphosphate analog competes with the natural dNTP for binding to the active site of the DNA polymerase. This binding can be transient, slowing down the rate of DNA synthesis.
-
Chain Termination: If the analog is incorporated into the growing DNA strand, it may lack a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the premature termination of DNA chain elongation.
-
Altered DNA Structure: The incorporation of a modified base can alter the local DNA structure, potentially affecting the processivity of the polymerase or the binding of other DNA-associated proteins.
The following diagram illustrates the general mechanism of action for a nucleoside analog inhibitor of DNA polymerase.
Caption: General mechanism of DNA polymerase inhibition by a 2,6-diaminopurine nucleoside analog.
Experimental Protocols
To rigorously assess the effects of 2,6-diaminopurine and its derivatives on DNA polymerase, a series of biochemical assays are essential. The following are detailed methodologies for key experiments.
DNA Polymerase Activity Assay (Steady-State Kinetics)
This assay measures the rate of nucleotide incorporation by DNA polymerase and is used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µg/ml bovine serum albumin (BSA).
-
Substrate Preparation: Use a synthetic primer-template DNA substrate. The primer should be 5'-radiolabeled (e.g., with ³²P) to allow for quantification of the extended product.
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the 2,6-diaminopurine derivative (in its triphosphate form) and the DNA polymerase of interest.
-
Reaction Initiation: To a pre-warmed reaction mixture containing the primer-template DNA and varying concentrations of the natural dNTP and the DAP derivative triphosphate, add the DNA polymerase to initiate the reaction.
-
Reaction Quenching: After a defined incubation time (e.g., 10 minutes at 37°C), stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA.
-
Product Analysis: Separate the reaction products from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: Quantify the amount of extended primer using phosphorimaging. Plot the initial velocity of the reaction against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibitors, determine the inhibition constant (Ki) using appropriate kinetic models (e.g., competitive, non-competitive).
References
- 1. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of 2,6-Diaminopurine in FTSJ1 Methyltransferase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-diaminopurine (DAP) and other molecules in the context of inhibiting the FTSJ1 methyltransferase, a key enzyme in tRNA modification and a potential target for therapeutic intervention in genetic disorders caused by nonsense mutations. Experimental data from in silico and cellular assays are presented to validate DAP's mechanism of action.
Comparative Analysis of FTSJ1 Inhibitors
Computational analyses, specifically molecular dynamics simulations, have been employed to predict the binding affinity of various small molecules to the FTSJ1 methyltransferase. The binding free energy (ΔG), calculated using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method, serves as an indicator of the stability of the protein-ligand complex. A more negative ΔG value suggests a more favorable binding interaction.
The following table summarizes the calculated binding energies for 2,6-diaminopurine and other investigated compounds, providing a basis for comparing their potential inhibitory activity against FTSJ1.
| Compound | Mean Binding Free Energy (ΔG, kcal/mol) | Notes |
| 2,6-Diaminopurine (DAP) | Comparable to PTC124 and NV914 | A recognized inhibitor of FTSJ1, serving as a positive control in comparative studies. |
| PTC124 (Ataluren) | Comparable to DAP and NV914 | A known read-through agent, its activity is diminished by FTSJ1 overexpression.[1] |
| NV914 | Comparable to DAP and PTC124 | A translational read-through inducing drug (TRID) suggested to exert its effect through FTSJ1 inhibition.[1] |
| NV848 | Slightly lower than DAP, PTC124, and NV914 | A TRID with potential FTSJ1 inhibitory activity.[1] |
| NV930 | Slightly lower than DAP, PTC124, and NV914 | A TRID that may slightly inhibit FTSJ1.[1] |
| S-adenosyl methionine (SAM) | Serves as a reference for natural ligand binding | The natural methyl donor for FTSJ1. |
Note: The binding energy values are derived from computational simulations and provide a relative comparison of binding affinities. Experimental validation is crucial to confirm these predictions.
Mechanism of Action: Inhibition of tRNA Methylation
FTSJ1 is an RNA methyltransferase responsible for the 2'-O-methylation of specific nucleotides in the anticodon loop of transfer RNAs (tRNAs), particularly at positions 32 and 34.[2][3] This modification is crucial for the proper functioning of tRNA in protein translation. Specifically, FTSJ1 modifies tRNA-Trp at cytosine 34.[4][1]
The inhibitory action of 2,6-diaminopurine is believed to occur through its binding to the active site of FTSJ1, thereby preventing the methylation of its tRNA substrates.[4] This lack of modification on tRNA-Trp can lead to the misreading of premature termination codons (PTCs), such as UGA, resulting in the "read-through" of the stop signal and the synthesis of a full-length protein.[5] This mechanism has been implicated in the correction of nonsense mutations in genes like p53 and CFTR.[1][5] Overexpression of FTSJ1 has been shown to counteract the read-through effects of DAP and other similar compounds, further validating FTSJ1 as the target.[1]
Experimental Validation Protocols
This section details the methodologies for key experiments used to validate the inhibitory effect of 2,6-diaminopurine on FTSJ1.
In Silico Analysis: Molecular Docking and Dynamics
This protocol outlines the computational steps to predict the binding of 2,6-diaminopurine to the FTSJ1 protein.
-
Homology Modeling:
-
As the experimental structure of human FTSJ1 may not be fully available, a homology model is built using a suitable template, such as the X-ray structure of the yeast tRNA methyltransferase (PDB ID: 6JP6).[6]
-
The SWISS-MODEL workspace can be utilized for this purpose. The quality of the generated model is assessed using metrics like the QMEAN score.[4]
-
-
Protein Preparation:
-
The modeled FTSJ1 structure is prepared using tools like the Protein Preparation Wizard in Maestro Suite Software.
-
This involves adding missing loops and side chains, assigning protonation states at a physiological pH (e.g., 7.0 ± 2.0), and minimizing the structure using a force field like OPLS2005.[4]
-
-
Ligand Preparation:
-
The 3D structure of 2,6-diaminopurine and other comparative molecules are prepared for docking.
-
-
Molecular Docking:
-
Molecular Dynamics (MD) Simulations:
-
The best-docked poses of the FTSJ1-ligand complexes are subjected to unbiased MD simulations (e.g., for 100 ns) to evaluate the stability of the binding and the interactions over time.[4]
-
Analysis of the root-mean-square deviation (RMSD) of the protein and ligand is performed to assess conformational stability.[4]
-
-
Binding Free Energy Calculation:
-
The MM-GBSA method is applied to the MD simulation trajectories to calculate the binding free energy (ΔG) of the ligand to FTSJ1.[1]
-
Cellular Assay: Dual-Luciferase Reporter Assay for Read-through
This assay quantitatively measures the read-through of a premature termination codon in response to FTSJ1 inhibition by 2,6-diaminopurine.
-
Constructs:
-
A dual-luciferase reporter plasmid is used. This plasmid contains a primary luciferase gene (e.g., Renilla luciferase) followed by an in-frame premature termination codon (e.g., UGA), and then a secondary luciferase gene (e.g., Firefly luciferase).[8]
-
A control plasmid with a sense codon instead of the stop codon is used for normalization.
-
An FTSJ1 expression plasmid is used to validate that the read-through is FTSJ1-dependent.[1]
-
-
Cell Culture and Transfection:
-
Treatment:
-
After transfection, cells are treated with varying concentrations of 2,6-diaminopurine or other test compounds for 24 hours.[1]
-
-
Luciferase Activity Measurement:
-
The activities of both Renilla and Firefly luciferases are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The read-through efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
This ratio is then normalized to the ratio obtained from the control plasmid with the sense codon. An increase in the normalized ratio in the presence of the inhibitor indicates stop codon read-through.
-
Cellular Assay: Immunofluorescence for CFTR Rescue
This protocol is for visualizing the rescue of a protein truncated by a nonsense mutation, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in a relevant cell line.
-
Cell Culture:
-
Treatment:
-
Cells are treated with 2,6-diaminopurine or other test compounds for 24 hours.[4]
-
-
Fixation and Permeabilization:
-
Cells are washed with PBS, then fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Following fixation, cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
-
Blocking:
-
Non-specific binding sites are blocked by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Cells are incubated with a primary antibody against CFTR overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[9]
-
-
Staining and Mounting:
-
Cell nuclei are counterstained with DAPI.
-
The coverslips are mounted onto microscope slides using an anti-fade mounting medium.[9]
-
-
Imaging and Analysis:
-
Images are acquired using a fluorescence microscope.
-
The intensity and localization of the CFTR signal are quantified to assess the rescue of the full-length protein. An increase in CFTR signal, particularly at the cell membrane, indicates successful read-through.
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Inhibition of FTSJ1, a Tryptophan tRNA-Specific 2′-O-Methyltransferase by NV TRIDs, as a Mechanism of Readthrough in Nonsense Mutated CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Adenosine Deaminase Kinetics: A Comparative Analysis of Adenosine and 2,6-Diaminopurine Dioxolane
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative enzyme kinetics of adenosine deaminase (ADA) with its natural substrate, adenosine, versus the synthetic prodrug, 2,6-diaminopurine dioxolane (DAPD).
This guide provides a detailed comparison of the kinetic parameters of adenosine deaminase (ADA) when acting on its endogenous substrate, adenosine, and a synthetic analog, 2,6-diaminopurine dioxolane. The data presented herein is crucial for understanding the efficiency of ADA-mediated conversion of these compounds, a vital consideration in fields such as drug development, particularly for antiviral and anticancer therapies where ADA plays a role in prodrug activation.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the key kinetic parameters for the deamination of adenosine and 2,6-diaminopurine dioxolane by calf adenosine deaminase. These parameters provide a quantitative measure of the enzyme's affinity for each substrate (Km) and its catalytic efficiency (kcat/Km).
| Substrate | Km (μM) | kcat (relative to Adenosine) | Catalytic Efficiency (kcat/Km, relative to Adenosine) |
| Adenosine | 15 ± 0.7[1][2][3] | 1 | 1 |
| 2,6-Diaminopurine Dioxolane | 15 ± 0.7[1][2][3] | 1/540[1][2][3] | ~1/360[2][3] |
Table 1: Comparison of steady-state kinetic parameters for calf adenosine deaminase with adenosine and 2,6-diaminopurine dioxolane.
Experimental Protocols
The determination of the kinetic parameters presented in this guide was based on the following experimental methodology, as described in the cited literature.
Enzyme and Substrates:
-
Enzyme: Calf adenosine deaminase was utilized for the kinetic assays.[2]
-
Substrates: Adenosine and (-)-β-D-2,6-diaminopurine dioxolane (DAPD) were used as substrates.[1][2]
Assay Conditions:
-
Buffer: The enzyme reactions were conducted in 50 mM HEPES buffer, pH 7.5.[2]
-
Temperature: The assays were performed at 25°C.[2]
-
Enzyme Concentration: A final enzyme concentration of 1.5 nM was used.[2]
-
Substrate Concentrations: A range of substrate concentrations, from 2.5 to 100 μM, was used for both adenosine and DAPD to determine the initial rates of reaction.[2]
Data Acquisition and Analysis:
-
Method: The steady-state kinetic parameters (Km and kcat) were determined by measuring the initial rates of the enzymatic reaction.[2]
-
Instrumentation: A UV spectrometer was used to monitor the progress of the reaction by measuring the change in UV absorbance.[2]
-
Wavelengths: The deamination of adenosine was monitored at 265 nm, while the deamination of DAPD was monitored at 245 nm.[2]
-
Data Fitting: The initial velocity data at various substrate concentrations were fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The turnover number (kcat) was subsequently calculated from Vmax.
Mandatory Visualization
The following diagrams illustrate the enzymatic reactions and the general experimental workflow for determining the kinetic parameters.
References
Unveiling the Potential of 2,6-Diaminopurine: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 2,6-diaminopurine's (2,6-DAP) efficacy across various cell lines, juxtaposed with alternative compounds. Supported by experimental data, this document delves into its multifaceted applications, from anticancer and antiviral activities to its remarkable ability to correct nonsense mutations.
2,6-diaminopurine, a naturally occurring adenine analog, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities stem from distinct mechanisms of action, which vary depending on the cellular context and the specific derivative of the compound. This guide synthesizes key findings on 2,6-DAP's performance, offering a clear perspective on its potential therapeutic applications.
Quantitative Efficacy Analysis
The efficacy of 2,6-diaminopurine and its derivatives has been quantified in various cell lines, demonstrating its potential in oncology, virology, and the treatment of genetic disorders caused by nonsense mutations. The following tables summarize the key inhibitory and effective concentrations observed in different experimental settings.
Table 1: Anticancer Activity of 2,6-Diaminopurine and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| 2,6-Diaminopurine | L1210 | Mouse Leukemia | 15 µM | [1] |
| Compound 11l (2-aminopurine derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | 19 nM (against CDK2) | [2] |
Table 2: Antiviral Activity of 2,6-Diaminopurine Derivative (6i)
| Virus | Cell Line | EC50 | Reference |
| Dengue Virus | Huh7 | 0.5 - 5.3 µM | [3] |
| Zika Virus | Huh7 | 0.5 - 5.3 µM | [3] |
| West Nile Virus | Vero | 0.5 - 5.3 µM | [3] |
| Influenza A Virus | A549 | 0.5 - 5.3 µM | [3] |
| SARS-CoV-2 | Calu-3 | 0.5 µM |
Table 3: Efficacy in Nonsense Mutation Correction
| Compound | Cell Line/Model | Target Gene (Mutation) | Effective Concentration | Comparison | Reference |
| 2,6-Diaminopurine | Calu-6 | TP53 (UGA) | Not explicitly stated, but more efficient than G418 | More efficient in restoring p53 function than G418 | [4][5] |
| 2,6-Diaminopurine | Patient-derived organoids | CFTR (W1282X, UGA) | 50 µM (optimal) | ~2x more effective than 100 µM G418 | [6] |
| G418 (Geneticin) | HeLa | Luciferase Reporter (UGA) | Dose-dependent increase in readthrough | Used as a positive control for readthrough induction | [4] |
| ELX-02 | Patient-derived organoids | CFTR (W1282X, UGA) | Not explicitly stated | Less effective than 2,6-DAP in this model | [7] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 2,6-DAP) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.
-
2. WST-1 (Water-Soluble Tetrazolium Salt) Assay:
-
Principle: Similar to the MTT assay, WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates with the number of metabolically active cells.
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the treatment period, add the WST-1 reagent directly to the culture medium in each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control.
-
3. Trypan Blue Exclusion Assay:
-
Principle: This is a dye exclusion method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Harvest cells after treatment and resuspend them in a single-cell suspension.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough
This assay is a highly sensitive method to quantify the efficiency of translational readthrough of a premature termination codon (PTC).[8][9]
-
Principle: A reporter plasmid is constructed with a Renilla luciferase gene followed by a Firefly luciferase gene, separated by a linker containing a nonsense mutation (e.g., UGA). The expression of the upstream Renilla luciferase serves as an internal control for transfection efficiency and cell number. The expression of the downstream Firefly luciferase is dependent on the readthrough of the intervening stop codon. The ratio of Firefly to Renilla luciferase activity indicates the readthrough efficiency.[8]
-
Protocol:
-
Transfect the desired cell line (e.g., HeLa, Calu-6) with the dual-luciferase reporter plasmid containing the PTC of interest.
-
After transfection, treat the cells with the test compound (e.g., 2,6-DAP, G418) at various concentrations.
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure the Firefly luciferase activity in the cell lysate by adding the appropriate substrate and measuring the luminescence using a luminometer.
-
Subsequently, add a reagent that quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase, and measure the Renilla luminescence.
-
Calculate the readthrough efficiency by normalizing the Firefly luciferase activity to the Renilla luciferase activity.
-
Signaling Pathways and Mechanisms of Action
The diverse effects of 2,6-diaminopurine are attributable to its interaction with different cellular pathways.
Correction of UGA Nonsense Mutations via FTSJ1 Inhibition
The primary mechanism by which 2,6-DAP promotes the readthrough of UGA premature termination codons is through the inhibition of the tRNA methyltransferase FTSJ1.[5][10] FTSJ1 is responsible for the 2'-O-methylation of the wobble cytosine at position 34 of tRNATrp. This modification is crucial for the efficient recognition of theUGG codon for tryptophan. By inhibiting FTSJ1, 2,6-DAP leads to a hypomodified tRNATrp that can misread the UGA stop codon as a tryptophan codon, thereby allowing the ribosome to continue translation and produce a full-length protein.
References
- 1. 2,6-Diaminopurinedeoxyriboside as a prodrug of deoxyguanosine in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Diaminopurine Arabinoside: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Diaminopurine arabinoside, a compound recognized for its acute oral toxicity. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, primarily due to its acute toxicity if ingested.[1] Below is a summary of its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed[1] | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).[2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.[1][3]
Emergency Preparedness:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Rinse the mouth.[1]
-
In Case of Spill: Avoid dust formation and contact with skin and eyes.[1] Ensure adequate ventilation and evacuate personnel to a safe area.[1] Prevent the chemical from entering drains.[1]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste.[1][4] Do not dispose of it down the drain or in regular trash.[5][6]
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste" and include the full chemical name.[7]
-
Segregate solid waste from liquid waste.[2]
-
Keep it separate from incompatible materials. While specific incompatibilities for this compound are not detailed, a general best practice is to avoid mixing different chemical wastes.[8]
-
-
Containerization:
-
Use a designated, leak-proof, and sealable container for collecting the waste.[8] The container must be compatible with the chemical; for a solid, a securely sealed polyethylene or glass bottle is appropriate.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[8]
-
-
Storage:
-
Disposal Request and Collection:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 2,6-Diaminopurine arabinoside
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,6-Diaminopurine arabinoside. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is classified as Acutely Toxic (Category 3) if swallowed .[1][2] Due to its nature as a nucleoside analog, it should be handled as a potent compound with potential cytotoxic properties. All waste containing this compound must be managed as hazardous chemical waste.
Physicochemical and Hazard Data
| Property | Value | Source |
| CAS Number | 34079-68-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₆O₄ | [1] |
| Molecular Weight | 282.26 g/mol | [1][2] |
| Form | Solid / Powder | [2] |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Signal Word | Danger | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure via inhalation, dermal contact, or ingestion. Double-gloving and respiratory protection are mandatory when handling the powdered form.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978).[2] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after the handling procedure or if contamination occurs. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. The back-closing design prevents accidental frontal exposure.[2] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles.[3] | Protects eyes and face from splashes and aerosolized particles. Safety glasses with side shields alone are insufficient. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator.[2][3] | Prevents the inhalation of hazardous powder or aerosols. A fit test is mandatory for all tight-fitting respirators before use.[3] |
| Foot Protection | Disposable, slip-resistant shoe covers worn over closed-toe shoes. | Prevents the tracking of contaminants outside of the designated handling area.[2] |
Safe Handling Protocol: Step-by-Step Guidance
Handling of this compound powder must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling the compound.
-
Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.
-
Assemble all necessary equipment (e.g., weigh boats, spatulas, solvent, vortexer, waste containers) and place them on the covered work surface before handling begins.
-
Ensure an approved hazardous waste container is readily accessible within the containment area.
Step 2: Weighing the Compound (Solid Form)
-
Don all required PPE as specified in the table above.
-
Carefully open the container with the this compound powder inside the chemical fume hood or other containment device.
-
Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as tapping or scraping vigorously.
-
Once weighing is complete, securely close the primary container.
-
Wipe the exterior of the primary container with a disposable wipe dampened with 70% ethanol and dispose of the wipe in the hazardous waste container.
Step 3: Preparing a Solution
-
To dissolve the powder, add the solvent to the vessel containing the weighed compound.
-
Direct the stream of solvent down the inner wall of the vessel to minimize aerosol generation.[2]
-
Gently swirl the vessel to dissolve the compound. Do not shake or sonicate, as these actions can create aerosols.[2]
-
Once dissolved, the solution can be used for your experiment.
Step 4: Post-Handling Decontamination and Doffing PPE
-
Wipe down all surfaces and equipment within the fume hood with an appropriate cleaning agent, followed by 70% ethanol. Dispose of all cleaning materials as hazardous waste.
-
Remove PPE in the following order to prevent re-contamination:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the face shield and gown.
-
Remove inner gloves and dispose of them.
-
Remove respirator.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid materials, including gloves, disposable gowns, shoe covers, weigh boats, and absorbent pads, in a dedicated, clearly labeled hazardous waste container.[1] This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste : Collect all solutions containing this compound in a separate, leak-proof, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste : Any needles or syringes used to transfer solutions must be disposed of in a designated sharps container.
Container Management and Disposal
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the start date of accumulation.
-
Storage : Store sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory until they are collected by Environmental Health and Safety (EHS) personnel.
-
Empty Containers : The original chemical container is also considered hazardous waste. It must be triple-rinsed with a suitable solvent. Collect all three rinses as liquid hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines.
Emergency Procedures
-
Spill : In the event of a spill, evacuate the immediate area. The spill should only be cleaned by trained personnel wearing full PPE, including respiratory protection. Cover the spill with absorbent pads, gently apply a deactivating solution if available (or 2% sodium hypochlorite), and allow for a 30-minute contact time before collecting all materials for hazardous waste disposal.[2]
-
Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.
-
Inhalation : Move the person to fresh air.
-
Ingestion : Rinse mouth with water. Seek immediate medical attention for all exposure incidents.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
